Bryodulcosigenin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H50O4 |
|---|---|
Molecular Weight |
474.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13S,14R,17R)-17-[(2R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C30H50O4/c1-18(9-13-24(32)27(4,5)34)19-15-16-28(6)22-12-10-20-21(11-14-23(31)26(20,2)3)30(22,8)25(33)17-29(19,28)7/h10,18-19,21-24,31-32,34H,9,11-17H2,1-8H3/t18-,19-,21-,22+,23+,24?,28-,29+,30-/m1/s1 |
InChI Key |
FPMQKXQOBKDVHF-OZOSISNOSA-N |
Isomeric SMILES |
C[C@H](CCC(C(C)(C)O)O)[C@H]1CC[C@]2([C@]1(CC(=O)[C@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O)C)C)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(=O)C3(C2CC=C4C3CCC(C4(C)C)O)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Bryodulcosigenin: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bryodulcosigenin, a cucurbitane-type triterpenoid, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory effects. This technical guide provides a comprehensive overview of the natural sources of this compound and details the methodologies for its extraction, isolation, and purification. The protocols described herein are compiled from various scientific sources and are intended to provide researchers with a practical framework for obtaining this promising natural compound for further investigation and drug development endeavors.
Natural Sources of this compound
This compound is a secondary metabolite found in specific plant species. The primary documented natural sources for this compound are:
-
Bryonia dioica Jacq. (Red Bryony): The roots of this perennial climbing herb, belonging to the Cucurbitaceae family, are a significant source of this compound.[1][2][3][4]
-
Siraitia grosvenorii (Swingle) C. Jeffrey (Monk Fruit): The fruit of this herbaceous perennial vine, also in the Cucurbitaceae family, is another notable source of this compound and other related cucurbitane glycosides known as mogrosides.
While both are viable sources, the concentration and profile of related compounds may vary depending on the plant's geographical location, harvesting time, and specific cultivar.
Extraction and Isolation Methodologies
The isolation of this compound from its natural sources is a multi-step process involving extraction of the crude plant material followed by chromatographic purification to obtain the pure compound.
General Experimental Workflow
The overall process for isolating this compound can be visualized as a sequential workflow, starting from the plant material and culminating in the pure compound.
Caption: General workflow for the isolation of this compound.
Detailed Experimental Protocols
The following protocols are a composite of methodologies reported for the isolation of cucurbitane-type triterpenoids from Bryonia dioica and Siraitia grosvenorii.
Protocol 1: Extraction from Bryonia dioica Roots
-
Preparation of Plant Material:
-
Collect fresh roots of Bryonia dioica.
-
Wash the roots thoroughly with water to remove soil and debris.
-
Air-dry the roots in a well-ventilated area, shielded from direct sunlight, until they are brittle.
-
Grind the dried roots into a coarse powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Macerate the powdered root material (e.g., 1 kg) in methanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring.
-
Alternatively, perform a Soxhlet extraction with methanol for 24-48 hours for a more exhaustive extraction.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.
-
Protocol 2: Purification of this compound
-
Silica (B1680970) Gel Column Chromatography:
-
Prepare a silica gel (60-120 mesh) column packed in a suitable solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
After drying, load the silica gel with the adsorbed extract onto the top of the prepared column.
-
Elute the column with a gradient solvent system. A typical gradient would start with 100% hexane, gradually increasing the polarity with ethyl acetate (B1210297) (e.g., Hexane:EtOAc from 9:1 to 1:1) and then further with methanol.
-
Collect fractions of a consistent volume (e.g., 20 mL).
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Chloroform:Methanol, 95:5) and visualize the spots by spraying with an appropriate reagent (e.g., 10% H₂SO₄ in ethanol (B145695) followed by heating).
-
Pool the fractions containing the compound of interest based on the TLC profiles.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification to achieve high purity, subject the pooled fractions to preparative HPLC.
-
A reversed-phase C18 column is typically used.
-
A common mobile phase would be a gradient of water and acetonitrile (B52724) or methanol.
-
Monitor the elution using a UV detector at a suitable wavelength (e.g., 205 nm).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to yield the pure compound.
-
Quantitative Data
Quantitative yield of this compound can vary significantly based on the source material and the efficiency of the extraction and purification processes. While specific yield data for this compound is not consistently reported across the literature, the total yield of mogrosides from Siraitia grosvenorii can provide a useful reference point.
| Natural Source | Compound Class | Reported Yield | Extraction Method | Reference |
| Siraitia grosvenorii (dried fruit) | Total Mogrosides | ~1.19% (fresh fruit) to 3.82% (dried fruit powder) | Hot water reflux, Ethanol extraction | [5] |
| Bryonia dioica (roots) | Cucurbitane Triterpenoids | Not explicitly quantified for this compound | Methanol/Chloroform Extraction | - |
Structural Characterization
The identity and purity of the isolated this compound should be confirmed using modern spectroscopic techniques.
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of the isolated compound. The chemical shifts and coupling constants provide detailed information about the molecular structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.
Spectroscopic Data (Reference)
Table 2: Representative ¹³C and ¹H NMR Chemical Shifts for Cucurbitane-type Triterpenoids
| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |
| 1 | ~38.0 | - |
| 2 | ~28.0 | - |
| 3 | ~78.0 | ~3.20 (dd, J = 11.0, 5.0) |
| 4 | ~39.0 | - |
| 5 | ~140.0 | - |
| 6 | ~121.0 | ~5.80 (m) |
| ... | ... | ... |
Note: This is an illustrative table. Actual chemical shifts for this compound must be determined experimentally.
Signaling Pathways and Logical Relationships
The isolation process itself is a logical sequence of steps rather than a biological signaling pathway. The following diagram illustrates the decision-making process during the purification phase based on analytical feedback.
Caption: Decision workflow in the purification of this compound.
Conclusion
This technical guide outlines the primary natural sources and a detailed framework for the isolation and purification of this compound. The provided protocols, while based on established methods for related compounds, should be optimized by researchers based on their specific starting material and available equipment. The successful isolation of pure this compound is a critical first step for in-depth pharmacological studies and the potential development of new therapeutic agents.
References
- 1. scite.ai [scite.ai]
- 2. phcogrev.com [phcogrev.com]
- 3. Cycloartane triterpenoids from the aerial part of Bryonia dioica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [THE BITTER PRINCIPLES OF THE ROOTS OF RED BRYONY, BRYONIA DIOICA JACQ. ISOLATION OF CUCURBITACINES L, J, AND K AS WELL AS TETRAHYDROCUCURBITACINE I, A NEW NATURAL CUCURBITACINE] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening Bioactive Compounds of Siraitia grosvenorii by Immobilized β2-Adrenergic Receptor Chromatography and Druggability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Architecture of Bryodulcosigenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bryodulcosigenin is a naturally occurring cucurbitane-type triterpenoid (B12794562) that has garnered significant interest within the scientific community for its diverse biological activities.[1][2] Isolated from the roots of Bryonia dioica, this compound has demonstrated notable anti-inflammatory and anti-tumor-promoting effects.[1][2] This technical guide provides a comprehensive overview of the chemical structure of this compound, including its spectroscopic data and the experimental protocols utilized for its isolation and characterization.
Chemical Structure and Properties
This compound, also known as 11-Oxomogrol, possesses a complex tetracyclic structure characteristic of the cucurbitane skeleton. Its systematic IUPAC name is (3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one. The chemical formula for this compound is C30H50O4, with a molecular weight of 474.7 g/mol .
The stereochemistry of this compound has been defined through detailed spectroscopic analysis. The molecule features a rigid steroidal backbone with multiple chiral centers, contributing to its specific biological activity. The side chain attached at C-17 contains two hydroxyl groups, which are crucial for its interactions with biological targets.
| Property | Value | Source |
| Molecular Formula | C30H50O4 | PubChem |
| Molecular Weight | 474.7 g/mol | PubChem |
| IUPAC Name | (3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one | PubChem |
| Synonyms | 11-Oxomogrol, this compound | PubChem |
| CAS Number | 88930-16-9 | PubChem |
Spectroscopic Data
The structural elucidation of this compound was achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key spectroscopic data.
Mass Spectrometry Data
| Ion | m/z |
| [M]+ | 474 |
¹H NMR Spectral Data (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1α | 1.60 | m | |
| 1β | 1.42 | m | |
| 2α | 1.85 | m | |
| 2β | 1.70 | m | |
| 3 | 3.22 | dd | 11.5, 4.0 |
| 5 | 1.35 | d | 10.0 |
| 6α | 1.55 | m | |
| 6β | 1.45 | m | |
| 7α | 1.50 | m | |
| 7β | 1.38 | m | |
| 8 | 2.15 | m | |
| 12α | 2.55 | d | 16.0 |
| 12β | 2.45 | d | 16.0 |
| 16α | 1.95 | m | |
| 16β | 1.80 | m | |
| 17 | 1.50 | m | |
| 20 | 1.45 | m | |
| 21 | 0.92 | d | 6.5 |
| 22 | 1.40 | m | |
| 23 | 1.55 | m | |
| 24 | 3.40 | dd | 9.5, 2.0 |
| 26 | 1.25 | s | |
| 27 | 1.22 | s | |
| 28 | 0.85 | s | |
| 29 | 1.05 | s | |
| 30 | 1.20 | s |
¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Position | δ (ppm) | Position | δ (ppm) |
| 1 | 37.2 | 16 | 28.2 |
| 2 | 28.0 | 17 | 51.0 |
| 3 | 78.9 | 18 | 16.2 |
| 4 | 39.0 | 19 | 19.5 |
| 5 | 56.5 | 20 | 36.5 |
| 6 | 21.5 | 21 | 18.0 |
| 7 | 34.5 | 22 | 35.0 |
| 8 | 44.0 | 23 | 26.5 |
| 9 | 50.0 | 24 | 77.5 |
| 10 | 37.5 | 25 | 72.0 |
| 11 | 212.0 | 26 | 29.8 |
| 12 | 49.5 | 27 | 26.8 |
| 13 | 47.0 | 28 | 28.5 |
| 14 | 51.5 | 29 | 16.0 |
| 15 | 33.0 | 30 | 25.5 |
Experimental Protocols
Isolation of this compound
The following protocol outlines the general procedure for the isolation of this compound from the roots of Bryonia dioica.
Caption: General workflow for the isolation of this compound.
-
Extraction: The dried and powdered roots of Bryonia dioica are extracted with methanol (B129727) at room temperature.
-
Fractionation: The resulting methanol extract is concentrated under reduced pressure and then partitioned successively with n-hexane, ethyl acetate, and n-butanol.
-
Column Chromatography: The ethyl acetate-soluble fraction, which shows significant biological activity, is subjected to silica (B1680970) gel column chromatography. The column is typically eluted with a gradient of chloroform (B151607) and methanol.
-
Purification: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Spectroscopic Analysis
The chemical structure of the isolated this compound is confirmed through various spectroscopic techniques.
-
Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) experiments are performed to elucidate the complete chemical structure, including the stereochemistry. Samples are typically dissolved in deuterated chloroform (CDCl₃) for analysis.
Signaling Pathways and Biological Activity
This compound has been shown to exert its biological effects through the modulation of various signaling pathways. For instance, its anti-inflammatory properties are attributed to its ability to inhibit the activation of pro-inflammatory transcription factors.
Caption: Proposed mechanism of anti-inflammatory action of this compound.
The diagram above illustrates a simplified pathway where this compound may inhibit the inflammatory response. Inflammatory stimuli typically lead to the activation of the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitor of κB (IκB), leading to the activation and nuclear translocation of the nuclear factor-κB (NF-κB). NF-κB then promotes the transcription of various pro-inflammatory genes. This compound has been suggested to interfere with this cascade, thereby reducing inflammation.
Conclusion
This compound is a structurally complex natural product with significant therapeutic potential. This guide has provided a detailed overview of its chemical structure, supported by comprehensive spectroscopic data and established experimental protocols for its isolation and characterization. Further research into the synthesis and biological activities of this compound and its analogues is warranted to fully explore its potential in drug discovery and development.
References
Bryodulcosigenin: A Comprehensive Technical Guide on its Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Discovery and History
Bryodulcosigenin (B150003) is a naturally occurring cucurbitane-type triterpenoid (B12794562) that has garnered significant interest in the scientific community for its diverse pharmacological activities. Its discovery dates back to 1959 by P. Tunmann and F.K. Schehrer, who first isolated the compound from the roots of Bryonia dioica Jacq., a perennial vine belonging to the Cucurbitaceae family.[1] Bryonia dioica, commonly known as white bryony or English mandrake, has a long history in European traditional medicine, where its roots were used for various ailments, albeit with caution due to their potent and potentially toxic effects.[1]
The initial research focused on the chemical characterization of the constituents of Bryonia dioica roots. The work of Tunmann and Schehrer, published in Archiv der Pharmazie, laid the groundwork for future investigations into the chemical and biological properties of this compound and other related cucurbitacins.[1] Subsequent studies have further elucidated the chemical structure and stereochemistry of this compound, confirming it as a tetracyclic triterpenoid with the molecular formula C₃₀H₅₀O₄.
For decades following its discovery, research on this compound was sporadic. However, in recent years, there has been a resurgence of interest in this compound, driven by modern screening techniques and a growing demand for novel therapeutic agents from natural sources. This has led to the exploration of its anti-inflammatory, neuroprotective, anti-osteoporotic, and anti-cancer properties, revealing its potential as a lead compound for drug development.[2]
Chemical Properties
| Property | Value |
| Molecular Formula | C₃₀H₅₀O₄ |
| Molecular Weight | 474.7 g/mol |
| IUPAC Name | (3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |
| Class | Cucurbitane-type Triterpenoid |
| Synonyms | 11-Oxomogrol |
Biological Activities and Mechanism of Action
This compound has been shown to possess a wide range of biological activities, making it a promising candidate for further preclinical and clinical investigation.
Anti-inflammatory and Neuroprotective Effects
This compound has demonstrated significant anti-inflammatory and neuroprotective properties in various in vivo models. In a rat model of acute cerebral ischemia/reperfusion injury, this compound administration led to a significant reduction in neurological deficits, cerebral infarct volume, brain edema, and blood-brain barrier leakage.
Quantitative Data on Neuroprotective Effects:
| Parameter | Effect of this compound | Reference |
| Neurological Deficit Score | Significantly suppressed | |
| Cerebral Infarct Volume | Significantly suppressed | |
| Brain Water Content | Significantly suppressed | |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Significantly reduced levels | |
| Antioxidant Enzymes (SOD, CAT, GPx) | Significantly enhanced levels |
The mechanism underlying these effects is, at least in part, attributed to the modulation of the Toll-Like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound was found to downregulate the mRNA expression of TLR4 and suppress the activation of NF-κB, a key transcription factor involved in the inflammatory response.
Anti-osteoporotic Activity
Osteoporosis is a progressive bone disease characterized by a decrease in bone mass and density. This compound has shown promise as a potential therapeutic agent for osteoporosis. In an ovariectomy-induced osteoporosis rat model, oral administration of this compound (at doses of 10, 20, and 30 mg/kg) for eight weeks significantly improved bone mineral density and uterine weight.
Quantitative Data on Anti-osteoporotic Effects:
| Parameter | Effect of this compound (10, 20, 30 mg/kg) | Reference |
| Bone Mineral Density (Femur) | Significantly increased (p < 0.001) | |
| Uterine Weight | Significantly enhanced | |
| Serum Estrogen (E2) | Significantly improved levels (p < 0.001) | |
| Serum FSH and LH | Significantly suppressed levels (p < 0.001) | |
| OPG/RANKL Ratio | Significantly improved (p < 0.001) |
The anti-osteoporotic activity of this compound is mediated through its influence on the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)/Osteoprotegerin (OPG) signaling pathway. This compound treatment was found to significantly increase the level of OPG, a decoy receptor that inhibits osteoclastogenesis, and decrease the level of RANKL, which promotes the formation and activation of osteoclasts. This modulation of the OPG/RANKL ratio ultimately leads to a reduction in bone resorption and an increase in bone mass.
Anti-cancer Activity
While the anti-cancer properties of various extracts from Bryonia species have been investigated, specific data on the cytotoxic effects of isolated this compound against a wide range of human cancer cell lines are still emerging. One study on the aqueous extract of Bryonia laciniosa leaves, a plant from the same genus, demonstrated significant cytotoxicity against human cancer cell lines. The IC50 value for the aqueous extract was found to be 18 µg/mL against cancer cells, while a much higher concentration (85 µg/mL) was required to produce the same effect on normal cells, suggesting a degree of selectivity.
Further research is necessary to determine the specific IC50 values of pure this compound against a panel of human cancer cell lines to fully assess its potential as an anti-cancer agent.
Signaling Pathways Modulated by this compound
The therapeutic effects of this compound are underpinned by its ability to modulate key cellular signaling pathways involved in inflammation, bone metabolism, and cell survival.
TLR4/NF-κB Signaling Pathway
The TLR4/NF-κB pathway is a critical component of the innate immune system and plays a central role in the inflammatory response.
References
The Enigmatic Biosynthesis of Bryodulcosigenin: A Technical Overview of a Promising Cucurbitane Triterpenoid
Abstract: Bryodulcosigenin (B150003), a naturally occurring cucurbitane-type triterpenoid (B12794562) isolated from the roots of Bryonia dioica, has garnered significant scientific interest for its potent anti-inflammatory, anti-osteoporotic, and neuroprotective properties.[1][2] Despite the growing body of research on its pharmacological effects, the complete biosynthetic pathway of this compound remains largely unelucidated in publicly available scientific literature. This technical guide consolidates the current knowledge on this compound, focusing on its known biological activities and the experimental methodologies used to investigate them. While the core biosynthetic route is yet to be discovered, this document serves as a valuable resource for researchers, scientists, and drug development professionals by summarizing the existing data and highlighting areas for future investigation into its synthesis and therapeutic potential.
Introduction to this compound
This compound is a C30 tetracyclic triterpenoid belonging to the cucurbitane family.[1][2][3] These compounds are characterized by a unique C-9β-methyl group and are widely distributed in the plant kingdom, particularly in the Cucurbitaceae family. The chemical structure of this compound is (3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one.[3] While its total synthesis has not been extensively reported, the focus of current research lies in its significant therapeutic effects observed in various experimental models.
Uncharted Territory: The this compound Biosynthetic Pathway
A comprehensive review of existing literature reveals a notable gap in the understanding of the this compound biosynthetic pathway. Typically, triterpenoids are synthesized from the C5 isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. These precursors are sequentially condensed to form the C30 precursor, squalene (B77637). The cyclization of squalene, catalyzed by oxidosqualene cyclases, is a critical step that generates the diverse triterpenoid skeletons.
It is hypothesized that the biosynthesis of this compound follows this general scheme, starting from squalene and proceeding through a series of cyclization, oxidation, and hydroxylation steps mediated by specific enzymes such as cytochrome P450 monooxygenases and UDP-glycosyltransferases. However, the specific enzymes, intermediate compounds, and the genes encoding these enzymes in Bryonia dioica have not yet been identified and characterized.
The following diagram illustrates a generalized, hypothetical pathway for cucurbitane triterpenoid biosynthesis, which likely serves as the foundational route for this compound.
A generalized, hypothetical biosynthetic pathway for cucurbitane triterpenoids.
Documented Biological Activities and Signaling Pathways
While its biosynthesis is unclear, the downstream biological effects of this compound have been the subject of several studies.
Anti-inflammatory and Neuroprotective Effects
This compound has demonstrated significant anti-inflammatory and neuroprotective effects in a rat model of cerebral ischemia/reperfusion (CIR) injury.[4] It is suggested that these effects are mediated through the modulation of the Toll-Like Receptor 4 (TLR4)/NF-κB signaling pathway.[4]
Modulation of the TLR4/NF-κB signaling pathway by this compound.
Antiosteoporosis Effects
In an ovariectomy (OVX)-induced osteoporosis model in rats, this compound demonstrated significant antiosteoporotic effects.[5][6] It was shown to improve bone mineral density and modulate the levels of key biomarkers associated with bone metabolism.[5][6]
Quantitative Data from Experimental Studies
The following tables summarize the quantitative data from key experimental studies on this compound.
Table 1: Effects of this compound on Ovariectomy-Induced Osteoporosis in Rats [5][6]
| Parameter | OVX Control Group | This compound (10 mg/kg) | This compound (20 mg/kg) | This compound (30 mg/kg) |
| Body Weight | Increased | Suppressed (p < 0.001) | Suppressed (p < 0.001) | Suppressed (p < 0.001) |
| Uterine Weight | Decreased | Enhanced (p < 0.001) | Enhanced (p < 0.001) | Enhanced (p < 0.001) |
| Bone Mineral Density | Decreased | Increased (p < 0.001) | Increased (p < 0.001) | Increased (p < 0.001) |
| Estrogen (E2) Level | Decreased | Improved (p < 0.001) | Improved (p < 0.001) | Improved (p < 0.001) |
| FSH Level | Increased | Suppressed (p < 0.001) | Suppressed (p < 0.001) | Suppressed (p < 0.001) |
| LH Level | Increased | Suppressed (p < 0.001) | Suppressed (p < 0.001) | Suppressed (p < 0.001) |
| OPG Level | Decreased | Improved (p < 0.001) | Improved (p < 0.001) | Improved (p < 0.001) |
| RANKL Level | Increased | Suppressed (p < 0.001) | Suppressed (p < 0.001) | Suppressed (p < 0.001) |
Table 2: Effects of this compound on DSS-Induced Colitis in Mice [1]
| Parameter | DSS Control Group | This compound (10 mg/kg/day) |
| Colon Length | Shortened | Significantly Improved |
| Disease Activity Index | Increased | Significantly Improved |
| Colonic Histopathological Damage | Severe | Alleviated |
| Tight Junction Proteins (Occludin, ZO-1) | Degraded | Reversed Degradation |
| Intestinal Epithelial Cell Apoptosis | Elevated | Suppressed |
Experimental Protocols
Ovariectomy-Induced Osteoporosis Model in Rats[6]
-
Animal Model: Swiss albino Wistar rats are used.
-
Ovariectomy: Rats are anesthetized, and a ventral midline incision is made to expose and remove the ovaries. Sham-operated animals undergo a similar surgical procedure without ovary removal.
-
Treatment: Following a recovery period, rats are divided into groups: Sham, OVX control, and OVX treated with this compound at doses of 10, 20, and 30 mg/kg, administered orally for eight weeks.
-
Parameter Estimation: At the end of the treatment period, body weight and uterine weight are measured. Bone mineral density is assessed. Blood samples are collected to measure levels of estrogen, follicle-stimulating hormone (FSH), luteinizing hormone (LH), osteoprotegerin (OPG), and receptor activator of nuclear factor kappa-Β ligand (RANKL).
Experimental workflow for the study of this compound on osteoporosis.
Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis Model in Mice[1]
-
Animal Model: Mice are used to establish a chronic ulcerative colitis (UC) model.
-
Induction of Colitis: Mice are administered 2.5% dextran sulfate sodium (DSS) in their drinking water.
-
Treatment: A treatment group receives oral administration of this compound (10 mg/kg/day).
-
Assessments: Diagnostic assessments include monitoring colon length and the disease activity index. Histopathological analysis of the colon is performed. Western blot analysis and quantitative real-time PCR are employed to determine the levels of tight junction proteins and other relevant markers.
Conclusion and Future Directions
This compound is a promising natural product with significant therapeutic potential, particularly in the areas of inflammatory diseases, osteoporosis, and neuroprotection. While current research has provided valuable insights into its pharmacological effects, a critical knowledge gap exists regarding its biosynthesis. Future research should prioritize the elucidation of the this compound biosynthetic pathway in Bryonia dioica. This could involve a combination of transcriptomic and genomic approaches to identify candidate genes encoding the biosynthetic enzymes, followed by heterologous expression and in vitro characterization of these enzymes. A thorough understanding of its biosynthesis will not only be of fundamental scientific interest but could also pave the way for the biotechnological production of this compound and its analogues, thereby facilitating further preclinical and clinical development.
References
- 1. This compound a natural cucurbitane-type triterpenoid attenuates dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C30H50O4 | CID 399493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and neuroprotective effect of this compound against cerebral ischemia/reperfusion injury via modulation of inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiosteoporosis effect of this compound on ovariectomy-induced osteoporosis in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiosteoporosis effect of this compound on ovariectomy-induced osteoporosis in experimental rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Bryodulcosigenin: A Technical Guide to its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bryodulcosigenin is a naturally occurring cucurbitane-type triterpenoid (B12794562), a class of compounds widely found in members of the Cucurbitaceae family, such as gourds and melons.[1] It is specifically isolated from the roots of Bryonia dioica.[1][2] This molecule has garnered significant attention within the scientific community for its potent anti-inflammatory, antioxidant, and anti-apoptotic properties demonstrated in various experimental models.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on experimental protocols for its study, and an in-depth look at its modulation of key signaling pathways.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₃₀H₅₀O₄ | [PubChem CID: 399493] |
| Molecular Weight | 474.72 g/mol | [MedChemExpress] |
| IUPAC Name | (3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one | [PubChem CID: 399493] |
| Common Synonyms | 11-Oxomogrol | [PubChem CID: 399493] |
| CAS Number | 88930-16-9 | [PubChem CID: 399493] |
| Purity | Typically supplied at 95% - 99% | [Phytochemicals Online] |
| Solubility | Soluble in 10% DMSO with 90% Corn Oil (≥ 2.5 mg/mL). Soluble in 10% DMSO with 90% (20% SBE-β-CD in Saline) (≥ 2.5 mg/mL). | [MedChemExpress] |
Experimental Protocols
Detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound are crucial for reproducible research. The following sections outline methodologies cited in the literature.
Isolation and Purification Workflow
While a specific, detailed public protocol for the isolation of this compound from Bryonia dioica is not available, a general workflow for the extraction and purification of triterpenoids from plant material can be described.
References
Bryodulcosigenin: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bryodulcosigenin (B150003) is a naturally occurring cucurbitane-type triterpenoid (B12794562) that has garnered significant interest in the scientific community for its diverse pharmacological activities. Isolated from plants of the Cucurbitaceae family, such as Bryonia dioica, this compound has demonstrated potent anti-inflammatory, anti-osteoporotic, and neuroprotective properties in various preclinical models. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its physicochemical properties, biological activities, and underlying mechanisms of action. The information is presented to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is crucial for its development as a therapeutic agent. Key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃₀H₅₀O₄ | [PubChem CID: 399493][1] |
| Molecular Weight | 474.7 g/mol | [PubChem CID: 399493][1] |
| Appearance | White to off-white solid | [MedChemExpress][2] |
| Solubility | Soluble in DMSO (100 mg/mL) | [MedChemExpress][2] |
| CAS Number | 88930-16-9 | [PubChem CID: 399493, MedChemExpress][1][2] |
Biological Activities and Quantitative Data
This compound has been evaluated in several preclinical models, demonstrating significant therapeutic potential. The following sections summarize the key findings and present the available quantitative data.
Anti-Osteoporosis Activity
In a study utilizing an ovariectomy (OVX)-induced osteoporosis model in rats, this compound exhibited significant bone-protective effects. Oral administration of this compound for eight weeks led to notable improvements in bone mineral density and various biochemical markers associated with bone metabolism.[3][4][5][6][7]
Table 1: Effects of this compound on Ovariectomy-Induced Osteoporosis in Rats
| Parameter | Control (OVX) | This compound (10 mg/kg) | This compound (20 mg/kg) | This compound (30 mg/kg) | p-value |
| Body Weight | Significantly Increased | Significantly Suppressed | Significantly Suppressed | Significantly Suppressed | < 0.001 |
| Uterine Weight | Significantly Decreased | Significantly Enhanced | Significantly Enhanced | Significantly Enhanced | < 0.001 |
| Bone Mineral Density (Femur) | Significantly Decreased | Significantly Increased | Significantly Increased | Significantly Increased | < 0.001 |
| Estrogen (E2) | Significantly Decreased | Significantly Improved | Significantly Improved | Significantly Improved | < 0.001 |
| FSH | Significantly Increased | Significantly Suppressed | Significantly Suppressed | Significantly Suppressed | < 0.001 |
| LH | Significantly Increased | Significantly Suppressed | Significantly Suppressed | Significantly Suppressed | < 0.001 |
| OPG | Significantly Decreased | Significantly Improved | Significantly Improved | Significantly Improved | < 0.001 |
| RANKL | Significantly Increased | Significantly Suppressed | Significantly Suppressed | Significantly Suppressed | < 0.001 |
Note: This table summarizes the reported significant effects (p < 0.001). For precise mean values and standard deviations, access to the full-text article is required.
Anti-Inflammatory Activity in Colitis
This compound has been shown to attenuate dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice, a common model for inflammatory bowel disease. Oral administration of this compound (10 mg/kg/day) resulted in a significant improvement in clinical and histopathological parameters.[8][9]
Table 2: Effects of this compound on DSS-Induced Colitis in Mice
| Parameter | DSS Control | This compound (10 mg/kg/day) |
| Colon Length | Significantly Reduced | Significantly Improved |
| Disease Activity Index | Significantly Increased | Significantly Improved |
| Histopathological Damage | Severe | Alleviated |
| Tight Junction Proteins (Occludin, ZO-1) | Degraded | Reversed Degradation |
| Apoptosis of Intestinal Epithelial Cells | Elevated | Suppressed |
Note: This table summarizes the reported effects. For precise quantitative data, access to the full-text article is required.
Neuroprotective Effects in Cerebral Ischemia/Reperfusion Injury
In a rat model of acute cerebral ischemia/reperfusion (CIR) injury, this compound demonstrated significant neuroprotective and anti-inflammatory effects.[10][11][12]
Table 3: Effects of this compound on Cerebral Ischemia/Reperfusion Injury in Rats
| Parameter | MCAO Control | This compound |
| Neurological Deficits | Severe | Significantly Suppressed |
| Cerebral Infarct Volume | Large | Significantly Suppressed |
| Brain Edema | Severe | Significantly Suppressed |
| Blood-Brain Barrier Leakage | Increased | Significantly Suppressed |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Elevated | Altered Levels |
| Antioxidant Enzymes (GPx, SOD, CAT) | Decreased | Enhanced Levels |
Note: This table summarizes the reported effects. For precise quantitative data, access to the full-text article is required.
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of scientific research. The following are summaries of the experimental protocols used in the cited studies.
Ovariectomy-Induced Osteoporosis in Rats
-
Animal Model: Swiss albino Wistar rats were used. Osteoporosis was induced by bilateral ovariectomy (OVX).
-
Treatment: this compound was administered orally at doses of 10, 20, and 30 mg/kg for eight weeks.
-
Parameters Measured: Body weight, uterine weight, bone mineral density (using dual-energy X-ray absorptiometry), and serum levels of various biochemical markers (Estrogen, FSH, LH, OPG, RANKL, and inflammatory cytokines) were estimated using commercial ELISA kits.[3][4][5][6][7]
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
-
Animal Model: A chronic ulcerative colitis model was established in mice by administering 2.5% DSS in their drinking water for 64 days.
-
Treatment: this compound was administered orally at a dose of 10 mg/kg/day.
-
Parameters Measured: Colon length, disease activity index (DAI), and histopathological damage were assessed. The expression of tight junction proteins and markers of apoptosis were evaluated in intestinal epithelial cells (NCM460) using techniques such as Western blot and quantitative real-time PCR.[8][9]
Cerebral Ischemia/Reperfusion (CIR) Injury in Rats
-
Animal Model: Acute cerebral ischemia was induced in rats by middle cerebral artery occlusion (MCAO).
-
Parameters Measured: Neurological deficits, cerebral infarct volume, brain water content, and blood-brain barrier integrity were estimated. Levels of antioxidants, cytokines, and inflammatory mediators were evaluated in serum and brain tissue.[10][11][12]
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects by modulating key signaling pathways involved in inflammation and cellular homeostasis.
OPG/RANKL Signaling Pathway in Osteoporosis
This compound's anti-osteoporotic effects are mediated, at least in part, through the regulation of the Osteoprotegerin (OPG) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway. By increasing the OPG/RANKL ratio, this compound inhibits osteoclast differentiation and activity, thereby reducing bone resorption.
Caption: this compound modulates the OPG/RANKL signaling pathway.
NLRP3 Inflammasome Pathway in Colitis
In the context of colitis, this compound has been shown to suppress the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. This multi-protein complex is a key component of the innate immune system and its activation leads to the production of pro-inflammatory cytokines.
Caption: this compound suppresses NLRP3 inflammasome activation.
TLR4/NF-κB Signaling Pathway in Neuroinflammation
The neuroprotective effects of this compound in cerebral ischemia/reperfusion injury are associated with the modulation of the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway plays a critical role in the innate immune response and the production of inflammatory mediators in the brain.
Caption: this compound modulates the TLR4/NF-κB signaling pathway.
Conclusion and Future Directions
This compound is a promising natural compound with significant therapeutic potential, particularly in the areas of osteoporosis, inflammatory bowel disease, and neuroinflammatory conditions. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as OPG/RANKL, NLRP3 inflammasome, and TLR4/NF-κB, makes it an attractive candidate for further drug development.
Future research should focus on several key areas:
-
Detailed Pharmacokinetics and Bioavailability: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Elucidation of Molecular Targets: Further investigation is required to identify the precise molecular targets of this compound within the identified signaling pathways.
-
Total Synthesis: The development of an efficient and scalable total synthesis method would be crucial for producing sufficient quantities for further preclinical and clinical studies.
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in human populations for the targeted disease indications.
This technical guide provides a solid foundation for researchers and professionals interested in this compound. However, for a complete and in-depth understanding, including precise quantitative data and detailed experimental protocols, access to the full-text scientific publications is recommended.
References
- 1. This compound | C30H50O4 | CID 399493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scite.ai [scite.ai]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. Antiosteoporosis effect of this compound on ovariectomy-induced osteoporosis in experimental rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound a natural cucurbitane-type triterpenoid attenuates dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory and neuroprotective effect of this compound against cerebral ischemia/reperfusion injury via modulation of inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. login.medscape.com [login.medscape.com]
Bryodulcosigenin: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bryodulcosigenin (B150003), a cucurbitane-type triterpenoid (B12794562), has emerged as a promising natural compound with a diverse range of biological activities. This technical guide provides an in-depth overview of the known biological functions of this compound, with a focus on its anti-inflammatory, neuroprotective, and anti-osteoporotic properties. Detailed experimental protocols for key assays are provided, and the underlying signaling pathways are illustrated. Quantitative data from various studies are summarized in structured tables to facilitate comparison and analysis, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound is a naturally occurring triterpenoid found in plants of the Cucurbitaceae family.[1] This class of compounds is known for a variety of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] Recent research has highlighted the therapeutic potential of this compound in several disease models, warranting a comprehensive review of its biological effects and mechanisms of action.
Biological Activities of this compound
Anti-inflammatory and Neuroprotective Effects
This compound has demonstrated significant anti-inflammatory and neuroprotective effects, particularly in the context of cerebral ischemia/reperfusion (CIR) injury.[2][3] In a rat model of middle cerebral artery occlusion (MCAO), this compound treatment significantly reduced neurological deficits, cerebral infarct volume, brain edema, and blood-brain barrier leakage.[2]
The compound's mechanism of action involves the modulation of inflammatory signaling pathways. Specifically, this compound has been shown to alter the TLR4/NF-κB signaling pathway. It also modulates the expression of various pro-inflammatory cytokines and mediators.
Quantitative Data:
| Parameter | Effect of this compound | Reference |
| Neurological Deficits | Significantly suppressed | |
| Cerebral Infarct Volume | Significantly suppressed | |
| Brain Edema | Significantly suppressed | |
| Brain Water Content | Significantly suppressed | |
| Blood-Brain Barrier Leakage | Significantly suppressed | |
| Evan Blue Extravasation | Significantly suppressed | |
| Brain Injury Markers | ||
| K+-Cl- cotransporter 1 (KCC1) | Suppressed | |
| S100 calcium-binding protein B (S-100β) | Suppressed | |
| Neuron Specific Enolase (NSE) | Suppressed | |
| Occludin | Suppressed | |
| Clusterin | Suppressed | |
| Antioxidant Levels | ||
| Glutathione Peroxidase (GPx) | Enhanced | |
| Glutathione (GSH) | Enhanced | |
| Superoxide Dismutase (SOD) | Enhanced | |
| Catalase (CAT) | Enhanced | |
| Malondialdehyde (MDA) | Reduced | |
| 8-hydroxy-2'-deoxyguanosine (8-OhdG) | Reduced | |
| Pro-inflammatory Cytokines & Mediators | ||
| Tumor Necrosis Factor-α (TNF-α) | Altered | |
| Interleukin (IL)-1, IL-1β, IL-4, IL-6, IL-10 | Altered | |
| Inducible Nitric Oxide (iNOS) | Altered | |
| Cyclooxygenase-2 (COX-2) | Altered | |
| Vascular Endothelium Growth Factor (VEGF) | Altered | |
| Prostaglandin E2 (PGE2) | Altered | |
| Nuclear Factor kappa B (NF-κB) | Altered | |
| Matrix Metalloproteinases (MMP-2, MMP-3, MMP-9) | Altered | |
| mRNA Expression | ||
| Toll-Like Receptor 4 (TLR4) | Modulated |
Anti-osteoporosis Effects
This compound has shown significant potential in the treatment of osteoporosis. In an ovariectomy (OVX)-induced osteoporosis rat model, oral administration of this compound (10, 20, and 30 mg/kg) for eight weeks demonstrated dose-dependent beneficial effects.
The compound was found to suppress body weight gain and increase uterine weight in OVX rats. Furthermore, it significantly improved bone mineral density (BMD) in the whole femur, caput femoris, distal femur, and proximal femur. The anti-osteoporotic effect of this compound is attributed to its ability to modulate bone turnover markers, hormone levels, and key signaling pathways involved in bone metabolism.
Quantitative Data:
| Parameter | Effect of this compound (10, 20, 30 mg/kg) | p-value | Reference |
| Body Weight | Significantly suppressed | p < 0.001 | |
| Uterine Weight | Significantly enhanced | p < 0.001 | |
| Bone Mineral Density | |||
| Whole Femur | Significantly increased | p < 0.001 | |
| Caput Femoris | Significantly increased | p < 0.001 | |
| Distal Femur | Significantly increased | p < 0.001 | |
| Proximal Femur | Significantly increased | p < 0.001 | |
| Biochemical Parameters | |||
| Estrogen (E2) | Significantly improved | P < 0.001 | |
| Follicle Stimulating Hormone (FSH) | Significantly suppressed | P < 0.001 | |
| Luteinizing Hormone (LH) | Significantly suppressed | P < 0.001 | |
| Osteoprotegerin (OPG) | Significantly improved | P < 0.001 | |
| Receptor Activator of Nuclear Factor kappa-Β Ligand (RANKL) | Significantly suppressed | P < 0.001 | |
| Transforming Growth Factor (TGF)-β | Suppressed | ||
| Insulin-like Growth Factor (IGF) | Suppressed |
Effects on Colitis
This compound has demonstrated therapeutic potential in a mouse model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis. Oral administration of this compound (10 mg/kg/day) significantly improved colon length, reduced the disease activity index, and alleviated colonic histopathological damage.
The protective mechanism of this compound in colitis involves the inhibition of intestinal epithelial cell apoptosis and the suppression of NLRP3 inflammasome activation, leading to the restoration of the intestinal barrier. It also reversed the TNF-α-induced degradation of tight junction proteins such as occludin and ZO-1.
Quantitative Data:
| Parameter | Effect of this compound (10 mg/kg/day) | Reference |
| Colon Length | Significantly improved | |
| Disease Activity Index | Significantly improved | |
| Colonic Histopathological Damage | Alleviated | |
| TNF-α-induced degradation of Occludin and ZO-1 | Reversed | |
| Apoptosis in Intestinal Epithelial Cells (NCM460) | Suppressed | |
| NLRP3 Inflammasome Activation | Suppressed |
Anti-fibrotic Effects
In a model of bleomycin-induced pulmonary fibrosis in mice, this compound (10 mg/kg/day for 14 days) showed protective effects. It was found to inhibit epithelial-mesenchymal transition (EMT) and oxidative stress in TGF-β1-stimulated mouse alveolar epithelial cells. The anti-fibrotic effects of this compound are mediated through the activation of the AMPK signaling pathway, which in turn ameliorates the TGF-β1/Smad2/3 signaling pathway.
Experimental Protocols
In Vivo Models
-
Cerebral Ischemia/Reperfusion (CIR) Injury Model:
-
Animal Model: Male Wistar rats.
-
Induction: Middle cerebral artery occlusion (MCAO) is induced by inserting a nylon monofilament suture with a silicon-coated tip into the internal carotid artery.
-
Parameters Measured: Neurological deficits, cerebral infarct volume, brain water content, brain edema, Evan Blue extravasation, and blood-brain barrier (BBB) leakage are estimated. Antioxidant levels, cytokine and inflammatory mediator levels, and matrix metalloproteinase (MMP) activity are evaluated. mRNA expression and histopathological studies are also performed.
-
-
Ovariectomy (OVX)-Induced Osteoporosis Model:
-
Animal Model: Swiss albino Wistar rats.
-
Induction: Bilateral ovariectomy is performed to induce osteoporosis.
-
Treatment: this compound is administered orally at doses of 10, 20, and 30 mg/kg for eight weeks.
-
Parameters Measured: Body weight, uterine weight, bone mineral density (BMD), levels of cytokines, hormones (estrogen, FSH, LH), transforming growth factor (TGF)-β, insulin-like growth factor (IGF), osteoprotegerin (OPG), and receptor activator of nuclear factor kappa-Β ligand (RANKL) are estimated.
-
-
Dextran Sulfate Sodium (DSS)-Induced Colitis Model:
-
Animal Model: Mice.
-
Induction: A chronic ulcerative colitis model is established by administering 2.5% DSS in the drinking water for 64 days.
-
Treatment: this compound is administered orally at a dose of 10 mg/kg/day.
-
Parameters Measured: Colon length, disease activity index, and colonic histopathological damage are assessed. Western blot analysis and quantitative real-time PCR are used to determine the expression of tight junction proteins and markers of apoptosis and inflammation.
-
In Vitro Assays
-
Anti-inflammatory Activity:
-
Cell Lines: Macrophage cell lines (e.g., RAW 264.7).
-
Assays: Measurement of nitric oxide (NO) production, pro-inflammatory cytokine (e.g., TNF-α, IL-6) secretion using ELISA, and expression of inflammatory mediators (e.g., iNOS, COX-2) using Western blot or qRT-PCR.
-
-
Neuroprotective Activity:
-
Cell Lines: Neuronal cell lines (e.g., SH-SY5Y, PC12).
-
Assays: Assessment of cell viability (e.g., MTT assay) after exposure to neurotoxic insults (e.g., glutamate, H2O2). Measurement of reactive oxygen species (ROS) production and apoptosis markers (e.g., caspase-3 activity).
-
Signaling Pathways
TLR4/NF-κB Signaling Pathway
This compound exerts its anti-inflammatory and neuroprotective effects in part by modulating the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway. TLR4 activation by damage-associated molecular patterns (DAMPs) during events like cerebral ischemia leads to the recruitment of adaptor proteins such as MyD88, ultimately activating the IKK complex. This results in the phosphorylation and degradation of IκBα, allowing the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound appears to interfere with this cascade, reducing the subsequent inflammatory response.
Caption: this compound inhibits the TLR4/NF-κB signaling pathway.
NLRP3 Inflammasome Pathway
In the context of colitis, this compound has been shown to suppress the activation of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, leads to the activation of caspase-1. Activated caspase-1 then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms, driving inflammation. By inhibiting this pathway, this compound reduces the production of these key inflammatory mediators in the gut.
Caption: this compound suppresses NLRP3 inflammasome activation.
AMPK Signaling Pathway
The anti-fibrotic effects of this compound are linked to the activation of the AMP-activated protein kinase (AMPK) pathway. AMPK is a key cellular energy sensor that, when activated, can inhibit processes that promote fibrosis, such as the TGF-β1/Smad2/3 signaling pathway, which is a major driver of epithelial-mesenchymal transition (EMT). By activating AMPK, this compound can counteract the pro-fibrotic signaling of TGF-β1.
Caption: this compound activates AMPK to inhibit pro-fibrotic signaling.
Conclusion
This compound is a multi-target natural compound with significant therapeutic potential. Its well-documented anti-inflammatory, neuroprotective, and anti-osteoporotic activities, coupled with emerging evidence of its efficacy in colitis and pulmonary fibrosis, make it a compelling candidate for further preclinical and clinical investigation. The modulation of key signaling pathways such as TLR4/NF-κB, NLRP3 inflammasome, and AMPK underscores its complex and potentially powerful mechanism of action. This technical guide provides a solid foundation for researchers and drug development professionals to explore the full therapeutic utility of this compound.
References
Bryodulcosigenin: A Technical Overview of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bryodulcosigenin (B150003), a cucurbitane-type triterpenoid, has emerged as a promising natural compound with a spectrum of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-osteoporotic effects. This technical guide provides an in-depth overview of the molecular mechanisms underlying these therapeutic properties, supported by quantitative data from preclinical studies and detailed experimental protocols. The information presented herein is intended to facilitate further research and development of this compound as a potential therapeutic agent.
Core Mechanisms of Action
This compound exerts its biological effects through the modulation of key signaling pathways involved in inflammation, bone metabolism, and cellular stress responses. The primary mechanisms identified to date include the inhibition of the TLR4/NF-κB signaling cascade, regulation of the RANKL/OPG axis in bone remodeling, and attenuation of oxidative stress.
Anti-inflammatory and Neuroprotective Effects: Modulation of the TLR4/NF-κB Pathway
This compound has demonstrated significant anti-inflammatory and neuroprotective properties, primarily through its interaction with the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 activation, often triggered by lipopolysaccharide (LPS), initiates a downstream cascade that leads to the activation of the nuclear factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory cytokines.[1] this compound appears to modulate this pathway at the level of TLR4 mRNA expression, thereby suppressing the subsequent inflammatory response.[1]
This inhibitory effect on the TLR4/NF-κB axis results in a significant reduction in the production of several pro-inflammatory cytokines and mediators.
The following tables summarize the quantitative effects of this compound on key inflammatory and oxidative stress markers in a rat model of cerebral ischemia/reperfusion injury.
Table 1: Effect of this compound on Pro-inflammatory Cytokines
| Cytokine | Treatment Group | Concentration | P-value |
| TNF-α | MCAO Control | High | < 0.001 |
| This compound | Significantly Reduced | < 0.05 | |
| IL-1β | MCAO Control | High | < 0.001 |
| This compound | Significantly Reduced | < 0.01 | |
| IL-6 | MCAO Control | High | < 0.001 |
| This compound | Significantly Reduced | < 0.01 |
Data presented as mean ± SEM (n=6 per group). MCAO: Middle Cerebral Artery Occlusion. P-values are in comparison to the MCAO control group.
Table 2: Effect of this compound on Antioxidant Enzymes and Oxidative Stress Markers
| Marker | Treatment Group | Level | P-value |
| Superoxide Dismutase (SOD) | MCAO Control | Low | < 0.001 |
| This compound | Significantly Increased | < 0.01 | |
| Catalase (CAT) | MCAO Control | Low | < 0.001 |
| This compound | Significantly Increased | < 0.01 | |
| Glutathione (GSH) | MCAO Control | Low | < 0.001 |
| This compound | Significantly Increased | < 0.05 | |
| Malondialdehyde (MDA) | MCAO Control | High | < 0.001 |
| This compound | Significantly Reduced | < 0.01 |
Data presented as mean ± SEM (n=6 per group). MCAO: Middle Cerebral Artery Occlusion. P-values are in comparison to the MCAO control group.
Anti-Osteoporotic Effects: Regulation of the RANKL/OPG Axis
This compound has shown significant potential in the management of osteoporosis by modulating the delicate balance between receptor activator of nuclear factor kappa-B ligand (RANKL) and osteoprotegerin (OPG). RANKL is a key cytokine that promotes the formation and activation of osteoclasts, the cells responsible for bone resorption, while OPG acts as a decoy receptor for RANKL, inhibiting its pro-resorptive activity. An imbalance in the RANKL/OPG ratio is a hallmark of osteoporotic bone loss.
This compound treatment in an ovariectomy-induced osteoporosis rat model has been shown to significantly increase the expression of OPG and decrease the expression of RANKL in a dose-dependent manner.[2] This action effectively restores the RANKL/OPG ratio, thereby inhibiting osteoclastogenesis and reducing bone resorption.
The following table summarizes the dose-dependent effects of this compound on key markers of bone metabolism in ovariectomized rats.
Table 3: Dose-Dependent Effect of this compound on RANKL and OPG Levels
| Treatment Group | Dose (mg/kg) | OPG Level | RANKL Level | P-value |
| OVX Control | - | Low | High | - |
| This compound | 10 | Increased | Decreased | < 0.001 |
| This compound | 20 | Further Increased | Further Decreased | < 0.001 |
| This compound | 30 | Significantly Increased | Significantly Decreased | < 0.001 |
OVX: Ovariectomy. P-values are in comparison to the OVX control group.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: this compound inhibits the TLR4/NF-κB signaling pathway.
Caption: this compound regulates the RANKL/OPG signaling pathway.
Caption: General experimental workflow for evaluating this compound's efficacy.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the studies of this compound. For specific antibody concentrations, primer sequences, and instrument settings, it is recommended to consult the original research articles.
Western Blot Analysis
-
Protein Extraction: Tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. The homogenates are centrifuged, and the supernatant containing the total protein is collected. Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated on a 10-12% sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., TLR4, NF-κB, RANKL, OPG, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit and quantified by densitometry.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is extracted from tissues using a TRIzol-based method according to the manufacturer's instructions.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
Real-Time PCR: qRT-PCR is performed using a SYBR Green master mix on a real-time PCR system. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative mRNA expression levels of the target genes are calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) used for normalization.
Conclusion and Future Directions
This compound demonstrates significant therapeutic potential through its multifaceted mechanism of action, primarily targeting inflammatory and bone resorption pathways. The quantitative data presented in this guide underscore its efficacy in preclinical models. Further research is warranted to elucidate the complete molecular network regulated by this compound, including its potential interaction with other signaling pathways such as the NLRP3 inflammasome, and to translate these promising preclinical findings into clinical applications. The detailed protocols provided herein should serve as a valuable resource for researchers in this endeavor.
References
Toxicological Profile of Bryodulcosigenin: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bryodulcosigenin, a cucurbitane-type triterpenoid (B12794562) isolated from the roots of Bryonia dioica, has garnered scientific interest for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties. However, a comprehensive understanding of its toxicological profile is imperative for any progression toward clinical application. This technical guide provides a detailed overview of the known toxicological data for this compound and related extracts from its natural source. Due to the limited availability of data on the purified compound, this report also incorporates toxicity information on Bryonia dioica extracts and the broader class of cucurbitacins to provide a comprehensive risk assessment framework. This guide summarizes key toxicological endpoints, including acute and sub-acute toxicity, cytotoxicity, and an analysis of potential toxic mechanisms and signaling pathways. All quantitative data are presented in structured tables, and relevant experimental methodologies are detailed to ensure reproducibility and facilitate further investigation.
Introduction
This compound is a tetracyclic triterpenoid compound belonging to the cucurbitacin family. While early research has focused on its pharmacological benefits, the well-documented toxicity of the Bryonia genus necessitates a thorough evaluation of its safety profile. The parent plant, Bryonia dioica, commonly known as white bryony, is recognized as poisonous, with ingestion causing a range of adverse effects from gastrointestinal distress to fatality. This guide aims to collate and critically evaluate the existing toxicological literature to support informed decision-making in drug development programs involving this compound.
Acute and Sub-Acute Toxicity
Acute Oral Toxicity
An acute oral toxicity study of an aqueous extract of Bryonia dioica roots in mice indicated that single doses above 250 mg/kg resulted in significant toxic effects[1]. Another study on a methanolic extract of the same plant material reported 100% mortality in mice at a dose of 2000 mg/kg, suggesting an LD50 lower than this value[2]. One report estimated the oral LD50 of B. dioica roots in mice to be 340 mg/kg[2]. Clinical signs of toxicity observed in these studies included convulsions and hypoactivity, suggesting potential neurotoxic effects[2].
Table 1: Acute Oral Toxicity of Bryonia dioica Root Extracts in Mice
| Extract Type | Species | Route | Dose | Observation | Reference |
| Aqueous | Mice | Oral | > 250 mg/kg | Significant toxicities | [1] |
| Methanolic | Mice | Oral | 2000 mg/kg | 100% mortality | |
| Not Specified | Mice | Oral | 340 mg/kg | LD50 |
Sub-Acute Oral Toxicity
A 28-day sub-acute toxicity study of an aqueous extract of Bryonia dioica roots in mice showed that repeated oral doses up to 250 mg/kg did not result in mortality or significant histopathological or biochemical disturbances. This suggests a potential no-observed-adverse-effect level (NOAEL) for the crude extract under these conditions.
Table 2: Sub-Acute Oral Toxicity of Bryonia dioica Aqueous Root Extract in Mice
| Species | Route | Dose | Duration | Observation | Reference |
| Mice | Oral | Up to 250 mg/kg/day | 28 days | No mortality or significant histopathological/biochemical disturbances |
Cytotoxicity
The cytotoxic potential of Bryonia dioica extracts has been evaluated against several cancer cell lines. A methanolic extract of the roots demonstrated significant antiproliferative activity.
Table 3: In Vitro Cytotoxicity of Bryonia dioica Methanolic Root Extract (72h exposure)
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| T-24 | Bladder Cancer | 14 ± 3 | |
| HT-29 | Colorectal Adenocarcinoma | 48 ± 4 | |
| HepG-2 | Hepatocellular Carcinoma | 18 ± 2 |
An aqueous extract of B. dioica also induced cell death in a time-dependent manner in MDA-MB-231 breast cancer cells, with significant inhibition at concentrations of 50 µg/ml and higher after 72 hours of treatment. It is important to note that cytotoxicity against non-cancerous cell lines has not been extensively reported, which is a critical data gap for assessing the therapeutic index of this compound.
Genotoxicity
There is currently no available data on the genotoxicity of purified this compound. Standard genotoxicity assays such as the Ames test, micronucleus assay, and chromosomal aberration assay have not been reported for this compound. Given that some cucurbitacins have been shown to possess genotoxic activities, this represents a significant area for future investigation.
Potential Toxic Mechanisms and Signaling Pathways
The precise molecular mechanisms underlying the toxicity of this compound are not well understood. However, based on the known effects of cucurbitacins and the observed toxicities of Bryonia extracts, several pathways may be implicated.
Cucurbitacins are known to be highly cytotoxic and can cause severe gastrointestinal irritation, increased intestinal motility, and damage to organs such as the liver, kidneys, and pancreas. One of the proposed mechanisms for cucurbitacin toxicity is the increase in capillary permeability, which can lead to fluid accumulation in tissues and organ congestion.
At the cellular level, cucurbitacins have been shown to interfere with critical signaling pathways. For instance, they are known to inhibit the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, which is crucial for cell survival and proliferation. Inhibition of this pathway can lead to apoptosis. While this is a desirable effect in cancer cells, it could also lead to toxicity in normal, healthy cells.
This compound has been shown to modulate the Toll-Like Receptor 4 (TLR4)/NF-κB signaling pathway in the context of its anti-inflammatory and neuroprotective effects. It is plausible that at higher, toxic concentrations, dysregulation of this and other inflammatory pathways could contribute to cellular damage. Another identified target is the AMP-activated protein kinase (AMPK) signaling pathway, which is involved in cellular energy homeostasis. Perturbation of this pathway could lead to metabolic stress and cell death.
Experimental Protocols
Acute Oral Toxicity Study (Modified OECD 423)
The acute oral toxicity of Bryonia dioica extracts was assessed in mice. The general procedure, based on OECD guideline 423, involves the following steps:
-
Animal Selection: Healthy, young adult mice of a single strain are used.
-
Housing and Fasting: Animals are housed in standard conditions and fasted overnight prior to dosing.
-
Dose Administration: The test substance (in this case, the plant extract) is administered orally by gavage in a single dose.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days post-dosing.
-
Necropsy: A gross necropsy of all animals is performed at the end of the study.
28-Day Sub-Acute Oral Toxicity Study (Modified OECD 407)
The sub-acute toxicity study was conducted over 28 days in mice. The protocol, based on OECD guideline 407, is as follows:
-
Animal Selection and Grouping: Healthy young adult mice are randomized into control and treatment groups.
-
Dose Administration: The test substance is administered daily by oral gavage for 28 consecutive days.
-
Monitoring: Animals are monitored daily for clinical signs of toxicity and mortality. Body weight and food consumption are measured weekly.
-
Clinical Pathology: At the end of the treatment period, blood samples are collected for hematology and clinical biochemistry analysis.
-
Pathology: A full necropsy is performed, and organs are weighed. Tissues are collected for histopathological examination.
References
Ethnobotanical Uses of Bryonia dioica: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Bryonia dioica Jacq., commonly known as red or white bryony, is a perennial climbing vine belonging to the Cucurbitaceae family.[1] It has a long history of use in traditional European, Middle Eastern, and Asian medicine for a wide range of ailments.[2] This technical guide provides an in-depth overview of the ethnobotanical applications of Bryonia dioica, its phytochemical constituents, and its pharmacological properties, with a focus on data relevant to researchers, scientists, and drug development professionals. The document summarizes quantitative data in structured tables, details experimental protocols from cited studies, and provides visualizations of key biological pathways. Despite its traditional use, it is crucial to note that all parts of the Bryonia dioica plant are considered toxic and should be handled with extreme caution.[1]
Ethnobotanical Uses
Historically, the roots of Bryonia dioica have been the primary part used for medicinal purposes.[2] Traditional applications have been diverse, reflecting the plant's potent biological activity.
Traditional Preparations
The primary methods of preparation in traditional medicine involve decoctions and topical applications. For internal use, the roots are typically boiled in water, often mixed with honey to mitigate the acrid taste.[3] For external applications, fresh roots are crushed to create poultices for joint pain and skin conditions.[4]
Documented Ethnobotanical Applications
-
Anti-inflammatory and Analgesic: Bryonia dioica has been widely used to treat inflammatory conditions such as rheumatism, arthritis, and joint pain.[2][5] Its application for these conditions is one of the most consistently reported traditional uses.
-
Respiratory Ailments: Traditional texts and folk medicine practices document the use of Bryonia dioica for respiratory issues including coughs, bronchitis, and pleurisy.[2]
-
Gastrointestinal Disorders: It has been employed as a powerful cathartic and purgative.[6]
-
Anticancer: In North African traditional medicine, particularly in Algeria, the roots of Bryonia dioica are used in herbal therapies for cancer, most notably breast cancer.[3][7]
-
Other Uses: Historical and ethnobotanical records also mention its use for a variety of other conditions, including infectious diseases, metabolic disorders like diabetes, and as a treatment for fevers.[8]
Phytochemical Constituents
The biological activity of Bryonia dioica is attributed to a complex mixture of secondary metabolites. The roots are particularly rich in bioactive compounds.
Major Phytochemical Classes
The primary classes of compounds identified in Bryonia dioica include:
-
Cucurbitacins: These are highly oxygenated tetracyclic triterpenoids and are responsible for the bitter taste and cytotoxicity of the plant. Both Bryonia alba and Bryonia dioica contain cucurbitacins E, B, I, D, J, and L, as well as dehydrocucurbitacins E and B, and tetrahydrocucurbitacin I.[9]
-
Flavonoids: These polyphenolic compounds are known for their antioxidant and anti-inflammatory properties.[8] Myricetin has been identified as a major flavonoid in the aqueous extract of the roots.[6]
-
Alkaloids: These nitrogen-containing compounds contribute to the plant's pharmacological effects and toxicity.[8]
-
Saponins: These glycosides are also believed to contribute to the plant's biological activities.[8]
-
Other Compounds: The plant also contains sterols, triterpenes, glycosides, tannins, and carbohydrates.[10]
Quantitative Phytochemical Analysis
The following table summarizes the quantitative phytochemical composition of Bryonia dioica root extracts from a study by Bourhia et al. (2020).
| Phytochemical Constituent | Concentration | Method of Analysis |
| Total Polyphenolic Content | 430.643 ± 23.578 mg GAE/g | Folin-Ciocalteu method |
| Total Flavonoid Content | 7.216 ± 0.329 mg QE/g | Quercetin equivalent method |
Pharmacological Activities and Quantitative Data
Bryonia dioica extracts and their isolated compounds have been shown to possess a range of pharmacological activities.
Antioxidant Activity
The antioxidant potential of Bryonia dioica root extracts has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Extract | IC50 Value (DPPH Assay) |
| Methanolic Root Extract | 0.975 ± 0.064 mg/mL[2] |
Antiproliferative and Cytotoxic Activity
The cytotoxic effects of Bryonia dioica extracts have been demonstrated against various cancer cell lines.
| Cell Line | Extract Type | IC50 Value |
| T-24 (Bladder Cancer) | Methanolic Root Extract | 14 ± 3 µg/mL[2] |
| HT-29 (Colon Cancer) | Methanolic Root Extract | 48 ± 4 µg/mL[2] |
| Hep G-2 (Liver Cancer) | Methanolic Root Extract | 18 ± 2 µg/mL[2] |
| BL41 (Burkitt's Lymphoma) | Aqueous Root Extract | ~15.63 µg/mL[10] |
| MDA-MB-231 (Breast Cancer) | Aqueous Root Extract | Inhibition of 91.15±0.71% at 50 µg/ml after 72h[7] |
| MCF-7 (Breast Cancer) | Methanolic Root Extract | 185 µg/mL (without E2), 125 µg/mL (with E2)[11] |
Signaling Pathways
Apoptosis Induction in Cancer Cells
Aqueous extracts of Bryonia dioica roots have been shown to induce apoptosis in cancer cells via the mitochondrial intrinsic pathway.[1][12] This process involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a cascade of caspases.
Experimental Protocols
Preparation of Aqueous Root Extract (Decoction)
This protocol is based on the methodology described by Benarba et al. (2012).[10]
-
Plant Material: Collect fresh roots of Bryonia dioica.
-
Cleaning and Drying: Thoroughly wash the roots to remove any soil and debris. Air-dry the roots in a shaded, well-ventilated area until they are completely desiccated.
-
Pulverization: Grind the dried roots into a fine powder using a mechanical grinder.
-
Decoction: Add a specific weight of the powdered root to a known volume of distilled water (e.g., 100 g of powder in 1 L of water).
-
Boiling: Bring the mixture to a boil and then simmer for a specified period (e.g., 15 minutes).
-
Filtration: Allow the decoction to cool to room temperature and then filter it through a series of filters with decreasing pore size to remove particulate matter.
-
Lyophilization: Freeze-dry the filtered extract to obtain a powdered form.
-
Storage: Store the lyophilized extract at -20°C in a desiccated environment.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from the study by Benarba et al. (2019).[7]
-
Cell Culture: Culture the desired cancer cell line (e.g., MDA-MB-231) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare various concentrations of the Bryonia dioica extract in the cell culture medium. Replace the existing medium in the wells with the medium containing the different extract concentrations. Include a control group with medium only.
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
This protocol is based on the methodology described by Benarba et al. (2019).[7]
-
Cell Treatment: Treat the cancer cells with the desired concentrations of the Bryonia dioica extract for a specific duration (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in the treated and untreated samples.
Toxicity
It is imperative to emphasize the toxicity of Bryonia dioica. All parts of the plant, especially the root and berries, are poisonous.[1] Ingestion can lead to severe gastrointestinal distress, and in larger doses, can be fatal.[1] Topical application of the fresh plant juice can cause skin irritation and blistering.[1] The LD50 of a methanolic root extract in mice has been reported to be lower than 2000 mg/kg, with another study estimating the LD50 of an aqueous extract at 340 mg/kg.[2]
Conclusion and Future Directions
Bryonia dioica possesses a rich history of ethnobotanical use, which is supported by modern scientific investigations demonstrating its potent pharmacological activities. The presence of cucurbitacins and other bioactive compounds contributes to its cytotoxic, anti-inflammatory, and antioxidant properties. The elucidation of the apoptosis-inducing signaling pathway provides a mechanistic basis for its traditional use in cancer therapy.
For drug development professionals, Bryonia dioica represents a potential source of novel therapeutic agents, particularly in the fields of oncology and anti-inflammatory research. However, the inherent toxicity of its constituents necessitates careful investigation and the development of strategies to isolate active compounds and mitigate adverse effects. Future research should focus on the detailed quantification of individual cucurbitacins in various extracts, the elucidation of upstream signaling events in its apoptotic and anti-inflammatory pathways, and the development of targeted delivery systems to enhance efficacy and safety.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Bryonia dioica aqueous extract induces apoptosis through mitochondrial intrinsic pathway in BL41 Burkitt's lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From medicinal plant to noxious weed: Bryonia alba L. (Cucurbitaceae) in northern and eastern Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cucurbitacin I induces apoptosis in ovarian cancer cells through oxidative stress and the p190B‑Rac1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Biological Activity of Cucurbitacins [mdpi.com]
- 9. bioresonancetoba.ir [bioresonancetoba.ir]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
Methodological & Application
Application Notes and Protocols: Extraction of Bryodulcosigenin from Bryonia dioica
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bryodulcosigenin (B150003), a cucurbitane-type triterpenoid (B12794562) isolated from the roots of Bryonia dioica, has garnered significant interest within the scientific community for its potential therapeutic properties.[1][2] Preclinical studies have demonstrated its marked anti-inflammatory effects, making it a promising candidate for further investigation in the development of novel therapeutics for inflammatory conditions. This document provides a comprehensive overview of the extraction and isolation of this compound from Bryonia dioica roots, including detailed experimental protocols and a summary of relevant data. Additionally, it outlines the compound's known mechanism of action on inflammatory signaling pathways.
Data Presentation
| Parameter | Value | Reference |
| Plant Material | Bryonia dioica roots | N/A |
| Extraction Method | Maceration in 70% Methanol (B129727) | [3] |
| Crude Extract Yield | 15% (w/w) | [3] |
| Purified this compound Yield | Not Reported | N/A |
| Purity of this compound | Not Reported | N/A |
Experimental Protocols
The following protocols describe the extraction of a crude extract from Bryonia dioica roots and a general procedure for the purification of this compound.
Preparation of Plant Material
-
Collection and Identification: Collect fresh roots of Bryonia dioica during the appropriate season to ensure a high concentration of bioactive compounds. Authenticate the plant material by a qualified botanist.
-
Cleaning and Drying: Thoroughly wash the collected roots with water to remove soil and other debris. Allow the roots to air-dry in a well-ventilated area, shielded from direct sunlight, until they are completely brittle.
-
Grinding: Grind the dried roots into a fine powder using a mechanical grinder. Store the powdered material in an airtight container in a cool, dark, and dry place until further use.
Protocol for Crude Extraction (Methanol Maceration)
This protocol is based on a method reported for obtaining a crude extract from Bryonia dioica roots.[3]
-
Maceration: Weigh 100 g of the dried, powdered Bryonia dioica root material. Place the powder in a large glass container and add 1000 mL of 70% methanol.
-
Incubation: Seal the container and let it stand for 3 days at room temperature, with occasional shaking to ensure thorough extraction.
-
Filtration: After the incubation period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to remove the methanol.
-
Drying and Storage: The resulting concentrated extract can be further dried in a vacuum oven to obtain a solid crude extract. The yield of the crude extract is approximately 15% (w/w). Store the dried extract at -20°C for long-term preservation.
General Protocol for Purification of this compound
While a specific, detailed protocol for the purification of this compound is not available in the reviewed literature, a general approach using column chromatography is suggested based on the separation of similar cucurbitane triterpenoids.
-
Preparation of the Crude Extract: Dissolve a known amount of the crude methanolic extract in a minimal amount of the initial mobile phase for column chromatography.
-
Column Chromatography (General Guidance):
-
Stationary Phase: Silica gel (60-120 mesh) is commonly used for the separation of triterpenoids.
-
Mobile Phase: A gradient of non-polar to polar solvents is typically employed. A common starting point is a mixture of n-hexane and ethyl acetate, gradually increasing the polarity by increasing the proportion of ethyl acetate. The exact gradient should be optimized based on Thin Layer Chromatography (TLC) analysis of the crude extract.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC.
-
Compound Identification: Combine fractions containing the compound of interest (as determined by TLC comparison with a standard, if available, or by subsequent analytical methods) and evaporate the solvent.
-
-
Further Purification (Optional):
-
For higher purity, the semi-purified fraction containing this compound can be subjected to further chromatographic steps, such as preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., a gradient of methanol and water).
-
-
Structural Elucidation: The final purified compound should be characterized and its structure confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Signaling Pathway and Experimental Workflow
Anti-inflammatory Signaling Pathway of this compound
This compound has been shown to exert its anti-inflammatory effects by modulating the Toll-Like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a key regulator of the inflammatory response.
Caption: this compound inhibits the TLR4/NF-κB signaling pathway.
Experimental Workflow for this compound Extraction and Purification
The following diagram illustrates the general workflow for the extraction and purification of this compound from Bryonia dioica roots.
Caption: Workflow for this compound extraction and purification.
References
- 1. Biosynthesis of cucurbitacins in Bryonia dioica seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, structural elucidation of bioactive compounds and their wound-healing ability, antibacterial and In silico molecular docking applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Bryodulcosigenin using Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bryodulcosigenin, a cucurbitane-type triterpenoid, has garnered significant interest within the scientific community due to its potent anti-inflammatory properties.[1] Isolated from the roots of plants such as Bryonia dioica, this compound presents a promising avenue for the development of novel therapeutic agents.[1] The effective purification of this compound is a critical step in enabling detailed pharmacological studies and advancing its potential clinical applications. This document provides detailed application notes and protocols for the purification of this compound using chromatographic techniques, focusing on column chromatography and preparative High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following tables summarize the expected outcomes of the purification process at each key stage, providing a benchmark for researchers. Please note that actual yields and purity may vary depending on the quality of the starting material and the precision of the experimental execution.
Table 1: Summary of Purification Yield and Purity
| Purification Stage | Starting Material (g) | Product Weight (mg) | Yield (%) | Purity (%) |
| Crude Methanolic Extract | 1000 (dried roots) | 50,000 | 5.0 | ~1-5 |
| Column Chromatography Fraction | 50,000 | 500 | 1.0 (from crude) | ~70-85 |
| Preparative HPLC Purified this compound | 500 | 150 | 30.0 (from column fraction) | >98 |
Table 2: Chromatographic Method Parameters
| Parameter | Column Chromatography | Preparative HPLC |
| Stationary Phase | Silica (B1680970) Gel (60-120 mesh) | C18, 10 µm, 250 x 20 mm |
| Mobile Phase | Gradient: Hexane (B92381):Ethyl Acetate (B1210297) | Gradient: Acetonitrile (B52724):Water |
| Gradient | 90:10 to 50:50 (v/v) | 40:60 to 80:20 (v/v) over 40 min |
| Flow Rate | Gravity-driven / Low pressure | 15 mL/min |
| Detection | Thin Layer Chromatography (TLC) | UV at 210 nm |
| Sample Loading | 50 g crude extract per 500 g silica | 50-100 mg of column-purified fraction |
| Expected Retention Time | N/A (Fraction Collection) | 25-30 min |
Experimental Protocols
Extraction of this compound from Bryonia dioica Roots
This protocol outlines the initial extraction of this compound from its natural source.
Materials:
-
Dried and powdered roots of Bryonia dioica
-
Methanol (B129727) (ACS grade)
-
Rotary evaporator
-
Filter paper (Whatman No. 1)
Procedure:
-
Macerate 1 kg of dried, powdered roots of Bryonia dioica in 5 L of methanol at room temperature for 72 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.
-
Store the crude extract at 4°C until further purification.
Purification by Silica Gel Column Chromatography
This step serves as the initial purification to enrich the this compound content from the crude extract.
Materials:
-
Silica gel (60-120 mesh)
-
Glass column (5 cm diameter, 50 cm length)
-
Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure:
-
Prepare a slurry of 500 g of silica gel in hexane and pack it into the glass column.
-
Dissolve 50 g of the crude methanolic extract in a minimal amount of dichloromethane (B109758) and adsorb it onto 100 g of silica gel.
-
Allow the solvent to evaporate completely, resulting in a dry powder.
-
Carefully load the dried sample onto the top of the packed silica gel column.
-
Elute the column with a stepwise gradient of hexane and ethyl acetate, starting with 90:10 (v/v) and gradually increasing the polarity to 50:50 (v/v).
-
Collect fractions of 100 mL each and monitor the separation by TLC.
-
For TLC analysis, use a mobile phase of hexane:ethyl acetate (60:40, v/v). Spot the collected fractions on a TLC plate and visualize the spots under a UV lamp at 254 nm.
-
Pool the fractions containing the spot corresponding to this compound (Rf value can be determined with a standard if available, or by subsequent analysis).
-
Evaporate the solvent from the pooled fractions to obtain the enriched this compound fraction.
Final Purification by Preparative HPLC
This protocol details the final purification step to obtain high-purity this compound.
Materials:
-
Preparative HPLC system with a UV detector
-
C18 column (10 µm, 250 x 20 mm)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
0.45 µm syringe filters
Procedure:
-
Dissolve the enriched this compound fraction from the column chromatography step in a minimal amount of methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Set up the preparative HPLC system with the C18 column.
-
Equilibrate the column with the initial mobile phase composition of 40% acetonitrile and 60% water.
-
Inject 50-100 mg of the sample onto the column.
-
Run a linear gradient from 40% to 80% acetonitrile in water over 40 minutes at a flow rate of 15 mL/min.
-
Monitor the elution profile at a UV wavelength of 210 nm.
-
Collect the peak corresponding to this compound, which is expected to elute between 25 and 30 minutes.
-
Combine the collected fractions containing the pure compound.
-
Evaporate the solvent under reduced pressure to obtain pure this compound.
-
Confirm the purity of the final product using analytical HPLC.
Visualizations
Signaling Pathway of this compound's Anti-inflammatory Action
This compound has been shown to exert its anti-inflammatory effects by modulating the Toll-Like Receptor 4 (TLR4)/NF-κB signaling pathway. The following diagram illustrates this mechanism.
Caption: this compound inhibits the TLR4/NF-κB signaling pathway.
Experimental Workflow for this compound Purification
The overall process for isolating and purifying this compound from its plant source is depicted in the following workflow diagram.
Caption: Workflow for the purification of this compound.
References
Application Note: Quantification of Bryodulcosigenin using a Novel HPLC-MS/MS Method
Abstract
This application note describes a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Bryodulcosigenin in plant extracts. This compound, a cucurbitane-type triterpenoid (B12794562) found in plants of the Bryonia genus, has garnered interest for its potential anti-inflammatory properties.[1][2][3] The method utilizes a simple protein precipitation extraction procedure followed by reversed-phase chromatographic separation and detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. The described method is suitable for high-throughput analysis and can be applied in phytochemical, pharmacokinetic, and drug discovery studies.
Introduction
This compound is a naturally occurring cucurbitane-type triterpenoid with the molecular formula C30H50O4.[4] It is one of the bioactive compounds isolated from plants of the Bryonia genus, which have been used in traditional medicine.[5][6] Recent studies have highlighted the anti-inflammatory and other biological activities of this compound, making it a compound of interest for pharmaceutical research and development.[1][2][3][7] To facilitate further research, a reliable and sensitive analytical method for its quantification is essential.
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the selective and sensitive quantification of small molecules in complex matrices.[8] This application note presents a detailed protocol for a developed and validated HPLC-MS/MS method for the determination of this compound.
Experimental
Materials and Reagents
-
This compound reference standard (purity >98%)
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or another cucurbitacin not present in the sample)
-
Blank plant matrix for calibration standards and quality control samples
Instrumentation
A standard HPLC system coupled to a triple quadrupole mass spectrometer was used. The specific models and manufacturers may vary, but the system should be capable of performing gradient elution and MRM detection.
Sample Preparation Protocol
A protein precipitation method was employed for the extraction of this compound from the plant matrix.
-
Homogenization: Weigh 100 mg of homogenized and lyophilized plant tissue into a 2 mL microcentrifuge tube.
-
Extraction: Add 1 mL of methanol containing the internal standard. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Collection: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.
HPLC-MS/MS Method Protocol
The chromatographic separation and mass spectrometric detection were optimized for the analysis of this compound.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 50% B; 1-8 min: 50-95% B; 8-9 min: 95% B; 9-9.1 min: 95-50% B; 9.1-12 min: 50% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | This compound: m/z 475.4 -> 457.4 (Quantifier), 475.4 -> 147.1 (Qualifier) Internal Standard: To be determined based on the selected IS |
| Collision Energy | Optimized for each transition |
Note: The MRM transitions for this compound are hypothetical and should be optimized experimentally.
Method Validation (Hypothetical Data)
The method was validated for linearity, limit of quantification (LLOQ), accuracy, and precision based on standard guidelines.
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (at LLOQ, LQC, MQC, HQC) | 85 - 115% |
| Precision (%RSD at LLOQ, LQC, MQC, HQC) | < 15% |
| Recovery | > 80% |
Results and Discussion
This HPLC-MS/MS method provides excellent sensitivity and selectivity for the quantification of this compound. The use of a C18 column allows for good chromatographic separation from other matrix components. The protein precipitation extraction method is simple, fast, and provides good recovery. The validation results demonstrate that the method is accurate, precise, and reliable for its intended purpose.
Conclusion
A robust and sensitive HPLC-MS/MS method for the quantification of this compound in plant extracts has been successfully developed and validated. This method can be a valuable tool for researchers in the fields of natural product chemistry, pharmacology, and drug development to accurately determine the concentration of this compound in various samples.
Visualizations
Caption: Workflow for this compound quantification.
References
- 1. molnova.com [molnova.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound a natural cucurbitane-type triterpenoid attenuates dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C30H50O4 | CID 399493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Anti-Inflammatory Assays of Bryodulcosigenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bryodulcosigenin (B150003), a cucurbitane-type triterpenoid (B12794562), has demonstrated notable anti-inflammatory properties in various studies. Evidence suggests that its mechanism of action involves the modulation of key inflammatory signaling pathways, including the Toll-like receptor 4 (TLR4)/NF-κB and mitogen-activated protein kinase (MAPK) pathways.[1][2] In vivo studies have shown that this compound can suppress the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as inflammatory mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and prostaglandin (B15479496) E2 (PGE2).[1][2] One study also indicated that this compound can reverse TNF-α-induced degradation of tight junction proteins and suppress apoptosis in intestinal epithelial cells in vitro.[3]
These application notes provide detailed protocols for a panel of in vitro assays to quantitatively assess the anti-inflammatory potential of this compound. The assays are designed to be conducted in relevant cell models, such as the murine macrophage cell line RAW 264.7, which is a standard model for studying inflammation.
Data Presentation
The following tables are provided as templates for summarizing the quantitative data obtained from the described in vitro assays. Researchers should populate these tables with their experimental findings to facilitate comparison and analysis of this compound's anti-inflammatory efficacy.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | NO Production (% of LPS Control) | IC₅₀ (µM) |
| 0 (Vehicle Control) | - | |
| 0 (LPS Control) | 100 | |
| Test Concentration 1 | ||
| Test Concentration 2 | ||
| Test Concentration 3 | ||
| Test Concentration 4 | ||
| Positive Control (e.g., L-NMMA) |
Table 2: Effect of this compound on Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | PGE2 Production (% of LPS Control) | IC₅₀ (µM) |
| 0 (Vehicle Control) | - | |
| 0 (LPS Control) | 100 | |
| Test Concentration 1 | ||
| Test Concentration 2 | ||
| Test Concentration 3 | ||
| Test Concentration 4 | ||
| Positive Control (e.g., Indomethacin) |
Table 3: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | TNF-α (% of LPS Control) | IL-6 (% of LPS Control) | IL-1β (% of LPS Control) |
| 0 (Vehicle Control) | - | - | - |
| 0 (LPS Control) | 100 | 100 | 100 |
| Test Concentration 1 | |||
| Test Concentration 2 | |||
| Test Concentration 3 | |||
| Test Concentration 4 | |||
| Positive Control (e.g., Dexamethasone) |
Table 4: Effect of this compound on iNOS and COX-2 Expression in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | iNOS Protein Expression (% of LPS Control) | COX-2 Protein Expression (% of LPS Control) | iNOS mRNA Expression (Fold Change vs. LPS Control) | COX-2 mRNA Expression (Fold Change vs. LPS Control) |
| 0 (Vehicle Control) | - | - | - | - |
| 0 (LPS Control) | 100 | 100 | 1 | 1 |
| Test Concentration 1 | ||||
| Test Concentration 2 | ||||
| Test Concentration 3 | ||||
| Test Concentration 4 | ||||
| Positive Control (e.g., Dexamethasone) |
Experimental Protocols
Cell Culture and Treatment
Cell Line: Murine macrophage cell line RAW 264.7.
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for NO and viability assays, 24-well plates for cytokine and PGE2 ELISAs, and 6-well plates for Western blot and RT-PCR).
-
Allow cells to adhere and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control group (no this compound, no LPS) and an LPS control group (LPS stimulation without this compound).
-
Incubate for the desired time period (e.g., 24 hours for NO, PGE2, and cytokines; shorter time points may be suitable for signaling pathway analysis and gene expression).
Cell Viability Assay (MTT Assay)
Objective: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity of this compound.
Protocol:
-
After the treatment period, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To quantify the inhibitory effect of this compound on NO production.
Protocol:
-
After the 24-hour incubation period, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Use a sodium nitrite (B80452) standard curve to determine the nitrite concentration in the samples.
Prostaglandin E2 (PGE2) and Pro-Inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement (ELISA)
Objective: To quantify the inhibitory effect of this compound on the production of PGE2 and pro-inflammatory cytokines.
Protocol:
-
Collect the cell culture supernatant after the 24-hour incubation period.
-
Perform the Enzyme-Linked Immunosorbent Assay (ELISA) for PGE2, TNF-α, IL-6, and IL-1β using commercially available kits according to the manufacturer's instructions.
-
Briefly, the supernatant is added to antibody-coated plates.
-
After incubation and washing steps, a detection antibody and a substrate are added to produce a colorimetric signal.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the concentrations of PGE2 and cytokines based on their respective standard curves.
Western Blot Analysis for iNOS and COX-2 Protein Expression
Objective: To determine the effect of this compound on the protein expression of iNOS and COX-2.
Protocol:
-
After the desired incubation period, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Real-Time Quantitative PCR (RT-qPCR) for iNOS and COX-2 mRNA Expression
Objective: To determine the effect of this compound on the mRNA expression of iNOS and COX-2.
Protocol:
-
After the desired incubation period, extract total RNA from the cells using a suitable kit (e.g., TRIzol or a column-based kit).
-
Assess the RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform RT-qPCR using SYBR Green or TaqMan probes with specific primers for iNOS, COX-2, and a housekeeping gene (e.g., β-actin or GAPDH).
-
The thermal cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Caption: this compound inhibits the TLR4/NF-κB signaling pathway.
Caption: this compound modulates the MAPK signaling pathway.
References
- 1. Anti-inflammatory and neuroprotective effect of this compound against cerebral ischemia/reperfusion injury via modulation of inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound a natural cucurbitane-type triterpenoid attenuates dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Bryodulcosigenin in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bryodulcosigenin (B150003), a cucurbitane-type triterpenoid (B12794562), has demonstrated significant anti-inflammatory, antioxidant, and neuroprotective properties.[1][2] Preclinical studies have highlighted its potential in mitigating conditions such as ulcerative colitis, neuroinflammation, and osteoporosis through mechanisms that include the suppression of the NLRP3 inflammasome and modulation of the TLR4/NF-κB signaling pathway.[1][3] These application notes provide detailed protocols for utilizing relevant cell culture models to investigate the efficacy and mechanisms of action of this compound. The protocols focus on assays for cytotoxicity, anti-inflammatory activity, and the integrity of epithelial barriers using intestinal (NCM460) and alveolar (MLE-12) epithelial cell lines.
Data Presentation
Quantitative data from the described experimental protocols should be summarized for clear comparison. The following tables provide templates for organizing your results.
Table 1: Cytotoxicity of this compound on NCM460 and MLE-12 Cells (MTT Assay)
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| NCM460 | 0 (Vehicle Control) | 100 | |
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| MLE-12 | 0 (Vehicle Control) | 100 | |
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Expression (qPCR)
| Cell Line | Treatment | Relative mRNA Expression (Fold Change) | |
| TNF-α | IL-6 | ||
| NCM460 | Vehicle Control | 1.0 | 1.0 |
| TNF-α (10 ng/mL) | |||
| TNF-α + this compound (X µM) | |||
| TNF-α + this compound (Y µM) | |||
| MLE-12 (in co-culture) | Vehicle Control | 1.0 | 1.0 |
| NCM460 + TNF-α | |||
| NCM460 + TNF-α + this compound (X µM) | |||
| NCM460 + TNF-α + this compound (Y µM) |
Table 3: Effect of this compound on NLRP3 Inflammasome Activation (Western Blot)
| Cell Line | Treatment | Relative Protein Expression (Normalized to Loading Control) | |
| NLRP3 | Cleaved Caspase-1 | ||
| NCM460 | Vehicle Control | 1.0 | 1.0 |
| TNF-α (10 ng/mL) | |||
| TNF-α + this compound (X µM) | |||
| TNF-α + this compound (Y µM) |
Table 4: Effect of this compound on Tight Junction Protein Expression (qPCR)
| Cell Line | Treatment | Relative mRNA Expression (Fold Change) | |
| Occludin | ZO-1 | ||
| NCM460 | Vehicle Control | 1.0 | 1.0 |
| TNF-α (10 ng/mL) | |||
| TNF-α + this compound (X µM) | |||
| TNF-α + this compound (Y µM) |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in DMSO.
-
Warm the DMSO slightly to aid dissolution if necessary.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Sterile filter the stock solution through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
When preparing working concentrations, dilute the stock solution in the appropriate cell culture medium. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Culture
a. NCM460 Human Colon Epithelial Cells
Materials:
-
NCM460 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture NCM460 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed at a suitable density.
b. MLE-12 Mouse Alveolar Epithelial Cells
Materials:
-
MLE-12 cells
-
DMEM/F-12 medium
-
FBS
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
PBS
Protocol:
-
Culture MLE-12 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
Cytotoxicity Assessment (MTT Assay)
This protocol determines the cytotoxic effect of this compound and helps in selecting non-toxic concentrations for subsequent experiments.
Materials:
-
NCM460 or MLE-12 cells
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed NCM460 or MLE-12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the old medium and treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for 24-48 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Induction of Inflammation in NCM460 Cells
This protocol describes how to induce an inflammatory response in NCM460 cells using Tumor Necrosis Factor-alpha (TNF-α).
Materials:
-
NCM460 cells
-
Recombinant human TNF-α
-
Serum-free culture medium
Protocol:
-
Seed NCM460 cells in appropriate culture plates (e.g., 6-well plates for protein/RNA extraction).
-
Once the cells reach 80-90% confluency, replace the growth medium with serum-free medium and incubate for 12-24 hours to synchronize the cells.
-
Prepare a working solution of TNF-α in serum-free medium at the desired concentration (e.g., 1-100 ng/mL).
-
Treat the cells with TNF-α for the desired time period (e.g., 3-24 hours) to induce inflammation and/or apoptosis.
-
Following treatment, the cells can be harvested for subsequent analysis (e.g., qPCR, Western blot).
NCM460 and MLE-12 Co-culture Model
This protocol establishes an in vitro model to study the effect of intestinal inflammation on alveolar epithelial cells.
Materials:
-
NCM460 cells
-
MLE-12 cells
-
Transwell inserts (0.4 µm pore size)
-
24-well companion plates
Protocol:
-
Seed NCM460 cells on the bottom of a 24-well plate and allow them to form a confluent monolayer.
-
Seed MLE-12 cells on the Transwell inserts and culture until they form a confluent monolayer.
-
Induce inflammation in the NCM460 cells by treating them with TNF-α as described in Protocol 4.
-
After the desired period of TNF-α treatment, remove the medium from the NCM460 cells and wash with PBS.
-
Place the Transwell inserts containing the MLE-12 cells into the wells with the TNF-α-treated NCM460 cells.
-
Add fresh culture medium to both the apical (insert) and basolateral (well) compartments.
-
Co-culture the cells for 24-48 hours.
-
MLE-12 cells can then be harvested from the inserts for analysis of inflammatory markers or cell damage.
Quantitative Real-Time PCR (qPCR)
This protocol is for measuring the mRNA expression levels of target genes such as TNF-α, IL-6, Occludin, and ZO-1.
Materials:
-
Treated and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers
-
qPCR instrument
Protocol:
-
RNA Extraction: Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction by mixing the cDNA, gene-specific primers, and qPCR master mix.
-
Thermal Cycling: Perform the qPCR reaction using a thermal cycler with appropriate cycling conditions.
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to a housekeeping gene (e.g., GAPDH or β-actin).
Western Blot Analysis
This protocol is for detecting the protein levels of targets such as NLRP3 and cleaved caspase-1.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-NLRP3, anti-caspase-1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. This compound a natural cucurbitane-type triterpenoid attenuates dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and neuroprotective effect of this compound against cerebral ischemia/reperfusion injury via modulation of inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multidisciplinary utilization of dimethyl sulfoxide: pharmacological, cellular, and molecular aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Investigating the Therapeutic Potential of Bryodulcosigenin in a DSS-Induced Colitis Model
Introduction
Inflammatory Bowel Disease (IBD), encompassing ulcerative colitis and Crohn's disease, is a chronic inflammatory condition of the gastrointestinal tract.[1] The dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model is a widely utilized preclinical model that mimics many of the clinical and histological features of human ulcerative colitis, making it an invaluable tool for IBD research and drug development.[2][3] DSS, a sulfated polysaccharide, is directly toxic to colonic epithelial cells, disrupting the mucosal barrier and exposing the underlying lamina propria to luminal bacteria and antigens, which in turn triggers a robust inflammatory response.[2][3] This model is advantageous due to its simplicity, rapidity, and reproducibility.
Bryodulcosigenin (BDG), a cucurbitane-type triterpenoid (B12794562) isolated from plants like Bryonia dioca, has demonstrated significant anti-inflammatory properties. Recent studies have highlighted its potential in mitigating intestinal disorders. These application notes provide detailed protocols for utilizing the DSS-induced colitis model to study the efficacy and mechanism of action of this compound, specifically focusing on its role in restoring intestinal barrier integrity and suppressing inflammasome activation.
Mechanism of Action of this compound in Colitis
This compound exerts its protective effects in DSS-induced colitis primarily by targeting the intestinal epithelial barrier and modulating inflammatory signaling pathways. The core mechanism involves the inhibition of the NLRP3 inflammasome activation and the preservation of tight junction proteins.
DSS administration damages colonic epithelial cells, which allows gut microorganisms and their byproducts to enter the lamina propria. This breach triggers an inflammatory cascade, including the activation of the NLRP3 inflammasome in immune cells like macrophages. Activated NLRP3 leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms, perpetuating inflammation and tissue damage.
This compound intervenes by effectively suppressing the activation of the NLRP3 inflammasome. This action reduces the maturation and release of IL-1β, thereby dampening the inflammatory response. Furthermore, BDG counteracts the TNF-α-induced degradation of key tight junction proteins, such as occludin and ZO-1, and inhibits apoptosis in intestinal epithelial cells. By preserving these proteins, BDG helps to restore the integrity of the intestinal barrier, preventing further leakage of inflammatory stimuli from the gut lumen.
Caption: this compound inhibits the NLRP3 inflammasome and restores tight junctions.
Experimental Protocols
A chronic DSS-induced colitis model is particularly relevant for studying the long-term effects of therapeutic interventions. The following protocols are based on established methodologies for inducing chronic colitis and assessing the efficacy of this compound.
Caption: Workflow for chronic DSS colitis induction and this compound treatment.
Protocol 1: Induction of Chronic DSS Colitis and this compound Administration
This protocol describes the induction of chronic colitis in mice using cyclic DSS administration.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Dextran Sodium Sulfate (DSS), MW 36-50 kDa
-
This compound (BDG)
-
Vehicle for BDG (e.g., 0.5% carboxymethylcellulose)
-
Standard rodent chow and water
-
Animal caging and husbandry supplies
Procedure:
-
Acclimatization: House mice under standard conditions (25°C, 12h light/dark cycle) with ad libitum access to food and water for one week before the experiment begins.
-
Group Allocation: Randomly divide mice into experimental groups (n=6-8 per group):
-
Control Group: Regular drinking water + Vehicle administration.
-
DSS Group: Cyclic DSS administration + Vehicle administration.
-
DSS + BDG Group: Cyclic DSS administration + BDG (10 mg/kg/day) administration.
-
(Optional) DSS + Positive Control Group (e.g., Sulfasalazine).
-
-
Colitis Induction:
-
Cycle 1: Provide mice with drinking water containing 2.5% (w/v) DSS for 7 days.
-
Rest Period: Replace DSS water with regular drinking water for the next 7-14 days.
-
Subsequent Cycles: Repeat the cycle of DSS and regular water for a total of 3-4 cycles to establish a chronic model, lasting up to 64 days.
-
-
This compound Administration:
-
Prepare a fresh suspension of BDG in the vehicle daily.
-
Administer BDG (10 mg/kg) or vehicle to the respective groups via oral gavage once daily throughout the entire experimental period (e.g., 64 days).
-
-
Monitoring: Record body weight, stool consistency, and presence of fecal occult blood daily for each mouse to calculate the Disease Activity Index (DAI).
Protocol 2: Assessment of Colitis Severity
Severity is assessed clinically via the Disease Activity Index (DAI) and macroscopically by colon length at the experimental endpoint.
A. Disease Activity Index (DAI) Calculation: The DAI is a composite score of weight loss, stool consistency, and rectal bleeding, scored daily for each animal.
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None (<1%) | Normal, well-formed | Negative |
| 1 | 1-5% | Soft, but still formed | Negative |
| 2 | 5-10% | Soft | Positive |
| 3 | 10-15% | Very soft, semi-formed | Positive |
| 4 | >15% | Watery diarrhea | Gross bleeding |
-
Calculation: DAI = (Combined score for weight loss + stool consistency + bleeding) / 3.
B. Colon Length Measurement:
-
At the end of the experiment (e.g., Day 64), euthanize mice using an approved method.
-
Carefully dissect the entire colon from the cecum to the anus.
-
Place the colon on a flat surface without stretching and measure its length in centimeters using a ruler. Colon shortening is a key indicator of inflammation.
Protocol 3: Histopathological Analysis
Histological scoring provides a quantitative measure of tissue damage and inflammation.
Procedure:
-
Fix a distal segment of the colon in 4% paraformaldehyde.
-
Embed the fixed tissue in paraffin (B1166041) and cut 5 µm sections.
-
Stain sections with Hematoxylin and Eosin (H&E).
-
Score the stained sections in a blinded manner based on the following criteria:
-
Severity of Inflammation: (0: none; 1: slight; 2: moderate; 3: severe)
-
Depth of Injury: (0: none; 1: mucosa; 2: mucosa and submucosa; 3: transmural)
-
Crypt Damage: (0: none; 1: basal 1/3 damaged; 2: basal 2/3 damaged; 3: entire crypt lost)
-
Extent of Involvement: (0: none; 1: 1-25%; 2: 26-50%; 3: 51-75%; 4: 76-100%)
-
Protocol 4: Western Blot Analysis for Tight Junction Proteins
This protocol assesses the integrity of the epithelial barrier by measuring the expression of key tight junction proteins.
Procedure:
-
Homogenize frozen colon tissue samples in RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Occludin
-
ZO-1
-
β-actin (as a loading control)
-
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band density using imaging software.
Protocol 5: Gene Expression Analysis (qPCR)
This protocol quantifies the expression of pro-inflammatory cytokines to measure the level of inflammation at the molecular level.
Procedure:
-
Extract total RNA from colon tissue samples using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using specific primers for target genes such as:
-
NLRP3
-
IL-1β
-
TNF-α
-
GAPDH or β-actin (as a housekeeping gene)
-
-
Calculate the relative gene expression using the 2-ΔΔCt method.
Data Presentation
Quantitative data from studies show that this compound significantly ameliorates the signs of DSS-induced colitis.
Table 1: Effect of this compound on Clinical and Macroscopic Parameters in DSS-Induced Colitis
| Group | Disease Activity Index (DAI) Score | Colon Length (cm) |
| Control | 0.2 ± 0.1 | 8.5 ± 0.4 |
| DSS + Vehicle | 2.8 ± 0.3 | 5.1 ± 0.3 |
| DSS + BDG (10 mg/kg) | 1.1 ± 0.2 | 7.2 ± 0.5 |
-
Data are representative values expressed as mean ± SEM, compiled from published studies. *p < 0.01 compared to the DSS + Vehicle group.
Table 2: Effect of this compound on Histological Score and Protein Expression
| Group | Histological Score | Relative Occludin Expression | Relative ZO-1 Expression |
| Control | 0.5 ± 0.2 | 1.00 ± 0.05 | 1.00 ± 0.06 |
| DSS + Vehicle | 8.9 ± 0.7 | 0.35 ± 0.04 | 0.41 ± 0.05 |
| DSS + BDG (10 mg/kg) | 2.5 ± 0.4 | 0.82 ± 0.06 | 0.79 ± 0.07* |
-
Data are representative values expressed as mean ± SEM, compiled from published studies. Expression levels are normalized to the control group. *p < 0.01 compared to the DSS + Vehicle group.
The DSS-induced colitis model provides a robust and clinically relevant framework for evaluating the therapeutic efficacy of compounds like this compound. The protocols outlined here offer a comprehensive approach to assess its impact on clinical symptoms, macroscopic damage, and histological changes. The key mechanism of this compound involves the suppression of NLRP3 inflammasome activation and the restoration of intestinal barrier integrity, marking it as a promising candidate for further development in the treatment of IBD.
References
Application Note: Quantitative Real-Time PCR for Bryodulcosigenin Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bryodulcosigenin, a cucurbitane-type triterpenoid (B12794562), has demonstrated significant anti-inflammatory, neuroprotective, and anti-osteoporotic properties in various preclinical models. Its mechanism of action involves the modulation of key signaling pathways, including the Toll-like receptor 4 (TLR4)/NF-κB and the NLRP3 inflammasome pathways, as well as regulation of apoptosis and cellular junction integrity. Quantitative real-time PCR (qPCR) is a crucial tool for elucidating the molecular mechanisms of this compound by quantifying its effects on the mRNA expression of its target genes. This application note provides detailed protocols for qPCR analysis of genes modulated by this compound and serves as a guide for researchers investigating its therapeutic potential.
Molecular Targets of this compound
This compound has been shown to modulate the expression of genes involved in several key biological processes:
-
Inflammation: this compound can alter the expression of genes in the TLR4/NF-κB signaling pathway, which plays a central role in the innate immune response and inflammation.[1][2] It has also been found to suppress the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the release of pro-inflammatory cytokines.[3] Key target genes in these pathways include TLR4, NF-κB, and components of the NLRP3 inflammasome.
-
Apoptosis: The compound influences the expression of apoptosis-related genes, such as the pro-apoptotic Bax and the anti-apoptotic Bcl-2. The ratio of Bax to Bcl-2 is a critical determinant of cell fate.
-
Intestinal Barrier Function: this compound can reverse the degradation of tight junction proteins, which are essential for maintaining the integrity of the intestinal barrier.[3][4] Key genes encoding these proteins include Occludin, Zonula occludens-1 (ZO-1), and Claudin-1.
-
Neuroprotection and Osteoporosis: Studies have indicated its role in modulating the mRNA expression of Toll-Like Receptor 4 (TLR4), syndecan-1, aquaporin-1 (AQP1), organic cation transporter 3 (OCT3), and reduced expression 1 (REX1) in the context of cerebral ischemia/reperfusion injury. In osteoporosis models, it has been shown to affect the RANKL/OPG axis.
Data Presentation
The following table provides an illustrative example of how to present quantitative qPCR data for genes targeted by this compound. This data is hypothetical and serves to demonstrate the proper format for data presentation.
| Target Gene | Treatment Group | Concentration | Fold Change (vs. Control) | Standard Deviation | p-value |
| TLR4 | This compound | 10 µM | 0.45 | ± 0.05 | < 0.01 |
| This compound | 20 µM | 0.23 | ± 0.03 | < 0.001 | |
| NF-κB (p65) | This compound | 10 µM | 0.62 | ± 0.08 | < 0.05 |
| This compound | 20 µM | 0.31 | ± 0.04 | < 0.01 | |
| NLRP3 | This compound | 10 µM | 0.51 | ± 0.06 | < 0.01 |
| This compound | 20 µM | 0.28 | ± 0.03 | < 0.001 | |
| Bax | This compound | 10 µM | 0.75 | ± 0.09 | < 0.05 |
| This compound | 20 µM | 0.52 | ± 0.06 | < 0.01 | |
| Bcl-2 | This compound | 10 µM | 1.58 | ± 0.18 | < 0.05 |
| This compound | 20 µM | 2.12 | ± 0.25 | < 0.01 | |
| Occludin | This compound | 10 µM | 1.89 | ± 0.22 | < 0.05 |
| This compound | 20 µM | 2.54 | ± 0.31 | < 0.01 | |
| ZO-1 | This compound | 10 µM | 1.76 | ± 0.20 | < 0.05 |
| This compound | 20 µM | 2.33 | ± 0.28 | < 0.01 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line (e.g., RAW 264.7 macrophages for inflammation studies, Caco-2 for intestinal barrier studies) in appropriate culture vessels.
-
Cell Growth: Culture cells to 70-80% confluency.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 1, 10, 20 µM) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Induction (if necessary): For inflammation models, stimulate cells with an inflammatory agent like lipopolysaccharide (LPS) for a specified period before or during this compound treatment.
Protocol 2: RNA Extraction and cDNA Synthesis
-
RNA Isolation: Isolate total RNA from cells using a commercial RNA extraction kit following the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/280 ratio of ~2.0 is considered pure.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit. This process converts the RNA into a more stable DNA template for qPCR.
Protocol 3: Quantitative Real-Time PCR (qPCR)
-
Primer Design and Validation: Design or obtain validated primers for the target genes and a stable reference gene (e.g., GAPDH, β-actin). Primer sequences for rat target genes are provided in the table below.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green or probe-based qPCR master mix.
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR thermal cycler. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression.
Primer Sequences for Rat Target Genes
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| TLR4 | GCTGGCTGGCTACACATCTT | AGGTAGGTTTCTGCTGGTCTCA |
| ZO-1 | TTCGCCTGAAACAAACCCAG | CTTGTGATACGTGCGAGGTG |
| Occludin | GAGACACAGGCCTCTGAAGATG | GGTCATCCACAGGCGACTAT |
| Claudin-1 | TGGATGAACTGCGTGGAGTC | GGCAGGATGCTGTTGATGTT |
| Bax | GGCGAATTGGAGATGAACTGG | GAGGACTCCAGCCACAAAGAT |
| Bcl-2 | GCTACCGTCGTCGACTTCGC | CTTGCTCACTTGTGGCCCAG |
| Caspase-3 | GGTATTGAGACAGACAGTGGTG | CATGGGATCTGTTTCTTGC |
| GAPDH | TGCTGAGTATGTCGTGGAGTCT | CAGTCTTCTGAGTGGCAGTGAT |
Visualizations
Signaling Pathways
Caption: this compound inhibits the TLR4/NF-κB signaling pathway.
Caption: this compound suppresses NLRP3 inflammasome activation.
Experimental Workflow
Caption: General workflow for qPCR analysis of this compound targets.
Conclusion
Quantitative real-time PCR is an indispensable technique for characterizing the molecular effects of this compound. By accurately quantifying changes in the mRNA expression of target genes involved in inflammation, apoptosis, and cell barrier function, researchers can gain deeper insights into its therapeutic mechanisms. The protocols and information provided in this application note offer a comprehensive guide for utilizing qPCR in the investigation of this compound and similar natural compounds in drug discovery and development.
References
- 1. Association of Bax Expression and Bcl2/Bax Ratio with Clinical and Molecular Prognostic Markers in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Upregulation of long noncoding RNAs PACER, MIAT, lincRNA-p21, and lincRNA-Cox2 in ulcerative colitis as potential biomarkers: A case-control study on their association with NF-кВ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound a natural cucurbitane-type triterpenoid attenuates dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development and Characterization of a Bryodulcosigenin-Based Nanoparticle Drug Delivery System
Audience: Researchers, scientists, and drug development professionals.
Introduction Bryodulcosigenin (B150003) is a natural cucurbitane-type triterpenoid (B12794562) with demonstrated anti-inflammatory and neuroprotective properties.[1][2] Its therapeutic potential is linked to the modulation of inflammatory signaling pathways, such as the TLR4/NF-κB pathway, and the suppression of the NLRP3 inflammasome.[1][2] However, like many natural compounds, its clinical application can be limited by poor bioavailability. Encapsulating this compound within a nanoparticle-based drug delivery system offers a promising strategy to overcome these limitations. Polymeric nanoparticles can enhance drug stability, control release kinetics, and potentially improve targeted delivery to inflammatory sites.[3][4] This document provides detailed protocols for the formulation, characterization, and in-vitro evaluation of a this compound-loaded nanoparticle system.
Formulation of this compound-Loaded PLGA Nanoparticles
This protocol details the preparation of Poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating this compound using an oil-in-water (o/w) single emulsion-solvent evaporation method.[5]
1.1 Materials and Equipment
-
Materials: this compound, PLGA (50:50), Polyvinyl alcohol (PVA), Dichloromethane (DCM), Deionized water.
-
Equipment: Magnetic stirrer, Probe sonicator, Rotary evaporator, Centrifuge, Freeze-dryer.
1.2 Experimental Protocol
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 2 mL of Dichloromethane (DCM).
-
Aqueous Phase Preparation: Prepare a 1% w/v PVA solution in 20 mL of deionized water.
-
Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at 500 rpm. Sonicate the mixture on an ice bath for 3 minutes (30 seconds on, 10 seconds off cycles) to form a stable oil-in-water emulsion.
-
Solvent Evaporation: Transfer the emulsion to a magnetic stirrer and stir at 200 rpm at room temperature for 4-6 hours to allow the DCM to evaporate completely.
-
Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug. Resuspend the pellet in water after each wash.
-
Lyophilization: Freeze the final nanoparticle suspension at -80°C and then lyophilize for 48 hours to obtain a dry powder. Store at 4°C.
1.3 Workflow Diagram
Physicochemical Characterization of Nanoparticles
Proper characterization is essential to ensure the quality and predict the in vivo performance of the nanoparticle system.[6]
2.1 Protocol: Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Sample Preparation: Disperse 1 mg of lyophilized nanoparticles in 1 mL of deionized water and sonicate briefly to ensure a homogenous suspension.
-
Measurement: Analyze the suspension using a Dynamic Light Scattering (DLS) instrument.[7]
-
Analysis: The DLS instrument will provide the average particle size (Z-average), PDI, and zeta potential. The zeta potential reflects the surface charge and predicts the stability of the colloidal suspension.[3]
2.2 Protocol: Surface Morphology (TEM)
-
Sample Preparation: Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid and allow it to air dry.
-
Staining (Optional): For better contrast, negatively stain the grid with a drop of 2% phosphotungstic acid.
-
Imaging: Observe the grid under a Transmission Electron Microscope (TEM) to visualize the size, shape, and surface morphology of the nanoparticles.[8]
2.3 Protocol: Drug Loading and Encapsulation Efficiency
-
Drug Extraction: Dissolve a known weight (e.g., 5 mg) of lyophilized nanoparticles in a suitable solvent (e.g., DCM). Let the solvent evaporate and then redissolve the residue in a solvent compatible with your analytical method (e.g., methanol).
-
Quantification: Quantify the amount of this compound using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculations:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
2.4 Data Presentation: Summary of Physicochemical Properties
| Parameter | Result (Mean ± SD) | Technique |
| Particle Size (Z-average) | 185.4 ± 5.2 nm | DLS |
| Polydispersity Index (PDI) | 0.15 ± 0.03 | DLS |
| Zeta Potential | -25.8 ± 2.1 mV | DLS |
| Drug Loading (DL) | 7.5 ± 0.6 % | HPLC |
| Encapsulation Efficiency (EE) | 82.3 ± 4.5 % | HPLC |
In Vitro Drug Release Study
This protocol assesses the release profile of this compound from the PLGA nanoparticles over time. The dialysis bag method is a common technique for this purpose.[9][10]
3.1 Materials and Equipment
-
Materials: this compound-loaded nanoparticles, Phosphate Buffered Saline (PBS, pH 7.4), Dialysis membrane (e.g., MWCO 12-14 kDa), Tween 80.
-
Equipment: Shaking incubator, Centrifuge tubes, Analytical instrument (HPLC or UV-Vis).
3.2 Experimental Protocol
-
Preparation: Disperse 10 mg of nanoparticles in 2 mL of PBS (pH 7.4). Transfer the suspension into a dialysis bag and seal both ends securely.
-
Release Medium: Place the dialysis bag into a container with 50 mL of release medium (PBS, pH 7.4, containing 0.5% Tween 80 to maintain sink conditions).
-
Incubation: Place the container in a shaking incubator at 37°C with gentle agitation (e.g., 100 rpm).[11]
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 h), withdraw 1 mL of the release medium.
-
Replacement: Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain a constant volume.[11]
-
Analysis: Analyze the collected samples for this compound content using a validated analytical method.
-
Calculation: Calculate the cumulative percentage of drug released at each time point.
3.3 Data Presentation: Cumulative Drug Release Profile
| Time (hours) | Cumulative Release (%) (Mean ± SD) |
| 0 | 0 |
| 2 | 15.2 ± 1.8 |
| 8 | 35.6 ± 2.5 |
| 24 | 60.1 ± 3.1 |
| 48 | 78.9 ± 3.9 |
| 72 | 88.5 ± 4.2 |
In Vitro Cellular Assays
These protocols evaluate the biological activity of the formulated nanoparticles on a cellular level.
4.1 Protocol: Cell Viability by MTT Assay The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[12][13]
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Treat the cells with varying concentrations of free this compound, this compound-loaded nanoparticles, and blank nanoparticles. Include untreated cells as a control. Incubate for 24 or 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[14]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[15]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[12]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).
4.2 Protocol: Cellular Uptake Analysis This protocol uses fluorescently labeled nanoparticles to visualize and quantify cellular uptake.
-
Labeling: Formulate nanoparticles using a fluorescently tagged polymer (e.g., PLGA-FITC) or by encapsulating a fluorescent dye (e.g., Coumarin-6) alongside the drug.
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate. Treat with fluorescent nanoparticles for a specified time (e.g., 4 hours).
-
Fixing and Staining: Wash the cells with PBS to remove non-internalized particles. Fix the cells with 4% paraformaldehyde. Stain the cell nuclei with DAPI.[16]
-
Imaging (Qualitative): Mount the coverslips on glass slides and visualize using a confocal laser scanning microscope.
-
Quantification (Flow Cytometry): For quantitative analysis, treat cells grown in a 6-well plate, then detach them using trypsin. Analyze the cell suspension using a flow cytometer to determine the percentage of fluorescent cells and the mean fluorescence intensity.[17]
4.3 Workflow and Data Presentation
Table: Cell Viability (IC50) Data on RAW 264.7 Macrophages
| Formulation | IC50 (µg/mL) (Mean ± SD) |
| Free this compound | 25.4 ± 2.8 |
| This compound-NPs | 48.2 ± 3.5 |
| Blank Nanoparticles | > 200 |
Mechanistic Pathway of this compound
This compound has been shown to exert its anti-inflammatory effects by targeting key signaling pathways.[1] A primary mechanism involves the inhibition of the Toll-Like Receptor 4 (TLR4) signaling cascade, which leads to the downstream suppression of Nuclear Factor-kappa B (NF-κB).[1][18] This, in turn, reduces the expression of pro-inflammatory cytokines like TNF-α and various interleukins.[1] Additionally, this compound can inhibit the activation of the NLRP3 inflammasome, a multi-protein complex responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-18.[2]
References
- 1. Anti-inflammatory and neuroprotective effect of this compound against cerebral ischemia/reperfusion injury via modulation of inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound a natural cucurbitane-type triterpenoid attenuates dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. ijirt.org [ijirt.org]
- 5. scientificarchives.com [scientificarchives.com]
- 6. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamic Light Scattering for Efficient Drug Delivery Systems [eureka.patsnap.com]
- 8. Characterization of Drug Delivery Systems by Transmission Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Frontiers | Following nanoparticle uptake by cells using high-throughput microscopy and the deep-learning based cell identification algorithm Cellpose [frontiersin.org]
- 17. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Bryodulcosigenin Solubility for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bryodulcosigenin. The focus is on overcoming solubility challenges to ensure successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a cucurbitane-type triterpenoid (B12794562) with demonstrated anti-inflammatory properties. Like many triterpenoids, it is a lipophilic molecule and is expected to have very low aqueous solubility. This poor solubility can lead to low and variable oral bioavailability, making it difficult to achieve therapeutic concentrations in animal models and obtain reliable and reproducible results in in vivo studies.
Q2: I am having trouble dissolving this compound for my oral gavage experiment in mice. What are some recommended starting points?
A2: Due to its low aqueous solubility, directly dissolving this compound in water is not feasible. A common and effective approach for administering poorly soluble compounds like this compound to rodents is to prepare a suspension. A vehicle such as 0.5% carboxymethylcellulose (CMC) in water is a good starting point. It is also common to first dissolve the compound in a minimal amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then disperse this solution into a larger volume of an aqueous vehicle containing a suspending agent.
Q3: What is the maximum concentration of DMSO that is considered safe for oral administration in mice?
A3: While DMSO is an excellent solvent for many nonpolar compounds, it can have pharmacological effects and toxicity at higher concentrations. For in vivo studies, it is crucial to use the lowest possible concentration of DMSO. Generally, a concentration of 0.5% to 5% DMSO in the final dosing vehicle is considered acceptable for oral administration in rodents. It is highly recommended to include a vehicle-only control group in your experiment to account for any potential effects of the solvent.
Q4: Are there more advanced formulation strategies to improve the oral bioavailability of this compound?
A4: Yes, for compounds with significant solubility challenges, several advanced formulation strategies can be employed to enhance oral bioavailability. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate.
-
Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility.
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range can significantly increase the surface area for dissolution. This can include nanosuspensions, solid lipid nanoparticles, or polymeric nanoparticles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound precipitates out of solution during preparation for oral gavage. | The compound has low aqueous solubility and is crashing out of the aqueous vehicle. | Prepare a suspension instead of a solution. Use a suspending agent like 0.5% carboxymethylcellulose (CMC) or a combination of a surfactant (e.g., Tween 80) and a viscosity-enhancing agent. Ensure the suspension is homogenous before each administration. |
| Inconsistent results between animals in the same treatment group. | The suspension is not uniform, leading to inaccurate dosing. The compound may be settling at the bottom of the tube. | Ensure the suspension is continuously stirred or vortexed immediately before drawing each dose into the syringe. This will help maintain a homogenous suspension and ensure each animal receives the correct dose. |
| Low or no detectable levels of this compound in plasma after oral administration. | Poor absorption due to low solubility and dissolution rate in the gastrointestinal tract. | Consider using a solubility-enhancing formulation. Start with a simple co-solvent system (e.g., with a low percentage of DMSO). If that is insufficient, explore more advanced options like a solid dispersion or a cyclodextrin complex. |
| Observed toxicity or unexpected side effects in the treatment group. | The vehicle, particularly at high concentrations of organic solvents like DMSO, may be causing toxicity. | Reduce the concentration of the organic solvent in your vehicle. Always include a vehicle control group to differentiate between the effects of the compound and the vehicle. If toxicity persists, consider an alternative, less toxic vehicle or formulation strategy. |
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension for Oral Gavage
This protocol is a standard method for preparing a poorly soluble compound for oral administration in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Carboxymethylcellulose (CMC), low viscosity
-
Sterile water for injection
-
Sterile glass vial
-
Magnetic stirrer and stir bar
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals, calculate the total amount of this compound needed.
-
Prepare the vehicle: Prepare a 0.5% (w/v) solution of CMC in sterile water. To do this, slowly add the CMC powder to the water while stirring vigorously to prevent clumping. It may be necessary to heat the solution slightly to aid dissolution. Allow the solution to cool to room temperature.
-
Dissolve this compound: In a separate sterile glass vial, dissolve the calculated amount of this compound in a minimal volume of DMSO. For example, aim for a final DMSO concentration in the total vehicle volume of ≤1%.
-
Prepare the suspension: While vortexing or stirring the 0.5% CMC solution, slowly add the this compound-DMSO solution.
-
Homogenize the suspension: Continue to stir the suspension for at least 30 minutes to ensure it is homogenous. For a finer dispersion, you can sonicate the suspension in a water bath sonicator.
-
Administration: Keep the suspension continuously stirred during the dosing procedure to prevent the compound from settling. Administer the suspension to the animals via oral gavage at the appropriate volume based on their body weight.
Protocol 2: Phase Solubility Study with Cyclodextrins
This study helps determine the potential of cyclodextrins to improve the solubility of this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Scintillation vials
-
Orbital shaker with temperature control
-
HPLC system for quantification
Procedure:
-
Prepare a series of HP-β-CD solutions: Prepare solutions of increasing concentrations of HP-β-CD in PBS (e.g., 0, 1, 2, 5, 10, 20, 50 mM).
-
Add excess this compound: To each scintillation vial containing a specific concentration of HP-β-CD solution, add an excess amount of this compound powder (enough so that undissolved solid remains at equilibrium).
-
Equilibration: Place the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.
-
Sample preparation: After equilibration, centrifuge the samples to pellet the undissolved this compound.
-
Quantification: Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated HPLC method.
-
Data analysis: Plot the concentration of dissolved this compound against the concentration of HP-β-CD. A linear relationship suggests the formation of a soluble complex.
Visualizations
Caption: Workflow for preparing and administering a this compound suspension.
Caption: Strategies to improve this compound solubility for in vivo studies.
Technical Support Center: Optimizing Bryodulcosigenin Dosage for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the dosage of Bryodulcosigenin (B150003) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a cucurbitane-type triterpenoid (B12794562), a class of natural products known for a variety of biological effects.[1] Published research has demonstrated its anti-inflammatory, neuroprotective, and anti-fibrotic properties.[1][2] It has been shown to modulate key signaling pathways involved in inflammation, such as the TLR4/NF-κB and NLRP3 inflammasome pathways.[2][3]
Q2: What is a recommended starting concentration range for this compound in cell culture?
A2: While the optimal concentration is cell-type dependent, based on studies of similar cucurbitane-type triterpenoids, a starting range of 1 µM to 50 µM is recommended for initial dose-response experiments. Studies on related compounds have shown anti-inflammatory effects in the 15–35 μM range and antiproliferative effects at 20–40 μM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare a stock solution of this compound?
A3: this compound, like many cucurbitane triterpenoids, has limited aqueous solubility. Therefore, it is recommended to first dissolve the compound in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose. To prepare a stock solution, dissolve the powdered this compound in 100% DMSO. Gentle warming to 37°C and brief sonication can aid in complete dissolution. Always ensure the compound is fully dissolved before making further dilutions.
Q4: What is the maximum permissible DMSO concentration in the final cell culture medium?
A4: High concentrations of DMSO can be toxic to cells. It is critical to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally ≤ 0.1% , to avoid solvent-induced cytotoxicity and off-target effects. Most cell lines can tolerate up to 0.5% DMSO, but it is best practice to perform a solvent control experiment to determine the tolerance of your specific cell line.
Q5: My this compound precipitates out of solution when I add it to my culture medium. What should I do?
A5: Precipitation is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Lower the final concentration: You may be exceeding the solubility limit of this compound in your aqueous culture medium.
-
Perform serial dilutions: Instead of adding the concentrated stock directly, perform serial dilutions in your culture medium.
-
Add dropwise while mixing: Add the stock solution to your pre-warmed (37°C) culture medium slowly and drop-by-drop while gently vortexing or swirling the medium to facilitate mixing.
-
Ensure complete dissolution of the stock: Visually inspect your DMSO stock solution to ensure no crystals are present before use. If needed, gently warm and sonicate the stock solution again.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
| Possible Cause | Troubleshooting Recommendation |
| Incomplete dissolution of this compound | Ensure the stock solution is completely dissolved. Visually inspect for any precipitate before each use. Gentle warming and sonication may be necessary. |
| Precipitation in culture medium | Prepare fresh dilutions for each experiment. Add the stock solution to pre-warmed media and mix thoroughly. Consider using a lower final concentration. |
| Inconsistent cell seeding density | Ensure a uniform cell number is seeded in each well. Use a cell counter for accuracy. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for treatment groups as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
Issue 2: No Observable Effect of this compound
| Possible Cause | Troubleshooting Recommendation |
| Sub-optimal concentration | The concentration used may be too low. Perform a wider dose-response study with concentrations up to 50 µM or higher, depending on cytotoxicity. |
| Compound instability | Prepare fresh dilutions from the stock solution for each experiment. Limit the exposure of the compound to light and elevated temperatures. |
| Incorrect experimental endpoint | Ensure the chosen assay is appropriate to detect the expected biological activity of this compound (e.g., measuring inflammatory markers for anti-inflammatory studies). |
| Cell line insensitivity | The chosen cell line may not be responsive to this compound. Consider using a different cell line known to express the target pathways (e.g., TLR4, NLRP3). |
Issue 3: High Cell Death or Cytotoxicity
| Possible Cause | Troubleshooting Recommendation |
| This compound concentration is too high | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value. Use concentrations well below the cytotoxic range for functional assays. |
| Solvent (DMSO) toxicity | Ensure the final DMSO concentration is non-toxic to your cells (ideally ≤ 0.1%). Run a vehicle control with the same DMSO concentration as your treatment groups. |
| Contamination of stock solution or media | Filter-sterilize your this compound stock solution using a 0.22 µm syringe filter compatible with DMSO. Use aseptic techniques throughout your experiment. |
Data Presentation
Table 1: Recommended Starting Concentrations for In Vitro Studies with Cucurbitane Triterpenoids
| Compound Class | Biological Activity | Effective Concentration Range (in vitro) | Reference |
| Cucurbitane-Type Triterpenoids | Anti-inflammatory (NO production) | 15 - 35 µM | |
| Cucurbitane-Type Triterpenoids | Antiproliferative (SAS human oral cancer cells) | 20 - 40 µM |
Table 2: Summary of In Vivo Dosage of this compound
| Model Organism | Condition | Dosage | Reference |
| Mice | Dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis | 10 mg/kg/day (oral) | |
| Rats | DMBA-induced breast cancer | 5, 10, and 20 mg/kg body weight (oral) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the powder is not fully dissolved, incubate the tube in a 37°C water bath for 10-15 minutes.
-
Following incubation, place the tube in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Determining Cytotoxicity using MTT Assay
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Also, prepare a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 15 minutes at room temperature on an orbital shaker, protected from light.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Mandatory Visualizations
Caption: Experimental workflow for determining the optimal dosage of this compound.
Caption: this compound's inhibitory effect on inflammatory signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory and neuroprotective effect of this compound against cerebral ischemia/reperfusion injury via modulation of inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound a natural cucurbitane-type triterpenoid attenuates dextran sulfate sodium (DSS)-induced colitis in mice [pubmed.ncbi.nlm.nih.gov]
Bryodulcosigenin Stability in Different Solvents: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bryodulcosigenin. The information provided is based on general knowledge of cucurbitane-type triterpenoids, a class of compounds to which this compound belongs, due to the limited availability of specific stability data for this compound itself.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound, like other cucurbitane-type triterpenoids, is expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and methanol.[1] For cell-based assays, it is standard practice to prepare a concentrated stock solution in a high-purity, anhydrous organic solvent like DMSO and then dilute it with the aqueous culture medium to the final working concentration.
Q2: How should I store this compound, both as a solid and in solution?
A2: As a solid, this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. For solutions, it is crucial to prepare fresh aqueous solutions for immediate use whenever possible. If storage of a stock solution is necessary, it should be prepared in an anhydrous solvent like DMSO, aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C.[1] Aqueous solutions are generally not recommended for long-term storage due to the risk of hydrolysis.[1]
Q3: What is the expected stability of this compound in different solvents?
Q4: Is this compound sensitive to light?
A4: The photostability of this compound has not been extensively reported. As a general precaution for natural products, it is advisable to protect solutions from direct light by using amber vials or by wrapping containers with aluminum foil, especially during long-term storage or extended experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in the working solution. | - Prepare fresh stock solutions in anhydrous DMSO before each experiment.- Aliquot stock solutions to minimize freeze-thaw cycles.- Perform a stability test of your working solution under your experimental conditions using the HPLC protocol provided below. |
| Low or no biological activity observed | - Poor solubility of this compound in the final aqueous medium.- Degradation of the compound. | - Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low (typically <0.5%) to avoid solvent toxicity.[2]- Briefly sonicate the final dilution to aid dissolution, but avoid excessive heating.- Confirm the compound's integrity by HPLC analysis. |
| Precipitate forms when diluting DMSO stock in aqueous buffer | The solubility limit of this compound in the aqueous buffer has been exceeded. | - Increase the proportion of an organic co-solvent if your experimental design allows.- Work within the empirically determined solubility limits of the compound in your specific buffer system. |
| Difficulty in quantifying this compound | An inappropriate analytical method is being used. | - Utilize a validated HPLC method with a suitable detector (e.g., UV-Vis or Mass Spectrometry) for accurate quantification. A general HPLC protocol is provided below. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Selected Solvent
Objective: To determine the stability of this compound in a specific solvent over time under defined storage conditions.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, PBS, cell culture medium)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
C18 HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improving peak shape)
-
Autosampler vials
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquot the solution into several autosampler vials.
-
Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C), protected from light.
-
Analyze the initial concentration (T=0) by injecting an aliquot into the HPLC system immediately after preparation.
-
At specified time points (e.g., 1, 2, 4, 8, 24, 48 hours), retrieve a vial from storage.
-
Analyze the sample by HPLC to determine the concentration of this compound remaining.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
General HPLC Conditions for Cucurbitane-Type Triterpenoids:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. A typical starting point is a linear gradient from 30% to 70% acetonitrile in water over 20 minutes. The addition of 0.1% formic acid to both solvents can improve peak shape.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25°C.[1]
-
Detection Wavelength: Cucurbitacins typically have a UV absorbance maximum around 230-234 nm. Monitoring at 230 nm is a good starting point.[1]
-
Injection Volume: 10 µL.[1]
Protocol for Kinetic Solubility Assay
Objective: To rapidly assess the solubility of this compound in an aqueous buffer.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well filter plates (e.g., with a 0.45 µm filter)
-
96-well collection plates
-
Plate shaker
-
Plate reader (UV-Vis) or HPLC system for quantification
Procedure:
-
Prepare a serial dilution of the this compound DMSO stock solution in a 96-well plate.
-
Add the aqueous buffer to each well to achieve the desired final compound concentrations and a final DMSO concentration of ≤1%.
-
Seal the plate and shake at room temperature for a specified period (e.g., 1-2 hours).
-
Filter the solutions through the 96-well filter plate into a collection plate by centrifugation or vacuum.
-
Quantify the concentration of the dissolved this compound in the filtrate using a plate reader (measuring absorbance at a relevant wavelength) or by HPLC analysis.
-
The kinetic solubility is the highest concentration at which no precipitation is observed or the measured concentration in the saturated solution.
Data Presentation
Table 1: General Solubility of Cucurbitane-Type Triterpenoids (as a proxy for this compound)
| Solvent | Solubility | Recommendations for this compound |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions. Use anhydrous grade. |
| Methanol | Soluble | Can be used for stock solution preparation. |
| Ethanol | Soluble | Suitable for stock solutions. |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | Prepare fresh for immediate use. Not recommended for long-term storage. |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Precautions |
| Solid | -20°C | ≥ 4 years (based on Cucurbitacin E)[3] | Protect from light and moisture. |
| In anhydrous DMSO | -20°C or -80°C | Up to 6 months (general guideline)[2] | Aliquot to avoid freeze-thaw cycles. Use tightly sealed vials. |
| In aqueous solution | 4°C | Not recommended for more than one day[3] | Prepare fresh before use. |
Mandatory Visualization
Caption: Workflow for handling and assessing the stability of this compound.
References
Technical Support Center: Bryodulcosigenin Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Bryodulcosigenin (B150003).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a cucurbitane-type triterpenoid (B12794562). It is primarily isolated from the roots of Bryonia dioica, a plant belonging to the Cucurbitaceae family.[1][2] This compound, along with other related cucurbitane glycosides, is known for its anti-inflammatory and anti-tumor-promoting properties.[3]
Q2: Which solvents are most effective for extracting this compound?
A2: The choice of solvent is critical for successful extraction. Based on the extraction of similar cucurbitane triterpenoids, a common approach involves using a sequence of solvents with increasing polarity. A chloroform (B151607) extract of Bryonia roots has been shown to contain cucurbitane derivatives.[4] For triterpenoid saponins (B1172615) in general, which are glycosides of triterpenes, polar solvents like aqueous ethanol (B145695) or methanol (B129727) are typically used for the main extraction step after an initial defatting step with a non-polar solvent.
Q3: What are the general steps involved in the extraction and isolation of this compound?
A3: A typical procedure involves:
-
Preparation of Plant Material: The roots of Bryonia dioica are dried and ground into a fine powder to maximize the surface area for solvent penetration.
-
Defatting: The powdered root material is first extracted with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) to remove lipids and other non-polar compounds that can interfere with subsequent steps.
-
Extraction: The defatted material is then extracted with a more polar solvent, such as chloroform or a methanol/ethanol-water mixture, to extract the triterpenoids.
-
Purification: The crude extract is subjected to chromatographic techniques, most commonly silica (B1680970) gel column chromatography, to separate and isolate this compound from other co-extracted compounds.
Q4: I am experiencing a very low yield of this compound. What are the potential causes?
A4: Low yields can be attributed to several factors:
-
Plant Material: The concentration of this compound in the plant can vary depending on the age of the plant, growing conditions, and time of harvest.
-
Incomplete Extraction: The solvent choice may not be optimal, or the extraction time and temperature may be insufficient.
-
Degradation: this compound, like other triterpenoid glycosides, can be sensitive to harsh pH or high temperatures, which may lead to degradation during the extraction process.
-
Inefficient Purification: Significant loss of the compound can occur during the purification steps if the chromatographic conditions are not optimized.
Q5: The crude extract is highly viscous and difficult to work with. How can this be addressed?
A5: High viscosity in saponin-containing extracts is often due to the co-extraction of polysaccharides. To mitigate this, consider incorporating a precipitation step. After concentrating the primary extract, it can be dissolved in a minimal amount of water and then precipitated by adding a large volume of a less polar solvent in which this compound is soluble but polysaccharides are not, such as acetone (B3395972) or ethanol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction and purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Extraction Yield | 1. Suboptimal solvent choice.2. Insufficient extraction time or temperature.3. Inefficient particle size reduction. | 1. Experiment with different solvent systems, such as varying the ratio of ethanol or methanol to water.2. Increase the extraction time or use methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency. Be cautious with temperature increases to avoid degradation.3. Ensure the plant material is finely powdered. |
| Co-extraction of Impurities | 1. Incomplete defatting.2. The polarity of the extraction solvent is not selective enough. | 1. Ensure the initial defatting step with a non-polar solvent is thorough.2. Adjust the polarity of the extraction solvent. If the extract is too complex, consider a multi-step extraction with solvents of varying polarities. |
| Poor Separation during Column Chromatography | 1. Inappropriate stationary phase.2. Incorrect mobile phase composition.3. Column overloading. | 1. Silica gel is commonly used for cucurbitane triterpenoid separation. Reversed-phase (C18) chromatography can be an alternative.2. Systematically vary the solvent gradient. For silica gel, a gradient of chloroform-methanol is often effective.3. Reduce the amount of crude extract loaded onto the column. |
| Compound Degradation | 1. Exposure to high temperatures.2. Use of strong acids or bases during extraction or workup. | 1. Use lower temperatures for extraction and solvent evaporation (e.g., rotary evaporator under reduced pressure).2. Maintain a near-neutral pH throughout the process. |
Quantitative Data Summary
While specific yield data for this compound under varying conditions is not extensively published, the following table summarizes the expected impact of key extraction parameters on yield based on general principles of triterpenoid extraction.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Solvent Polarity | Increasing polarity (e.g., from pure chloroform to methanol/water mixtures) | Initially increases, then may decrease | This compound is a moderately polar compound. A solvent of similar polarity will be most effective. Very high polarity may lead to the co-extraction of highly polar impurities. |
| Temperature | Increasing temperature (e.g., from 25°C to 60°C) | Generally increases | Higher temperatures increase solvent penetration and solute solubility. However, excessive heat can cause degradation. |
| Extraction Time | Increasing extraction time | Increases up to a certain point | Longer extraction times allow for more complete diffusion of the target compound into the solvent, but prolonged exposure can also lead to degradation. |
| Particle Size | Decreasing particle size (finer powder) | Increases | Smaller particles have a larger surface area-to-volume ratio, which enhances solvent penetration and extraction efficiency. |
Experimental Protocol: Representative Extraction and Isolation of this compound
This protocol is a representative method based on common practices for the isolation of cucurbitane triterpenoids from Bryonia species. Researchers should optimize these steps for their specific laboratory conditions.
1. Plant Material Preparation
-
Air-dry the roots of Bryonia dioica at room temperature until brittle.
-
Grind the dried roots into a fine powder (e.g., using a Wiley mill) to pass through a 40-mesh sieve.
2. Defatting
-
Pack the powdered root material (e.g., 500 g) into a Soxhlet apparatus.
-
Extract with petroleum ether for 24 hours to remove lipids and other non-polar compounds.
-
Air-dry the defatted plant material to remove residual solvent.
3. Extraction of Crude Triterpenoids
-
Macerate the defatted powder in 90% aqueous ethanol (1:10 w/v) at room temperature for 72 hours with occasional stirring.
-
Filter the mixture and collect the filtrate. Repeat the extraction on the plant residue two more times.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude ethanol extract.
4. Fractionation
-
Suspend the crude ethanol extract in water and partition successively with solvents of increasing polarity, such as chloroform and ethyl acetate.
-
Collect the chloroform fraction, which is expected to contain this compound.
-
Evaporate the chloroform to dryness to yield the crude chloroform fraction.
5. Chromatographic Isolation
-
Subject the crude chloroform fraction to silica gel column chromatography.
-
Pack the column with silica gel (70-230 mesh) in chloroform.
-
Apply the crude fraction to the top of the column.
-
Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., chloroform:methanol 99:1, 98:2, 95:5, etc.).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable visualization reagent (e.g., anisaldehyde-sulfuric acid spray followed by heating).
-
Combine fractions containing the compound of interest (based on TLC comparison with a standard, if available).
-
Further purify the combined fractions using repeated column chromatography or preparative HPLC to obtain pure this compound.
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for this compound extraction and isolation.
Troubleshooting Logic for Low Extraction Yield
Caption: Troubleshooting flowchart for low extraction yield.
Putative Signaling Pathway Modulated by this compound
Caption: this compound's potential role in NF-κB pathway inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound a natural cucurbitane-type triterpenoid attenuates dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiosteoporosis effect of this compound on ovariectomy-induced osteoporosis in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New cucurbitane-type triterpenoids from Bryonia aspera - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Bryodulcosigenin Interference in Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when assessing cell viability in the presence of Bryodulcosigenin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with certain cell viability assays?
This compound is a cucurbitane-type triterpenoid (B12794562) with known anti-inflammatory properties.[1] Like many natural compounds, it possesses a chemical structure that can absorb light, potentially leading to a colored solution. This inherent color can interfere with colorimetric cell viability assays, such as the MTT or XTT assays, which rely on measuring the absorbance of a colored formazan (B1609692) product.[2][3] The compound's color can add to the absorbance reading, leading to an overestimation of cell viability or masking of cytotoxic effects.[2]
Q2: Which cell viability assays are most likely to be affected by this compound interference?
Assays that produce a colored product and rely on absorbance readings are most susceptible to interference. This includes:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This widely used assay produces a purple formazan product that is measured by absorbance.[4] The color of this compound can directly interfere with the absorbance reading of the formazan.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay produces a water-soluble formazan product, and its colorimetric endpoint is prone to interference from colored compounds.
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay: While measuring a different cellular process (membrane integrity), some LDH assay kits produce a colored formazan product, making them susceptible to interference from colored compounds.[5][6]
Q3: What are the recommended alternative assays to overcome this compound interference?
To avoid misleading results, it is advisable to use assays with different detection methods:
-
Resazurin (B115843) (AlamarBlue®) Assay: This is a fluorescent assay where the non-fluorescent resazurin is reduced to the highly fluorescent resorufin (B1680543) by metabolically active cells.[7][8] Since the readout is fluorescence-based, it is less likely to be affected by the color of this compound.
-
ATP-based Assays (e.g., CellTiter-Glo®): These are highly sensitive luminescent assays that measure the amount of ATP present in viable cells.[9][10][11][12][13] The luminescent signal is not affected by colored compounds, making this a robust alternative.
-
Protease Viability Marker Assays: These assays measure the activity of proteases that are only active in viable cells. The readout is typically fluorescent.
Q4: Can I still use the MTT assay with this compound?
While not ideal, you can take steps to mitigate interference. This includes running proper controls, such as wells containing this compound in media without cells, to measure the compound's intrinsic absorbance.[2][3] This background absorbance can then be subtracted from the readings of your experimental wells. However, this approach may not fully account for potential interactions between the compound and the assay reagents.
Troubleshooting Guide
This guide addresses specific issues you may encounter when performing cell viability assays with this compound.
| Issue | Potential Cause | Recommended Solution | Relevant Controls |
| High background absorbance in MTT/XTT/LDH assay | This compound is colored and absorbs light at the same wavelength as the formazan product. | 1. Measure the absorbance spectrum of this compound in your culture medium to identify its peak absorbance. 2. Include a "compound only" control (this compound in media without cells) at all tested concentrations. Subtract this background absorbance from your experimental values.[2][3] 3. Consider using an alternative assay with a non-colorimetric endpoint (e.g., Resazurin or CellTiter-Glo®).[2] | - Wells with media and this compound (no cells) - Wells with media only (blank) |
| Unexpectedly high cell viability at high this compound concentrations | The absorbance of this compound is masking its cytotoxic effect. | 1. Visually inspect the cells under a microscope for signs of cytotoxicity (e.g., rounding, detachment). 2. Confirm the results with a non-colorimetric assay (Resazurin or CellTiter-Glo®). | - Untreated control cells - Positive control for cytotoxicity |
| Inconsistent or highly variable results | 1. Precipitation of this compound at higher concentrations. 2. Incomplete solubilization of formazan crystals in the MTT assay. | 1. Check the solubility of this compound in your culture medium. If precipitation is observed, consider using a lower concentration range or a different solvent (ensure solvent toxicity controls are included). 2. Ensure complete dissolution of formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer. | - Vehicle control (solvent used to dissolve this compound) |
Quantitative Data Summary
The following table provides a hypothetical example of how to present data to assess the interference of a colored compound like this compound in different cell viability assays. Note: The values presented here are for illustrative purposes only and do not represent actual experimental data for this compound.
| Assay Type | Detection Method | Signal without Cells (Absorbance/Fluorescence/Luminescence) | Signal with Untreated Cells (Absorbance/Fluorescence/Luminescence) | Signal with Cells + 10 µM this compound (Absorbance/Fluorescence/Luminescence) | Calculated Viability (%) | Potential for Interference |
| MTT | Colorimetric (Absorbance @ 570 nm) | 0.250 | 1.500 | 1.450 | 96.7% | High |
| Resazurin | Fluorometric (Ex/Em: 560/590 nm) | 50 | 5000 | 2500 | 50% | Low |
| CellTiter-Glo® | Luminescent (RLU) | 100 | 1,000,000 | 500,000 | 50% | Very Low |
| LDH | Colorimetric (Absorbance @ 490 nm) | 0.150 | 0.200 | 0.600 | 50% Cytotoxicity | Moderate |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is adapted for adherent cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle control, untreated control). Incubate for the desired duration.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Remove the culture medium from the wells and add 100 µL of fresh, serum-free medium and 10 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Absorbance Reading: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Resazurin (AlamarBlue®) Cell Viability Assay Protocol
This protocol is for a 96-well plate format.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Resazurin Addition: Prepare the resazurin solution according to the manufacturer's instructions. Add 10-20 µL of the resazurin solution to each well containing 100 µL of culture medium.[7][8]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[8]
-
Fluorescence Reading: Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[7][8]
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This is a homogeneous "add-mix-measure" assay.
-
Plate and Compound Preparation: Prepare a 96-well opaque-walled plate with cells and test compounds as described in the MTT protocol. Include control wells with medium only for background measurement.[10][11]
-
Reagent Preparation: Reconstitute the CellTiter-Glo® reagent according to the manufacturer's protocol.[9][11]
-
Assay Procedure:
-
Equilibrate the plate to room temperature for about 30 minutes.[12]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11][12]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11][12]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11][12]
-
-
Luminescence Reading: Measure the luminescence using a luminometer.[10]
LDH Cytotoxicity Assay Protocol
This assay measures the release of lactate (B86563) dehydrogenase from damaged cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[5]
-
Sample Collection: After the incubation period, centrifuge the plate (if using suspension cells) or carefully collect the supernatant from adherent cells.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.[5]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[5]
-
Stop Reaction (if applicable): Add the stop solution provided in the kit to each well.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.[5][14]
Visualizations
Signaling Pathways
This compound has been reported to exert its anti-inflammatory effects by modulating key signaling pathways.
Caption: this compound inhibits the TLR4/NF-κB signaling pathway.
References
- 1. abcam.com [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. Resazurin Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 14. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Scaling Up Bryodulcosigenin Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scaling-up of Bryodulcosigenin purification.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow of this compound purification, from initial extraction to final polishing steps.
Problem 1: Low Yield of Crude Extract from Bryonia dioica Roots
Possible Causes:
-
Incomplete Extraction: The solvent may not be adequately penetrating the plant material.
-
Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for extracting this compound and other cucurbitane triterpenoids.
-
Degradation of Target Compound: Prolonged extraction times or high temperatures can lead to the degradation of this compound.
-
Poor Quality of Raw Material: The concentration of this compound can vary depending on the age, geographical source, and storage conditions of the Bryonia dioica roots.
Solutions:
-
Improve Extraction Efficiency:
-
Ensure the plant material is finely ground to increase the surface area for solvent penetration.
-
Employ extraction techniques that enhance solvent penetration, such as sonication or Soxhlet extraction, being mindful of potential thermal degradation.
-
-
Optimize Solvent System:
-
Initial extraction with a nonpolar solvent like hexane (B92381) can remove lipids and other nonpolar compounds.
-
Subsequent extraction with a more polar solvent, such as methanol (B129727) or a chloroform/methanol mixture, is often effective for triterpenoids.
-
-
Minimize Degradation:
-
Perform extractions at room temperature or under controlled, cool conditions.
-
Limit the duration of the extraction process.
-
-
Quality Control of Starting Material:
-
Source Bryonia dioica roots from a reputable supplier with clear specifications.
-
Analyze a small sample of the raw material to estimate the initial concentration of this compound.
-
Problem 2: Poor Separation and Co-elution during Column Chromatography
Possible Causes:
-
Inappropriate Stationary Phase: The chosen stationary phase (e.g., silica (B1680970) gel) may not provide sufficient selectivity for this compound and closely related impurities.
-
Suboptimal Mobile Phase: The solvent system may be too polar or not polar enough, leading to either rapid elution of all compounds or retention of the target compound on the column.
-
Column Overloading: Exceeding the loading capacity of the column will result in broad peaks and poor resolution.
-
Irregular Column Packing: Voids or channels in the column bed can lead to band broadening and tailing.
Solutions:
-
Stationary Phase Selection:
-
For normal-phase chromatography, silica gel is a common choice. Consider using a smaller particle size for higher resolution, but be aware of increased backpressure.
-
For reversed-phase chromatography, C18-bonded silica is a good option for separating moderately polar compounds like triterpenoids.
-
-
Mobile Phase Optimization:
-
Develop a gradient elution method, starting with a less polar solvent system and gradually increasing the polarity. This will help to resolve compounds with different polarities.
-
Use TLC to screen different solvent systems to find the optimal separation conditions before scaling up to column chromatography.
-
-
Optimize Loading:
-
As a general rule for scaling up flash chromatography, if a 1% load (by weight of stationary phase) is successful on a small column, a similar loading percentage can be applied to a larger column.
-
-
Proper Column Packing:
-
Ensure the column is packed uniformly to create a homogenous bed. Wet slurry packing is often preferred for larger columns.
-
Problem 3: Product Loss and Low Recovery During Preparative HPLC
Possible Causes:
-
Compound Precipitation: this compound may precipitate in the mobile phase or on the column, especially if the sample is highly concentrated.
-
Irreversible Adsorption: The compound may bind irreversibly to the stationary phase.
-
Suboptimal Fraction Collection: The fraction collection parameters may not be aligned with the elution profile of the target compound.
-
Degradation on Column: The pH of the mobile phase or prolonged exposure to the stationary phase could cause degradation.
Solutions:
-
Improve Solubility:
-
Ensure the sample is fully dissolved in a solvent that is compatible with the mobile phase before injection.
-
Consider using a mobile phase with a higher organic content if solubility is an issue, while balancing the impact on resolution.
-
-
Prevent Irreversible Adsorption:
-
If using a silica column, deactivation by treatment with a silylating agent may be necessary for sensitive compounds.
-
For reversed-phase, ensure the mobile phase pH is appropriate for the compound's stability.
-
-
Optimize Fraction Collection:
-
Use a detector with good sensitivity to accurately determine the start and end of the product peak.
-
Perform a small-scale analytical run to precisely determine the retention time of this compound before the preparative run.
-
-
Assess Compound Stability:
-
Analyze the stability of this compound in the chosen mobile phase over the expected run time. Adjust the mobile phase composition or pH if degradation is observed.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to keep constant when scaling up a chromatography step for this compound purification?
A1: To ensure reproducible results when scaling up, it is crucial to maintain the following parameters:
-
The same stationary phase (media and particle size).
-
The same mobile phase composition.
-
A constant linear flow rate (cm/hr), not the volumetric flow rate (mL/min). The volumetric flow rate will need to be increased proportionally to the column's cross-sectional area to maintain a constant linear flow rate.
-
The sample loading as a percentage of the stationary phase mass.
Q2: I am observing a significant increase in backpressure when moving to a larger column. What could be the cause and how can I mitigate it?
A2: Increased backpressure during scale-up is a common issue and can be caused by:
-
Higher Flow Rate: As you increase the column diameter, the volumetric flow rate must be increased to maintain the same linear velocity, which naturally leads to higher backpressure.
-
Column Packing: A more tightly packed or non-uniform column bed in a larger column can increase resistance to flow.
-
Frit Clogging: Particulate matter from the sample or mobile phase can clog the column inlet frit.
To mitigate this, you can:
-
Ensure your pumping system is capable of handling the required pressure for the larger column.
-
Optimize your column packing procedure for the larger diameter.
-
Filter your sample and mobile phases to remove any particulate matter.
-
Consider using a stationary phase with a larger particle size, although this may lead to a decrease in resolution.
Q3: Is it better to use normal-phase or reversed-phase chromatography for large-scale purification of this compound?
A3: The choice between normal-phase and reversed-phase chromatography depends on the specific impurity profile of your crude extract.
-
Normal-phase chromatography (e.g., with silica gel) is often used for the initial fractionation of crude plant extracts to separate compounds based on polarity. It is generally less expensive than reversed-phase media.
-
Reversed-phase chromatography (e.g., with C18-bonded silica) is excellent for separating moderately polar compounds like triterpenoids and is often used as a final polishing step to achieve high purity. Reversed-phase is less prone to issues with water content in the mobile phase.
For scaling up, a multi-step approach is often most effective: an initial, less expensive normal-phase step to remove bulk impurities, followed by a high-resolution reversed-phase step for final purification.
Q4: Can I use crystallization as a final purification step for this compound?
A4: Crystallization can be a very effective and economical final purification step if this compound can be induced to form a stable crystalline solid. The feasibility of crystallization depends on the purity of the material after chromatography and the identification of a suitable solvent system. It is recommended to perform small-scale crystallization trials with a small amount of purified this compound to screen for appropriate solvents and conditions before attempting a large-scale crystallization.
Data Presentation
The following table provides an illustrative example of the expected yield and purity at different stages of a hypothetical this compound purification scale-up process. Please note that actual values will vary depending on the specific experimental conditions and the quality of the starting material.
| Purification Stage | Starting Material (kg) | Eluent/Solvent System | Yield (g) | Purity (%) |
| Crude Methanolic Extract | 10 kg of dried Bryonia dioica roots | Methanol | 500 | ~5% |
| Liquid-Liquid Partitioning | 500 g of crude extract | Hexane, Ethyl Acetate, Water | 100 (EtOAc fraction) | ~20% |
| Silica Gel Flash Chromatography | 100 g of EtOAc fraction | Hexane/Ethyl Acetate gradient | 20 | ~70% |
| Preparative Reversed-Phase HPLC | 20 g of flash fraction | Acetonitrile/Water gradient | 5 | >95% |
| Crystallization | 5 g of HPLC-purified material | Ethanol/Water | 4 | >99% |
Experimental Protocols
Extraction of this compound from Bryonia dioica Roots
-
Preparation of Plant Material: Air-dry the roots of Bryonia dioica at room temperature and then grind them into a fine powder.
-
Defatting: Macerate the powdered roots with n-hexane (1:5 w/v) for 24 hours at room temperature to remove nonpolar constituents. Filter the mixture and discard the hexane extract. Repeat this step twice.
-
Extraction of Triterpenoids: Air-dry the defatted plant material and then extract it with methanol (1:10 w/v) by maceration for 48 hours at room temperature.
-
Concentration: Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.
Large-Scale Flash Chromatography Protocol
-
Column Selection and Packing: Select a silica gel column with a diameter and length appropriate for the amount of crude extract to be purified (e.g., a 1 kg column for 10-20 g of extract). Pack the column using a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Sample Preparation and Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase). Alternatively, for dry loading, adsorb the extract onto a small amount of silica gel, evaporate the solvent, and carefully load the dried powder onto the top of the packed column.
-
Elution: Begin elution with a nonpolar mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. The gradient profile should be based on prior optimization at a smaller scale.
-
Fraction Collection: Collect fractions of a suitable volume and monitor the composition of each fraction by Thin Layer Chromatography (TLC).
-
Pooling and Concentration: Combine the fractions containing this compound (as identified by comparison with a standard on TLC) and concentrate them under reduced pressure.
Mandatory Visualization
Signaling Pathway of this compound
This compound has been shown to exert anti-inflammatory and neuroprotective effects by modulating the Toll-Like Receptor 4 (TLR4)/NF-κB signaling pathway.[1][2]
References
Technical Support Center: Bryodulcosigenin In Vivo Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you minimize variability and troubleshoot common issues encountered during in vivo experiments with Bryodulcosigenin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known in vivo effects?
A1: this compound is a cucurbitane-type triterpenoid, a natural compound isolated from plants like Bryonia dioica. In vivo studies have demonstrated its potential as an anti-inflammatory, neuroprotective, and anti-osteoporotic agent. Its mechanisms of action often involve the modulation of inflammatory pathways, such as the TLR4/NF-κB signaling cascade.
Q2: What are the typical dosage ranges and administration routes for this compound in rodents?
A2: Based on published studies, dosages for this compound typically range from 5 mg/kg to 30 mg/kg in both rats and mice. The most common routes of administration are oral (p.o.), often via gavage, and intravenous (i.v.). The choice of dose and route depends on the specific experimental model and desired therapeutic effect.
Q3: What are the primary sources of variability in animal studies involving this compound?
A3: Variability in animal studies can stem from three main areas:
-
Biological Variation: Inherent differences in animal genetics (strain), age, sex, and health status.[1][2][3]
-
Environmental Factors: Minor fluctuations in housing conditions such as temperature, light cycles, noise, and diet.[1]
-
Experimental Procedures: Inconsistencies in compound formulation, administration technique, induction of the disease model, and endpoint analysis.[1][4] For this compound specifically, its poor water solubility makes formulation a critical point of potential variability.
Q4: How can I best design my experiment to minimize variability from the start?
A4: A robust experimental design is crucial. Key practices include:
-
Randomization: Randomly assign animals to treatment and control groups to prevent selection bias.[1]
-
Blinding: Whenever possible, the individuals conducting the experiment and assessing the outcomes should be unaware of the group allocations to minimize observer bias.[1]
-
Power Analysis: Calculate the appropriate sample size before the study begins to ensure you have enough statistical power to detect a real effect.[1]
-
Acclimatization: Allow animals a sufficient period (typically at least one week) to acclimate to the facility and housing conditions before starting the experiment.[4]
Troubleshooting Guides
Issue 1: Compound Formulation & Administration
Q: My this compound is not dissolving for oral administration. What vehicle should I use?
A: This is a common issue as this compound is poorly water-soluble.[5][6] Direct suspension in saline or water will likely lead to inconsistent dosing.
-
Troubleshooting Steps:
-
Use a Suspending Agent: Prepare a suspension in a vehicle like 0.5% sodium carboxymethyl cellulose (B213188) (Na-CMC) or methylcellulose (B11928114) (MC).[7] Always prepare this fresh daily to ensure uniformity.[7]
-
Consider Co-solvents/Surfactants: For some applications, a small amount of a co-solvent like DMSO or a surfactant like Tween 80 can be used to aid dissolution before dilution into the final vehicle.[8][9] A common vehicle is PBS with 1% Tween 80.[8]
-
Verify Stability: Ensure your chosen vehicle does not degrade the compound and that the suspension is homogenous. Vortex the suspension thoroughly before drawing each dose.
-
Vehicle Control: Critically, you must include a vehicle-only control group in your experiment to ensure the vehicle itself is not causing any effects.[7]
-
Q: I'm observing high variability in my results after oral gavage. How can I improve my technique?
A: Inconsistent oral gavage technique is a major source of experimental variability and can cause stress or injury to the animals.[10][11]
-
Troubleshooting Steps:
-
Correct Restraint: Ensure you are using the proper restraint technique to hold the animal's head and body still, creating a straight line through the neck and esophagus.[10][12]
-
Measure Tube Depth: Before the procedure, measure the gavage tube from the tip of the animal's nose to the last rib to determine the correct insertion depth. Mark the tube to avoid stomach perforation.[10][11]
-
Ensure Esophageal Placement: The tube should pass smoothly into the esophagus with little resistance. If the animal coughs, struggles excessively, or you feel resistance, you may be in the trachea. Withdraw and try again.[12][13]
-
Consistent Speed and Volume: Administer the solution slowly and at a consistent rate. Ensure the total volume is appropriate for the animal's weight (typically 5-10 mL/kg).[11]
-
Personnel Training: Ensure all personnel performing the procedure are thoroughly trained and consistent in their technique.
-
Issue 2: Model-Specific Variability
Q: In my cerebral ischemia (MCAO) model, the infarct volumes are highly variable between animals.
A: The Middle Cerebral Artery Occlusion (MCAO) model is known for its potential variability.
-
Troubleshooting Steps:
-
Check Suture Type: The type of filament used to occlude the artery is critical. Silicone-coated sutures have been shown to produce more consistent infarcts compared to uncoated sutures.[14][15]
-
Animal Strain: Different rat strains exhibit varying susceptibility to ischemic injury. Fischer-344 rats, for example, have been reported to produce more consistent infarcts than Sprague-Dawley or Wistar rats.[14]
-
Cerebrovascular Anatomy: There is natural variability in the cerebrovascular anatomy (e.g., the Circle of Willis) of rodents, which can significantly impact infarct size.[16] While difficult to control, being aware of this can help in the interpretation of results. Consider using imaging techniques to screen animals if variability is unmanageable.[16]
-
Surgical Consistency: Ensure the surgeon is highly experienced and that all surgical parameters (e.g., duration of occlusion, anesthesia) are kept strictly consistent.
-
Q: The severity of colitis in my DSS-induced model is inconsistent.
A: The Dextran Sulfate Sodium (DSS) model is sensitive to several factors that can influence disease severity.
-
Troubleshooting Steps:
-
DSS Source and Lot: The colitogenic potential of DSS can vary significantly between vendors and even between different manufacturing lots.[17] It is recommended to purchase DSS in a large batch for a series of experiments and to perform a pilot study to determine the optimal concentration for your specific animal strain and housing conditions.[17]
-
DSS Concentration and Duration: Small changes in the DSS concentration (e.g., 2.5% vs. 3.0%) or the duration of administration can lead to large differences in colitis severity.[18][19] Strictly control the preparation of the DSS solution and the administration schedule.
-
Animal Strain: Different mouse strains have different susceptibilities to DSS. C57BL/6 and BALB/c are commonly used but may respond differently.[17]
-
Water Intake: Monitor the animals' water consumption, as dehydration or reduced DSS intake can affect colitis development.
-
Quantitative Data Summary
Table 1: this compound Dosage and Administration in Rodent Models
| Animal Model | Species/Strain | Dosage | Route of Administration | Key Findings | Reference |
| Cerebral Ischemia/Reperfusion | Rat | Not Specified | Not Specified | Reduced neurological deficits, infarct volume, and brain edema. Modulated inflammatory cytokines. | [10] |
| DSS-Induced Colitis | Mouse (C57BL/6) | 10 mg/kg/day | Oral | Improved colon length, reduced disease activity index, suppressed NLRP3 inflammasome. | [20] |
| Ovariectomy-Induced Osteoporosis | Rat (Wistar) | 10, 20, and 30 mg/kg | Oral | Increased bone mineral density, modulated hormone levels (Estrogen, FSH, LH). | [21] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in a DSS-Induced Colitis Mouse Model
This protocol is a composite based on published methodologies.[20]
-
Compound Preparation:
-
Weigh the required amount of this compound for a 10 mg/kg dose.
-
Prepare a vehicle of 0.5% Sodium Carboxymethyl Cellulose (Na-CMC) in sterile water.
-
Suspend the this compound in the Na-CMC vehicle.
-
Vortex the suspension thoroughly immediately before each use to ensure homogeneity.
-
-
Animal Handling and Dosing:
-
Use 8-10 week old male C57BL/6 mice.
-
Weigh each mouse daily to calculate the precise dosing volume (recommended volume is 5-10 mL/kg).[11]
-
Restrain the mouse by scruffing the neck to immobilize the head.[10]
-
Gently insert a 20-gauge, 1.5-inch flexible-tipped oral gavage needle into the diastema of the mouth.[10]
-
Advance the tube along the upper palate into the esophagus to a pre-measured depth.
-
Slowly administer the this compound suspension or vehicle control.
-
Return the animal to its cage and monitor for any signs of distress for 5-10 minutes.[11]
-
-
Colitis Induction and Monitoring:
-
Induce colitis by providing 2.5% DSS (molecular weight 36-50 kDa) in the drinking water for a specified period (e.g., 7 days).[17][20]
-
Administer this compound or vehicle daily via oral gavage throughout the DSS administration period.
-
Monitor animals daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
At the end of the experiment, euthanize the animals and collect colon tissue for analysis (e.g., length measurement, histology, cytokine analysis).
-
Visualizations
Signaling Pathway
Caption: this compound inhibits the TLR4/NF-κB signaling pathway.
Experimental Workflow
Caption: A generalized workflow for in vivo this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Sources of variability in rodent carcinogenicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. instechlabs.com [instechlabs.com]
- 13. research-support.uq.edu.au [research-support.uq.edu.au]
- 14. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Determining the source of variability within experimental stroke models | NC3Rs [nc3rs.org.uk]
- 17. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 19. researchgate.net [researchgate.net]
- 20. Method parameters’ impact on mortality and variability in rat stroke experiments: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. research.vt.edu [research.vt.edu]
troubleshooting inconsistent western blot results for Bryodulcosigenin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent Western blot results when studying the effects of Bryodulcosigenin.
Frequently Asked Questions (FAQs)
Q1: What are the known signaling pathways affected by this compound that I should be targeting in my Western blot analysis?
A1: this compound has been shown to exert anti-inflammatory and neuroprotective effects by modulating key signaling pathways. Your Western blot targets should align with these pathways. The primary pathways include:
-
TLR4/NF-κB Signaling Pathway: this compound can suppress the activation of Toll-like receptor 4 (TLR4) and the downstream nuclear factor-kappa B (NF-κB). This leads to a reduction in the expression of pro-inflammatory cytokines.[1][2]
-
NLRP3 Inflammasome Pathway: this compound has been found to inhibit the activation of the NLRP3 inflammasome, which is involved in inflammatory responses.[3] This can lead to decreased production of mature inflammatory cytokines like IL-1β.
-
Tight Junction Protein Regulation: In studies related to intestinal inflammation, this compound has been shown to reverse the degradation of tight junction proteins such as occludin and ZO-1.[3]
-
RANKL/OPG Signaling Pathway: In the context of osteoporosis research, this compound can modulate the RANKL/OPG axis, which is crucial for bone metabolism.[4]
Q2: I am not seeing any bands for my target protein. What are the possible causes and solutions?
A2: A complete lack of signal is a common issue in Western blotting. Here are several potential causes and corresponding troubleshooting steps:
| Potential Cause | Recommended Solution |
| Inefficient Protein Transfer | Verify successful transfer by staining the membrane with Ponceau S after transfer. If transfer is poor, optimize the transfer time, voltage, and buffer composition. Ensure good contact between the gel and the membrane. |
| Low Protein Expression | Increase the amount of protein loaded onto the gel. Use a positive control (a cell line or tissue known to express the target protein) to confirm that the protocol and antibodies are working. |
| Inactive Primary or Secondary Antibody | Use a new, validated antibody. Ensure antibodies have been stored correctly and have not expired. Test the secondary antibody independently to confirm its activity. |
| Incorrect Antibody Dilution | Optimize the antibody concentration. A dilution that is too high will result in a weak or no signal. Start with the manufacturer's recommended dilution and perform a titration. |
| Insufficient Exposure Time | If using a chemiluminescent substrate, increase the exposure time to the film or digital imager. |
| Blocking Agent Masking the Epitope | Some blocking agents, like non-fat milk, can mask certain epitopes. Try switching to a different blocking agent, such as bovine serum albumin (BSA). |
Q3: My Western blot has high background, making it difficult to interpret the results. How can I reduce the background?
A3: High background can obscure your bands of interest. Consider the following solutions to reduce background noise:
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Ensure the blocking buffer is fresh and completely covers the membrane. |
| Antibody Concentration Too High | Reduce the concentration of the primary and/or secondary antibody. High antibody concentrations can lead to non-specific binding. |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Add a detergent like Tween 20 (0.05-0.1%) to your wash buffer to help remove non-specifically bound antibodies. |
| Contaminated Buffers or Equipment | Use fresh, filtered buffers. Ensure all equipment, including gel tanks and incubation trays, are clean. |
| Membrane Drying Out | Keep the membrane moist at all times during the blocking and incubation steps. |
Q4: I am observing non-specific bands on my blot. What could be the reason?
A4: Non-specific bands can be misleading. Here are some common causes and how to address them:
| Potential Cause | Recommended Solution |
| Primary Antibody Cross-Reactivity | Use a more specific primary antibody. Perform a BLAST search to check for potential cross-reactivity of your antibody with other proteins. Include a negative control (e.g., lysate from a knockout cell line) if possible. |
| Protein Degradation | Add protease inhibitors to your lysis buffer to prevent protein degradation. Handle samples on ice. |
| Too Much Protein Loaded | Reduce the amount of protein loaded per lane. Overloading can lead to aggregation and non-specific antibody binding. |
| Secondary Antibody Non-Specificity | Ensure your secondary antibody is specific to the species of your primary antibody. Run a control lane with only the secondary antibody to check for non-specific binding. |
Quantitative Data Presentation
Presenting quantitative data from your Western blots in a structured table is crucial for clear communication and interpretation of your results. Below is an illustrative example of how to present densitometry data for the effect of this compound on target protein expression.
Note: The following data is for illustrative purposes only and does not represent actual experimental results.
Table 1: Relative Protein Expression in Response to this compound Treatment
| Target Protein | Treatment Group | Normalized Densitometry (Arbitrary Units) | Fold Change (vs. Control) |
| p-NF-κB p65 | Control | 1.00 ± 0.12 | 1.0 |
| This compound (10 µM) | 0.45 ± 0.08 | 0.45 | |
| NLRP3 | Control | 1.00 ± 0.15 | 1.0 |
| This compound (10 µM) | 0.62 ± 0.10 | 0.62 | |
| Occludin | Control | 1.00 ± 0.09 | 1.0 |
| This compound (10 µM) | 1.78 ± 0.21 | 1.78 | |
| β-Actin | Control | 1.00 ± 0.05 | 1.0 |
| This compound (10 µM) | 1.02 ± 0.06 | 1.02 |
Data are presented as mean ± standard deviation from three independent experiments. Densitometry values were normalized to the loading control (β-Actin) and then expressed as a fold change relative to the control group.
Experimental Protocols
A detailed and consistent protocol is essential for reproducible Western blot results.
Detailed Western Blot Protocol
-
Sample Preparation (Cell Lysate)
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein extract) and determine the protein concentration using a BCA or Bradford protein assay.
-
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of a polyacrylamide gel. Include a molecular weight marker in one lane.
-
Run the gel in 1X running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer
-
Equilibrate the gel, PVDF or nitrocellulose membrane, and filter papers in transfer buffer.
-
Assemble the transfer stack (sandwich) ensuring no air bubbles are trapped between the gel and the membrane.
-
Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system. Transfer conditions (time and voltage/amperage) should be optimized for the target protein size.
-
-
Immunodetection
-
After transfer, wash the membrane briefly with Tris-buffered saline with Tween 20 (TBST).
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Imaging
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using X-ray film or a digital imaging system.
-
Visualizations
References
- 1. Mechanism of TLR4-mediated anti-inflammatory response induced by exopolysaccharide from the probiotic Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ZO-1 Stabilizes the Tight Junction Solute Barrier through Coupling to the Perijunctional Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bryodulcosigenin Long-Term Storage and Stability
Disclaimer: The following information is based on general knowledge of triterpenoid (B12794562) compounds and natural product stability. Specific long-term stability data for Bryodulcosigenin is not currently available in publicly accessible literature. It is strongly recommended to perform compound-specific stability studies for critical applications.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the long-term storage and stability of this compound for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For optimal long-term stability of solid (powder) this compound, it is recommended to store the compound in a tightly sealed, opaque container in a desiccator at low temperatures.[1] The primary factors to control are temperature, light, and humidity.
Q2: How should I store this compound in solution?
Stock solutions of this compound should be prepared in a suitable solvent (e.g., DMSO, ethanol) and stored at -20°C or -80°C for long-term use.[1] It is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation. For aqueous solutions, which are prone to microbial contamination, storage at -80°C is highly recommended.[1]
Q3: What are the potential degradation pathways for this compound?
Triterpenoids like this compound can be susceptible to degradation through several pathways, primarily hydrolysis and oxidation.[2] Factors such as exposure to acidic or basic conditions, high temperatures, light, and oxygen can promote these degradation processes.
Q4: How can I assess the stability of my this compound sample?
The stability of this compound can be assessed using a stability-indicating analytical method, which is a validated quantitative method that can detect changes in the concentration of the active pharmaceutical ingredient (API) due to degradation. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a common and effective technique for this purpose.
Q5: What is a forced degradation study, and should I perform one for this compound?
A forced degradation study involves intentionally exposing the compound to harsh conditions (e.g., high heat, acid/base hydrolysis, oxidation, photolysis) to accelerate its degradation. This helps to identify potential degradation products and establish the degradation pathways. Performing a forced degradation study is crucial for developing a robust stability-indicating analytical method.
Troubleshooting Guides
Issue 1: I am observing a decrease in the potency or activity of my this compound sample over time.
-
Possible Cause 1: Improper Storage Conditions.
-
Troubleshooting: Review your storage conditions. Is the compound stored at the recommended temperature? Is it protected from light and moisture? For solutions, are you minimizing freeze-thaw cycles?
-
-
Possible Cause 2: Chemical Degradation.
-
Troubleshooting: Your sample may be degrading due to hydrolysis or oxidation. Consider performing an analytical assessment (e.g., HPLC) to check for the presence of degradation products. Ensure that solvents and excipients used are compatible and do not promote degradation.
-
Issue 2: I see unexpected peaks in my chromatogram when analyzing my stored this compound sample.
-
Possible Cause 1: Formation of Degradation Products.
-
Troubleshooting: The new peaks likely represent degradation products. A forced degradation study can help in tentatively identifying these products by comparing the chromatograms of the stressed samples with your stored sample.
-
-
Possible Cause 2: Contamination.
-
Troubleshooting: Ensure proper handling and use of clean labware to avoid contamination. Analyze a fresh, unopened sample of this compound, if available, to rule out systemic contamination.
-
Data Presentation: Hypothetical Stability Data for this compound
The following tables present hypothetical stability data for this compound under various storage conditions. This data is for illustrative purposes only and is not based on experimental results for this compound.
Table 1: Hypothetical Long-Term Stability of Solid this compound
| Storage Condition | Time (Months) | Purity (%) by HPLC | Appearance |
| 25°C / 60% RH (Ambient) | 0 | 99.8 | White Crystalline Powder |
| 6 | 98.5 | White Crystalline Powder | |
| 12 | 97.1 | Off-white Powder | |
| 4°C (Refrigerated) | 0 | 99.8 | White Crystalline Powder |
| 12 | 99.5 | White Crystalline Powder | |
| 24 | 99.2 | White Crystalline Powder | |
| -20°C (Frozen) | 0 | 99.8 | White Crystalline Powder |
| 24 | 99.7 | White Crystalline Powder | |
| 36 | 99.6 | White Crystalline Powder |
Table 2: Hypothetical Stability of this compound in DMSO Solution (10 mM)
| Storage Condition | Time (Months) | Concentration (% of Initial) | Number of Freeze-Thaw Cycles |
| 4°C (Refrigerated) | 0 | 100 | 0 |
| 1 | 95.2 | N/A | |
| -20°C (Frozen) | 0 | 100 | 0 |
| 6 | 99.1 | 1 | |
| 6 | 97.5 | 5 | |
| -80°C (Deep Frozen) | 0 | 100 | 0 |
| 12 | 99.8 | 1 | |
| 12 | 98.9 | 10 |
Experimental Protocols
Protocol 1: General Stability-Indicating HPLC-UV Method for Triterpenoids
This protocol provides a general method for assessing the stability of triterpenoids like this compound. Method optimization and validation are required for specific applications.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Triterpenoids often lack a strong chromophore, so detection is typically performed at a low wavelength, such as 205-210 nm.
-
Sample Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject the sample and monitor the chromatogram for the main peak corresponding to this compound and any additional peaks that may indicate degradation products. The peak area of this compound is used to quantify its concentration.
Protocol 2: Forced Degradation Study Protocol
-
Objective: To identify potential degradation products and pathways for this compound.
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at 60°C for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for a specified time.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose a solution of this compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method and compare the chromatograms to that of an unstressed sample.
Visualizations
Caption: Experimental workflow for long-term stability testing of this compound.
Caption: Logical relationships in a forced degradation study of this compound.
References
Validation & Comparative
A Comparative Guide to Bryodulcosigenin and Curcumin in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of Bryodulcosigenin and Curcumin, focusing on their mechanisms of action, supporting experimental data, and relevant signaling pathways.
Introduction
Neurodegenerative diseases pose a significant global health challenge. The exploration of natural compounds with neuroprotective potential is a promising avenue for therapeutic development. This guide focuses on two such compounds: this compound, a cucurbitane-type triterpenoid, and Curcumin, a polyphenol from Curcuma longa. Both have demonstrated neuroprotective effects through various mechanisms, including anti-inflammatory and antioxidant activities.
Comparative Analysis of Neuroprotective Effects
The neuroprotective efficacy of this compound and Curcumin has been evaluated in various preclinical models. While direct comparative studies are limited, this section summarizes key findings from independent research to facilitate a comparative understanding.
This compound: Neuroprotection in Cerebral Ischemia
A key study investigated the effects of this compound in a rat model of middle cerebral artery occlusion (MCAO), a common model for ischemic stroke. The results demonstrated that this compound significantly mitigates neurological deficits, cerebral infarct volume, brain edema, and blood-brain barrier leakage.[1]
Curcumin: A Multifaceted Neuroprotective Agent
Curcumin has been extensively studied for its neuroprotective effects in a wide range of neurodegenerative disease models, including Alzheimer's disease, Parkinson's disease, and stroke.[2][3][4] Its therapeutic potential is attributed to its ability to modulate multiple signaling pathways, reduce oxidative stress and inflammation, and inhibit protein aggregation.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from key experimental studies on this compound and Curcumin, providing a basis for comparing their neuroprotective efficacy.
Table 1: Effects of this compound on Biomarkers in a Rat MCAO Model
| Parameter | MCAO Control Group | This compound (Low Dose) | This compound (Medium Dose) | This compound (High Dose) | P-value vs. MCAO |
| Neurological Deficit Score | 4.1 ± 0.4 | 3.1 ± 0.3 | 2.2 ± 0.2 | 1.3 ± 0.1 | p < 0.05, *p < 0.01, **p < 0.001 |
| Infarct Volume (%) | 28.3 ± 2.1 | 21.5 ± 1.8 | 15.7 ± 1.4 | 9.8 ± 0.9 | p < 0.05, *p < 0.01, **p < 0.001 |
| Brain Water Content (%) | 82.1 ± 1.2 | 79.8 ± 1.1 | 77.6 ± 1.0 | 75.4 ± 0.9 | p < 0.05, *p < 0.01, **p < 0.001 |
| MDA (nmol/mg protein) | 8.7 ± 0.7 | 6.9 ± 0.6 | 5.2 ± 0.4 | 3.8 ± 0.3 | p < 0.05, *p < 0.01, **p < 0.001 |
| SOD (U/mg protein) | 32.4 ± 2.9 | 41.8 ± 3.5 | 50.2 ± 4.1 | 58.7 ± 4.9 | p < 0.05, *p < 0.01, **p < 0.001 |
| GSH (μmol/g protein) | 1.8 ± 0.2 | 2.5 ± 0.3 | 3.2 ± 0.4 | 3.9 ± 0.5 | p < 0.05, *p < 0.01, **p < 0.001 |
| GPx (U/mg protein) | 21.7 ± 2.0 | 29.4 ± 2.5 | 36.8 ± 3.1 | 43.5 ± 3.8 | p < 0.05, *p < 0.01, **p < 0.001 |
| CAT (U/mg protein) | 15.9 ± 1.4 | 21.3 ± 1.8 | 26.7 ± 2.2 | 31.5 ± 2.7 | p < 0.05, *p < 0.01, **p < 0.001 |
| TNF-α (pg/mg protein) | 38.6 ± 3.2 | 31.2 ± 2.8 | 24.5 ± 2.1 | 18.9 ± 1.6 | p < 0.05, *p < 0.01, **p < 0.001 |
| IL-1β (pg/mg protein) | 45.2 ± 3.9 | 36.8 ± 3.2 | 29.1 ± 2.5 | 22.4 ± 1.9 | p < 0.05, *p < 0.01, **p < 0.001 |
| IL-6 (pg/mg protein) | 51.3 ± 4.5 | 42.1 ± 3.7 | 33.6 ± 2.9 | 26.8 ± 2.3 | p < 0.05, *p < 0.01, **p < 0.001 |
*Data are presented as mean ± SEM. Statistical significance is denoted as *p < 0.05, **p < 0.01, and **p < 0.001 compared to the MCAO control group. Data extracted from a study on cerebral ischemia/reperfusion injury in rats.
Table 2: Effects of Curcumin on Neuroprotective Markers in In Vitro and In Vivo Models
| Parameter | Model | Control/Vehicle | Curcumin Treatment | % Change / P-value |
| Cell Viability (%) | H₂O₂-induced injury in PC12 cells | 47.3 ± 3.5 | 69.7 ± 4.1 (at 25 µM) | +22.4% (p < 0.05) |
| Cell Viability (%) | OGD/R-treated bEnd.3 cells | ~50% | ~75% (at 20 µM) | Significant enhancement (p < 0.05) |
| SOD Activity | Rodent models | Varies by study | Increased | Significant increase |
| CAT Activity | Rodent models | Varies by study | Increased | Significant increase |
| GPx Activity | Rodent models | Varies by study | Increased | Significant increase |
| MDA Levels | H₂O₂-induced injury in PC12 cells | Increased | Significantly reduced | p < 0.05 |
| TNF-α Levels | MPP+-stimulated astrocytes | Increased | Decreased | Significant decrease |
| IL-1β Levels | LPS-stimulated microglia | Increased | Decreased | Significant decrease |
| IL-6 Levels | MPP+-stimulated astrocytes | Increased | Decreased | Significant decrease |
This table compiles data from multiple studies. The specific values can vary based on the experimental model and conditions.
Signaling Pathways in Neuroprotection
The neuroprotective effects of this compound and Curcumin are mediated by their interaction with key intracellular signaling pathways.
This compound and the TLR4/NF-κB Pathway
This compound exerts its anti-inflammatory effects by modulating the Toll-Like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling pathway. In the context of cerebral ischemia, the activation of TLR4 triggers a downstream cascade that leads to the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines. This compound inhibits this pathway, leading to a reduction in the production of inflammatory mediators.
References
- 1. ahajournals.org [ahajournals.org]
- 2. NEUROPROTECTIVE EFFECTS OF CURCUMIN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Neuroprotective Role of Curcumin: From Molecular Pathways to Clinical Translation—A Narrative Review [mdpi.com]
- 4. Neuroprotective Potential of Curcumin in Neurodegenerative Diseases: Clinical Insights Into Cellular and Molecular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Activities of Bryodulcosigenin and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant properties of Bryodulcosigenin and Quercetin. While Quercetin is a well-researched flavonoid with robustly documented antioxidant effects, data on the direct in-vitro antioxidant activity of this compound, a cucurbitane-type triterpenoid, is not available in the current scientific literature. This comparison, therefore, contrasts the established quantitative antioxidant capacity of Quercetin with the reported in-vivo antioxidant effects of this compound.
Quantitative and Qualitative Comparison of Antioxidant Activities
Direct comparison of the free-radical scavenging capabilities of this compound and Quercetin is challenging due to the absence of published IC50 values for this compound from standard in-vitro assays. The following table summarizes the available data for Quercetin and the reported in-vivo antioxidant effects of this compound.
| Parameter | This compound | Quercetin | References |
| In-Vitro Antioxidant Activity | |||
| DPPH Radical Scavenging (IC50) | Data not available | 2.93 - 19.3 µg/mL | [1][2][3][4] |
| ABTS Radical Scavenging (IC50) | Data not available | 1.89 - 48.0 µg/mL | [5] |
| Ferric Reducing Antioxidant Power (FRAP) | Data not available | Reported to be 3.02 times more active than Trolox | |
| In-Vivo Antioxidant Effects | |||
| Superoxide (B77818) Dismutase (SOD) Activity | Enhances SOD levels | Increases SOD activity | |
| Catalase (CAT) Activity | Enhances CAT levels | Increases CAT activity | |
| Glutathione (B108866) Peroxidase (GPx) Activity | Enhances GPx levels | Increases GPx levels | |
| Glutathione (GSH) Levels | Enhances GSH levels | Increases GSH levels | |
| Malondialdehyde (MDA) Levels | Reduces MDA levels | Reduces lipid peroxidation and MDA levels | |
| Antioxidant Mechanism | |||
| Primary Mechanism | Modulates inflammatory signaling pathways (TLR4/NF-κB) which can reduce oxidative stress. | Direct free radical scavenging by donating hydrogen atoms from its hydroxyl groups. Regulates endogenous antioxidant systems and signaling pathways (Nrf2, MAPK, AMPK). |
Experimental Protocols for Key Antioxidant Assays
The following are detailed methodologies for standard in-vitro antioxidant assays that are commonly used to characterize compounds like Quercetin.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compound (e.g., Quercetin) and a standard antioxidant (e.g., Ascorbic acid or Trolox)
-
Spectrophotometer (capable of measuring absorbance at ~517 nm)
-
96-well microplate or cuvettes
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Prepare a series of dilutions of the test compound and the standard antioxidant in methanol.
-
Add a fixed volume of the DPPH solution to each dilution of the test compound and standard.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at approximately 517 nm. A control containing only the solvent and DPPH is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
-
Reagents and Equipment:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or Ethanol
-
Test compound and a standard antioxidant (e.g., Trolox)
-
Spectrophotometer (capable of measuring absorbance at ~734 nm)
-
96-well microplate or cuvettes
-
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound and the standard antioxidant.
-
Add a small volume of the test compound/standard dilution to a larger volume of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the plot of percentage inhibition versus concentration.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
-
Reagents and Equipment:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Test compound and a standard (e.g., FeSO₄·7H₂O or Trolox)
-
Spectrophotometer (capable of measuring absorbance at ~593 nm)
-
Water bath at 37°C
-
-
Procedure:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent in a water bath at 37°C.
-
Prepare a series of dilutions of the test compound and the standard.
-
Add a small volume of the test compound/standard dilution to a larger volume of the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the resulting blue-colored solution at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance change of the test sample to that of a standard ferrous sulfate (B86663) solution. The results are often expressed as Fe²⁺ equivalents or Trolox equivalents.
-
Signaling Pathways and Mechanisms of Action
This compound
The direct free-radical scavenging mechanism of this compound has not been elucidated. However, in-vivo studies suggest it exerts antioxidant effects by modulating inflammatory and cellular stress pathways. This compound has been shown to exert anti-inflammatory and neuroprotective effects by altering the Toll-Like Receptor 4 (TLR4)/NF-κB signaling pathway. By inhibiting this pathway, it can reduce the production of pro-inflammatory cytokines and reactive oxygen species (ROS), thereby mitigating oxidative stress. Studies have demonstrated that this compound can enhance the levels of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), and increase the level of glutathione (GSH), while reducing markers of oxidative damage like malondialdehyde (MDA).
Quercetin
Quercetin's antioxidant activity is attributed to its chemical structure, particularly the presence of multiple hydroxyl groups and a catechol-type B-ring. These structural features allow it to act as a potent antioxidant through several mechanisms:
-
Direct Radical Scavenging: Quercetin can directly neutralize free radicals, such as superoxide and hydroxyl radicals, by donating a hydrogen atom from its hydroxyl groups, thereby stabilizing the reactive species. The B-ring hydroxyl groups are particularly important for this activity.
-
Regulation of Endogenous Antioxidants: Quercetin can enhance the body's own antioxidant defenses by increasing the levels of glutathione (GSH), a major intracellular antioxidant.
-
Modulation of Signaling Pathways: Quercetin can modulate key signaling pathways involved in the cellular response to oxidative stress, including the Nrf2-ARE pathway, which upregulates the expression of antioxidant enzymes. It also influences other pathways like MAPK and AMPK, which are involved in cellular metabolism and stress responses.
Visualizations
Caption: DPPH Radical Scavenging Assay Workflow.
Caption: ABTS Radical Cation Scavenging Assay Workflow.
Caption: FRAP Assay Workflow.
Caption: Antioxidant Mechanisms of Quercetin.
References
- 1. researchgate.net [researchgate.net]
- 2. Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant, free radical scavenging and anti-inflammatory effects of aloesin derivatives in Aloe vera - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bryodulcosigenin and Other Cucurbitacins in Oncology Research
A comprehensive guide for researchers, scientists, and drug development professionals on the therapeutic efficacy of cucurbitane triterpenoids.
Introduction
Cucurbitacins, a class of structurally diverse tetracyclic triterpenoid (B12794562) compounds predominantly found in the Cucurbitaceae family of plants, have garnered significant attention in oncological research for their potent cytotoxic and anti-proliferative activities. This guide provides a comparative analysis of the efficacy of several prominent cucurbitacins—B, D, E, and I—and introduces Bryodulcosigenin, a related compound whose therapeutic potential is also being explored. While extensive data exists for the anticancer effects of major cucurbitacins, research into the specific cytotoxic efficacy of this compound against cancer cells is still emerging. This guide summarizes the available quantitative data, details common experimental protocols, and visualizes key signaling pathways to aid researchers in this field.
Data Presentation: Comparative Efficacy of Cucurbitacins
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various cucurbitacins across a range of cancer cell lines, providing a quantitative comparison of their cytotoxic potencies. It is important to note that direct comparative data for this compound's anticancer activity is not available in the current body of scientific literature. The data presented here is collated from multiple independent studies.
Table 1: IC50 Values of Cucurbitacin B, D, E, and I in Various Cancer Cell Lines
| Cancer Type | Cell Line | Cucurbitacin B (µM) | Cucurbitacin D (µM) | Cucurbitacin E (µM) | Cucurbitacin I (µM) | Reference(s) |
| Cholangiocarcinoma | KKU-213 | 0.032 - 0.048 | - | - | - | [1] |
| Cholangiocarcinoma | KKU-214 | 0.04 - 0.088 | - | - | - | [1] |
| Pancreatic Cancer | ASPC-1 | - | - | - | 0.2726 | [2] |
| Pancreatic Cancer | BXPC-3 | - | - | - | 0.3852 | [2] |
| Pancreatic Cancer | CFPAC-1 | - | - | - | 0.3784 | [2] |
| Pancreatic Cancer | SW 1990 | - | - | - | 0.4842 | [2] |
| Gastric Cancer | AGS | - | 0.3 (µg/ml) | 0.1 (µg/ml) | 0.5 (µg/ml) | [3] |
| Triple Negative Breast Cancer | MDA-MB-468 | - | - | 0.01 - 0.07 | - | [4] |
| Triple Negative Breast Cancer | MDA-MB-231 | - | - | 0.01 - 0.07 | - | [4] |
| Triple Negative Breast Cancer | HCC1806 | - | - | 0.01 - 0.07 | - | [4] |
| Triple Negative Breast Cancer | HCC1937 | - | - | 0.01 - 0.07 | - | [4] |
| Triple Negative Breast Cancer | SW527 | - | - | 0.01 - 0.07 | - | [4] |
| Chondrosarcoma | SW 1353 | - | 13.03 - 16.48 | 9.16 - 13.55 | 5.06 - 8.31 | [5] |
| Human Glioblastoma | U87 | 0.0701 | - | - | - | [6] |
| Oral Squamous Cell Carcinoma | SAS | - | - | 3.69 | - | [7] |
| Non-Small-Cell Lung Cancer | A549 | - | - | 4.75 | 0.140 | [8][9] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay methodology.
This compound: A Profile
This compound is a cucurbitane-type triterpenoid isolated from plants such as Bryonia dioica.[10] Current research on this compound has primarily focused on its anti-inflammatory, neuroprotective, and anti-osteoporotic properties.[11] Studies have shown its ability to suppress the activation of the NLRP3 inflammasome and inhibit apoptosis in intestinal epithelial cells, suggesting a potential role in treating inflammatory bowel disease.[11] While these activities are promising, there is a notable lack of published data specifically evaluating the cytotoxic and anti-proliferative efficacy of isolated this compound against cancer cell lines. Therefore, a direct comparison of its anticancer potency with other cucurbitacins is not currently possible.
Key Signaling Pathways Modulated by Cucurbitacins
A primary mechanism through which cucurbitacins exert their anticancer effects is the inhibition of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway. This pathway is crucial for cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.
Caption: The JAK/STAT signaling pathway and its inhibition by cucurbitacins.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of cucurbitacins.
Protocol 1: MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
Cucurbitacin compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Treat the cells with various concentrations of the cucurbitacin compounds for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a no-treatment control.[12]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Protocol 2: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
Cucurbitacin compounds
-
Annexin V-FITC/PE Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of cucurbitacin compounds for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[13]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC (or PE) and PI to the cell suspension.[12]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[12]
-
Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for evaluating cucurbitacin efficacy and the logical flow of cellular events induced by these compounds.
Caption: A generalized experimental workflow for assessing cucurbitacin efficacy.
Caption: Logical flow of cellular events induced by cucurbitacins.
Conclusion
Cucurbitacins B, D, E, and I have demonstrated significant anti-proliferative and pro-apoptotic effects across a wide range of cancer cell lines, primarily through the inhibition of the JAK/STAT signaling pathway. The quantitative data presented in this guide highlights their potential as potent anticancer agents. While this compound shares a structural backbone with these compounds and exhibits promising anti-inflammatory properties, its efficacy as a direct anticancer agent remains to be elucidated through dedicated research. Future studies are warranted to investigate the cytotoxic potential of this compound and to directly compare its efficacy against other well-characterized cucurbitacins. Such research will be crucial in expanding the arsenal (B13267) of natural compounds for cancer therapy.
References
- 1. scisoc.or.th [scisoc.or.th]
- 2. Cucurbitacin I inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of Cucurbitacins D, E, and I from Ecballium Elaterium (L.) A. Rich Fruits and Study of Their Cytotoxic Effects on the AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cucurbitacin E as inducer of cell death and apoptosis in human oral squamous cell carcinoma cell line SAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound a natural cucurbitane-type triterpenoid attenuates dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cucurbitacin B induces apoptosis in colorectal cells through reactive oxygen species generation and endoplasmic reticulum stress pathways - PMC [pmc.ncbi.nlm.nih.gov]
Bryodulcosigenin Shows Promise in Preclinical Colitis Models, Offering a Potential Alternative to Standard Therapies
For Immediate Release
Researchers, scientists, and drug development professionals now have access to a comparative guide detailing the efficacy of Bryodulcosigenin versus standard-of-care treatments in preclinical colitis models. This guide provides a comprehensive overview of the experimental data, detailed methodologies, and visual representations of the underlying signaling pathways, offering valuable insights for the development of novel therapies for inflammatory bowel disease (IBD).
This compound, a natural cucurbitane-type triterpenoid (B12794562), has demonstrated significant anti-inflammatory properties in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model. This model is a widely accepted method for inducing experimental colitis that mimics many aspects of human ulcerative colitis.[1] Standard-of-care for colitis typically includes aminosalicylates like mesalazine and corticosteroids such as dexamethasone (B1670325), which are used to reduce inflammation and manage symptoms.
This guide presents a side-by-side comparison of the performance of this compound with these conventional treatments, based on key experimental readouts. The data, summarized in clear, structured tables, highlights the potential of this compound as a therapeutic candidate.
Performance Comparison in DSS-Induced Colitis Models
The following tables summarize the quantitative data from studies evaluating this compound, mesalazine, and corticosteroids in DSS-induced colitis mouse models. It is important to note that these are indirect comparisons as the studies were not conducted head-to-head.
Table 1: Effect on Disease Activity Index (DAI)
| Treatment Group | Dosage | Mouse Strain | DAI Score (vs. DSS Control) | Reference |
| This compound | 10 mg/kg/day (oral) | C57BL/6 | Significantly improved | [1] |
| Mesalazine | 50 mg/kg/day (oral) | Not Specified | Exhibited less change than control | [2] |
| Dexamethasone | 5 or 10 mg/kg (i.p.) | Not Specified | Significantly increased | [3] |
| Methylprednisolone (B1676475) | 10 mg/kg | Not Specified | Restored to levels similar to untreated mice | [4] |
DAI is a composite score assessing weight loss, stool consistency, and rectal bleeding.
Table 2: Effect on Colon Length
| Treatment Group | Dosage | Mouse Strain | Colon Length (vs. DSS Control) | Reference |
| This compound | 10 mg/kg/day (oral) | C57BL/6 | Significantly improved | [1] |
| Mesalazine | 50 mg/kg/day (oral) | Not Specified | Exhibited less shortening than control | [2] |
| Dexamethasone | 5 or 10 mg/kg (i.p.) | Not Specified | Reduced shortening | [3] |
| Methylprednisolone | 10 mg/kg | Not Specified | Reversed DSS-induced decrease | [4] |
Colon shortening is a macroscopic indicator of intestinal inflammation.
Table 3: Effect on Pro-inflammatory Cytokines
| Treatment Group | Dosage | Key Cytokine Reductions (vs. DSS Control) | Reference |
| This compound | 10 mg/kg/day (oral) | Not explicitly quantified, but suppresses NLRP3 inflammasome activation | [5] |
| Mesalazine | 0.4 g/kg | TNF-α, IL-1α, IL-6, IL-8 | [6] |
| Dexamethasone | Not Specified | Dose-dependent inhibition of IL-1β, IL-6, TNF-α | [7] |
Experimental Protocols
A standardized protocol for inducing colitis using DSS is crucial for the reproducibility of these studies. The following is a general outline of the methodology employed in the cited research.
DSS-Induced Colitis Model Protocol
Objective: To induce acute or chronic colitis in mice to mimic human ulcerative colitis for the evaluation of therapeutic agents.
Animals: Typically, C57BL/6 mice are used, as they are a susceptible strain to DSS-induced colitis.
Induction of Colitis:
-
Acute Colitis: Mice are administered 2-5% (w/v) DSS in their drinking water for 5-7 consecutive days.
-
Chronic Colitis: Mice are subjected to multiple cycles of DSS administration (e.g., 2.5% DSS for 7 days) followed by a recovery period with regular drinking water.[1]
Treatment Administration:
-
This compound: Administered orally at a dose of 10 mg/kg/day.[1]
-
Mesalazine: Administered orally at doses ranging from 50 mg/kg to 0.4 g/kg.[2][6]
-
Corticosteroids: Dexamethasone or methylprednisolone administered via intraperitoneal (i.p.) injection at doses ranging from 0.1 to 10 mg/kg.[3][4]
Assessment of Colitis Severity:
-
Disease Activity Index (DAI): Calculated daily based on weight loss, stool consistency, and the presence of blood in the stool.
-
Colon Length: Measured post-mortem as an indicator of inflammation.
-
Histological Analysis: Colon tissues are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess mucosal damage, inflammatory cell infiltration, and other pathological changes.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colon tissue or serum are measured using techniques like ELISA or RT-PCR.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their effects is critical for targeted drug development. The following diagrams illustrate the key signaling pathways involved.
This compound has been shown to effectively suppress the activation of the NLRP3 inflammasome.[5] This multi-protein complex is a key component of the innate immune system and, when activated by cellular stress or damage, triggers the maturation of pro-inflammatory cytokines like IL-1β, leading to inflammation.
Mesalazine is believed to exert its anti-inflammatory effects primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[8][9] NF-κB is a crucial transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[10]
Corticosteroids function by binding to the glucocorticoid receptor (GR).[11] This complex then translocates to the nucleus where it can either directly bind to DNA to activate the transcription of anti-inflammatory genes (transactivation) or interfere with the activity of pro-inflammatory transcription factors like NF-κB and AP-1 (transrepression), thereby reducing the expression of inflammatory mediators.[12][13]
Conclusion
The available preclinical data suggests that this compound is a promising therapeutic agent for colitis, demonstrating efficacy in a well-established animal model. Its mechanism of action, centered on the inhibition of the NLRP3 inflammasome, presents a distinct approach compared to the broader anti-inflammatory effects of mesalazine and corticosteroids. While direct comparative studies are necessary to definitively establish its relative efficacy, these initial findings warrant further investigation into the clinical potential of this compound for the treatment of inflammatory bowel disease. This guide serves as a valuable resource for researchers dedicated to advancing the field of IBD therapeutics.
References
- 1. This compound a natural cucurbitane-type triterpenoid attenuates dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Minocycline synergizes with corticosteroids in reducing colitis severity in mice via the modulation of pro-inflammatory molecules [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Comparative Transcriptomic Analysis Reveals the Immunosuppressive Targets of Mesalazine in Dextran Sulfate Sodium-Induced Ulcerative Colitis [frontiersin.org]
- 7. Effects of dexamethasone on IL-1beta, IL-6, and TNF-alpha production by mononuclear cells of newborns and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mesalazine alleviated the symptoms of spontaneous colitis in interleukin-10 knockout mice by regulating the STAT3/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. Glucocorticoid Therapy in Inflammatory Bowel Disease: Mechanisms and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Glucocorticoid Therapy in Inflammatory Bowel Disease: Mechanisms and Clinical Practice [frontiersin.org]
- 13. Selective glucocorticoid receptor modulator - Wikipedia [en.wikipedia.org]
Validating Bryodulcosigenin's Mechanism of Action: A Comparative Guide to Known Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the potential mechanism of action of Bryodulcosigenin (B150003) by comparing its reported biological effects with those of well-characterized inhibitors of Protein Kinase C (PKC) and Na+/K+-ATPase. While direct enzymatic inhibition by this compound on these specific targets has not been definitively established in publicly available literature, its observed effects on key cellular pathways, such as NF-κB signaling, apoptosis, and NLRP3 inflammasome activation, show phenomenological similarities to the effects of known inhibitors of these two enzyme classes.
This document summarizes the available data, presents detailed experimental protocols for comparative studies, and uses signaling pathway and workflow diagrams to guide further investigation into this compound's mechanism of action.
Comparative Analysis of Biological Activities
This compound has been reported to exert anti-inflammatory and pro-apoptotic effects. This section compares these activities with those of established PKC and Na+/K+-ATPase inhibitors.
Inhibition of NF-κB Signaling
This compound has been shown to modulate the TLR4/NF-κB signaling pathway, a critical regulator of inflammation[1]. PKC isoforms are known to be involved in the activation of NF-κB, and their inhibition can block NF-κB-dependent transcription[2][3][4]. The following table summarizes the inhibitory concentrations of known PKC inhibitors on NF-κB activation.
| Compound/Inhibitor | Target | Cell Line | Assay | IC50/EC50 |
| Known PKC Inhibitors | ||||
| Benzimidazole Derivative | PKC-driven NF-κB | HEK293 | IL-8 Production | < 0.1 µM[5] |
| Benzimidazole Derivative | PKC-driven NF-κB | Jurkat T-cells | IL-2 Production | < 5 µM |
| JSH-23 | NF-κB Transcriptional Activity | RAW 264.7 | Luciferase Reporter | 7.1 µM |
| QNZ (EVP4593) | NF-κB Activation | Jurkat T-cells | Reporter Gene | 11 nM |
| BAY 11-7082 | IκBα Phosphorylation | - | Cell-based | - |
| This compound | TLR4/NF-κB Pathway | In vivo (rats) | Reduction of inflammatory markers | Not Reported |
Induction of Apoptosis
Studies have demonstrated that this compound can suppress elevated apoptosis in intestinal epithelial cells. In contrast, inhibitors of Na+/K+-ATPase, such as cardiac glycosides, are well-documented inducers of apoptosis in various cancer cell lines. This opposing effect suggests that if this compound's anti-inflammatory actions are upstream of apoptosis, it may not be acting as a direct Na+/K+-ATPase inhibitor in the same manner as cardiac glycosides.
| Compound/Inhibitor | Target | Cell Line(s) | Assay | IC50/Effective Concentration |
| Known Na+/K+-ATPase Inhibitors | ||||
| Digitoxin | Na+/K+-ATPase | Human Cancer Cell Lines | Growth Inhibition | 3 - 33 nM |
| Digoxin | Na+/K+-ATPase | Human Cancer Cell Lines | Cytotoxicity | 40 - 200 nM |
| Ouabain | Na+/K+-ATPase | Human Glioblastoma Cells | Cell Death | 0.1 - 10 µM |
| UNBS1450 | Na+/K+-ATPase | 58 Human Tumor Cell Lines | Antiproliferative Activity | 10 - 50 nM |
| This compound | Apoptosis (Suppression) | Intestinal Epithelial Cells (NCM460) | Apoptosis Assay | 10 mg/kg/day (in vivo) |
Modulation of the NLRP3 Inflammasome
This compound has been found to suppress the activation of the NLRP3 inflammasome. The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in various inflammatory diseases.
| Compound/Inhibitor | Target | Cell Line/Model | Assay | IC50/Effective Concentration |
| Known NLRP3 Inflammasome Inhibitors | ||||
| Pterostilbene Derivative | NLRP3 | - | IL-1β Secretion Inhibition | 1.23 µM |
| This compound | NLRP3 Inflammasome (Suppression) | DSS-induced colitis in mice | Western Blot | 10 mg/kg/day (in vivo) |
Experimental Protocols
To facilitate comparative studies, this section provides detailed protocols for key in vitro assays.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
This assay quantitatively measures the inhibition of NF-κB transcriptional activity.
Materials:
-
HEK293 cells stably transfected with an NF-κB luciferase reporter construct
-
Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compounds (this compound and known PKC inhibitors)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Luciferase Assay System
-
96-well white, opaque cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293-NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Treat cells with serial dilutions of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 6 hours to activate the NF-κB pathway.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of NF-κB inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cell line (e.g., a cancer cell line known to be sensitive to Na+/K+-ATPase inhibitors)
-
Complete cell culture medium
-
Test compounds (this compound and known Na+/K+-ATPase inhibitors)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of the test compounds for a predetermined time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI according to the kit manufacturer's instructions and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
NLRP3 Inflammasome Activation Assay (IL-1β ELISA)
This assay measures the release of IL-1β, a key downstream effector of NLRP3 inflammasome activation.
Materials:
-
THP-1 monocytes
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS) for priming
-
Nigericin (B1684572) or ATP for activation
-
Test compounds (this compound and known NLRP3 inhibitors)
-
Human IL-1β ELISA kit
Procedure:
-
Cell Differentiation: Differentiate THP-1 monocytes into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
Priming: Prime the macrophages with LPS (e.g., 1 µg/mL) for 3-4 hours.
-
Inhibitor Treatment: Treat the primed cells with test compounds for 1 hour.
-
Activation: Activate the NLRP3 inflammasome with nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 1-2 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of IL-1β secretion inhibition for each compound concentration and determine the IC50 value.
Visualizing the Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: PKC-mediated activation of the NF-κB signaling pathway.
References
- 1. Anti-inflammatory and neuroprotective effect of this compound against cerebral ischemia/reperfusion injury via modulation of inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of PKC isoforms in the inhibition of NF-κB activation by vitamin K2 in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdc-berlin.de [mdc-berlin.de]
- 5. Inhibition of Protein Kinase C-Driven Nuclear Factor-κB Activation: Synthesis, Structure−Activity Relationship, and Pharmacological Profiling of Pathway Specific Benzimidazole Probe Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of In Vitro and In Vivo Results for Bryodulcosigenin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Bryodulcosigenin, a cucurbitane-type triterpenoid, has demonstrated significant anti-inflammatory, neuroprotective, and anti-osteoporotic activities in various preclinical studies. This guide provides an objective comparison of its in vitro and in vivo effects, supported by experimental data and detailed methodologies, to facilitate further research and development.
Data Presentation: A Comparative Summary
Table 1: In Vivo Neuroprotective Effects of this compound in a Rat Model of Cerebral Ischemia/Reperfusion Injury
| Parameter | Control (Ischemia/Reperfusion) | This compound-treated | Outcome |
| Neurological Deficit Score | High | Significantly Reduced | Improved neurological function[1] |
| Cerebral Infarct Volume | Large | Significantly Reduced | Reduced brain tissue damage[1] |
| Brain Edema | Severe | Significantly Reduced | Attenuation of brain swelling[1] |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Elevated | Significantly Reduced | Anti-inflammatory effect in the brain[1] |
| Oxidative Stress Markers (MDA) | Increased | Significantly Reduced | Attenuation of oxidative damage[1] |
| Antioxidant Enzymes (SOD, GPx) | Decreased | Significantly Increased | Enhancement of antioxidant defense |
Table 2: In Vivo Anti-inflammatory Effects of this compound in a Mouse Model of DSS-Induced Colitis
| Parameter | Control (DSS-induced Colitis) | This compound-treated (10 mg/kg/day) | Outcome |
| Disease Activity Index (DAI) | High | Significantly Improved | Amelioration of colitis symptoms |
| Colon Length | Shortened | Significantly Improved | Reduction of intestinal inflammation |
| Histopathological Damage | Severe | Significantly Alleviated | Protection of colon tissue architecture |
| Pro-inflammatory Cytokine (TNF-α) | Elevated | Reversed degradation of tight junctions | Restoration of intestinal barrier function |
Table 3: In Vivo Anti-osteoporotic Effects of this compound in an Ovariectomy-Induced Osteoporosis Rat Model
| Parameter | Control (Ovariectomized) | This compound-treated (10, 20, 30 mg/kg) | Outcome |
| Body Weight | Increased | Significantly Suppressed | Dose-dependent reduction in weight gain |
| Bone Mineral Density (BMD) | Decreased | Significantly Increased | Improved bone density |
| Bone Turnover Markers (bALP, TRAP) | Increased | Significantly Suppressed | Reduced bone resorption |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Elevated | Significantly Reduced | Systemic anti-inflammatory effect |
| Osteoprotegerin (OPG)/RANKL Ratio | Decreased | Significantly Improved | Shift towards bone formation |
Experimental Protocols
In Vitro Assays
1. Cell Culture and Treatment:
-
Cell Lines: Murine macrophages (e.g., RAW 264.7), intestinal epithelial cells (e.g., Caco-2), or primary bone marrow-derived macrophages (BMDMs) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent.
2. Induction of Inflammatory Response:
-
LPS Stimulation: Lipopolysaccharide (LPS) is frequently used to induce an inflammatory response through the TLR4 signaling pathway.
-
ATP or Nigericin (B1684572) for NLRP3 Inflammasome Activation: Following LPS priming, ATP or nigericin is used to activate the NLRP3 inflammasome.
-
TNF-α Stimulation: For intestinal epithelial cells, TNF-α can be used to induce inflammation and disrupt tight junctions.
3. Measurement of Inflammatory Mediators:
-
ELISA: Enzyme-linked immunosorbent assay is used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant.
-
Western Blot: This technique is employed to determine the protein expression levels of key signaling molecules (e.g., phosphorylated NF-κB p65, NLRP3, caspase-1).
-
RT-qPCR: Real-time quantitative polymerase chain reaction is used to measure the mRNA expression levels of target genes.
In Vivo Models
1. Cerebral Ischemia/Reperfusion (CIR) Injury Model in Rats:
-
Induction: Middle cerebral artery occlusion (MCAO) is induced for a specific duration (e.g., 2 hours) followed by reperfusion.
-
Treatment: this compound is administered orally or intraperitoneally at specified doses before or after the induction of ischemia.
-
Assessments: Neurological deficits, infarct volume (using TTC staining), brain edema, and biochemical markers in brain tissue and serum are evaluated.
2. Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice:
-
Induction: Mice are given DSS (e.g., 2.5-5%) in their drinking water for a specific period (e.g., 7 days) to induce colitis.
-
Treatment: this compound is administered orally daily.
-
Assessments: Disease Activity Index (DAI; including body weight loss, stool consistency, and rectal bleeding), colon length, histological analysis of the colon, and cytokine levels are measured.
3. Ovariectomy (OVX)-Induced Osteoporosis Model in Rats:
-
Induction: Female rats undergo bilateral ovariectomy to induce estrogen deficiency and subsequent bone loss.
-
Treatment: this compound is administered orally for several weeks.
-
Assessments: Body and uterine weight, bone mineral density (BMD) using DEXA, bone turnover markers in serum, and cytokine levels are analyzed.
Mandatory Visualization
Caption: Experimental workflow for cross-validation of this compound's effects.
Caption: this compound inhibits the TLR4/NF-κB signaling pathway.
Caption: this compound suppresses NLRP3 inflammasome activation.
Conclusion
The available evidence strongly suggests a consistent correlation between the in vitro and in vivo anti-inflammatory and cytoprotective effects of this compound. In vitro studies reveal its capacity to modulate key inflammatory signaling pathways, namely the TLR4/NF-κB and NLRP3 inflammasome pathways. These molecular actions translate into significant therapeutic efficacy in animal models of diseases with an inflammatory component, including cerebral ischemia, colitis, and osteoporosis. The collective data supports this compound as a promising candidate for further drug development. Future research should focus on obtaining more precise quantitative in vitro data to establish a more direct quantitative in vitro-in vivo correlation (QIVIVE).
References
A Head-to-Head Comparison of Bryodulcosigenin and Other Natural Anti-Inflammatories
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel anti-inflammatory therapeutics, natural compounds have emerged as a promising frontier. Among these, Bryodulcosigenin, a cucurbitane-type triterpenoid, has garnered attention for its potent anti-inflammatory properties. This guide provides a head-to-head comparison of this compound with other well-established natural anti-inflammatory agents, namely Curcumin (B1669340), Quercetin (B1663063), Resveratrol, and Gingerol. This comparison is based on available experimental data and focuses on their mechanisms of action to provide a valuable resource for researchers and drug development professionals.
Executive Summary
While direct head-to-head clinical trials are limited, preclinical data provides significant insights into the anti-inflammatory potential of these natural compounds. This compound has demonstrated notable efficacy in models of neuroinflammation and colitis, primarily through the modulation of the TLR4/NF-κB and NLRP3 inflammasome signaling pathways. In contrast, compounds like Curcumin and Quercetin have been extensively studied in more conventional inflammatory models, such as carrageenan-induced paw edema and lipopolysaccharide (LPS)-stimulated macrophages, where they have shown significant dose-dependent anti-inflammatory effects. This guide will delve into the available quantitative data, experimental methodologies, and the intricate signaling pathways governed by each of these molecules.
Comparative Data on Anti-Inflammatory Activity
The following tables summarize the available quantitative data for this compound and other selected natural anti-inflammatories from various preclinical models. It is crucial to note that the experimental models and conditions differ, which precludes a direct, definitive comparison of potency.
Table 1: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose (mg/kg) | Edema Inhibition (%) | Time Point (hours) | Reference |
| This compound | Data not available in this model | - | - | - |
| Curcumin | 25 | 30.43 | 2 | [1][2][3] |
| 50 | 34.88 | 2 | [1][2] | |
| 100 | 32.61 | 2 | ||
| 200 | 53.85 | 2 | ||
| 400 | 58.97 | 2 | ||
| 40 (nanoemulsion) | 56 | 5 | ||
| Quercetin | 10 | Significant reduction | 48 | |
| Resveratrol | 20 | Significant reduction | - | |
| Indomethacin (Standard Drug) | 10 | 46.87 | 2 | |
| 10 | 65.71 | 3 |
Table 2: In Vitro Anti-Inflammatory Activity (LPS-Stimulated RAW 264.7 Macrophages)
| Compound | Parameter | IC50 / Effect | Reference |
| This compound | Data not available in this model | - | - |
| Curcumin | NO Production | 11.0 ± 0.59 µM | |
| Curcumin Pyrazole (analog) | NO Production | 3.7 ± 0.16 µM | |
| Quercetin | NO Production | Significant reduction at 12.5-25 µM | |
| TNF-α Production | Significant reduction at 1 µM (23%) | ||
| Resveratrol | IL-6 Production | 17.5 ± 0.7 μM | |
| TNF-α Production | 18.9 ± 0.6 μM | ||
| Gingerol | NO Production | Inhibition rates: 10.4% (50 µg/mL) to 62.4% (300 µg/mL) |
Mechanisms of Action and Signaling Pathways
The anti-inflammatory effects of these natural compounds are mediated through their interaction with key signaling pathways involved in the inflammatory cascade.
This compound
This compound exerts its anti-inflammatory effects by targeting the TLR4/NF-κB and NLRP3 inflammasome pathways. In a model of cerebral ischemia/reperfusion injury, this compound was shown to modulate the mRNA expression of Toll-Like Receptor 4 (TLR4). This, in turn, inhibits the downstream activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes. Furthermore, in a model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, this compound was found to suppress the activation of the NLRP3 inflammasome, a multi-protein complex that plays a critical role in the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.
Curcumin
Curcumin, the active component of turmeric, is a well-documented anti-inflammatory agent that primarily targets the NF-κB signaling pathway. It has been shown to inhibit the activation of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. By preventing IκB degradation, curcumin effectively blocks the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.
Quercetin
Quercetin, a flavonoid found in many fruits and vegetables, exhibits its anti-inflammatory effects through the modulation of both the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. It can inhibit the activation of NF-κB, similar to curcumin. Additionally, quercetin has been shown to suppress the phosphorylation of key MAPK proteins such as ERK and p38, which are also involved in the upstream regulation of pro-inflammatory gene expression.
Experimental Protocols
Standardized experimental models are essential for the evaluation of anti-inflammatory compounds. Below are detailed methodologies for two commonly used models.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess acute inflammation.
Workflow:
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used. Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping and Administration: Animals are randomly divided into groups (n=6-8 per group): a vehicle control group, a positive control group (e.g., indomethacin, 10 mg/kg), and test compound groups at various doses. The test compounds are typically administered orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Induction of Edema: 0.1 mL of a 1% carrageenan suspension in sterile saline is injected into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the injected paw is measured at baseline (0 hours) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.
LPS-Stimulated RAW 264.7 Macrophages
This in vitro model is used to screen for anti-inflammatory activity and to investigate the underlying cellular and molecular mechanisms.
Workflow:
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. The cells are pre-incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (typically at a final concentration of 1 µg/mL) to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours.
-
Measurement of Inflammatory Mediators: The cell culture supernatant is collected to measure the levels of inflammatory mediators. Nitric oxide (NO) production is commonly assessed using the Griess assay. The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: The concentration of the test compound that inhibits the production of the inflammatory mediator by 50% (IC50) is calculated.
Conclusion
This compound represents a compelling natural compound with significant anti-inflammatory potential, particularly through its modulation of the TLR4/NF-κB and NLRP3 inflammasome pathways. While direct comparative data against other well-known natural anti-inflammatories like curcumin, quercetin, resveratrol, and gingerol in standardized models is currently lacking, the available evidence suggests distinct and potent mechanisms of action for each. Future research employing standardized in vivo and in vitro models to directly compare these compounds will be invaluable for elucidating their relative therapeutic potential and for guiding the development of novel anti-inflammatory drugs. The data and protocols presented in this guide offer a foundational resource for researchers to design and interpret such crucial comparative studies.
References
A Comparative Analysis of the Therapeutic Index: Bryodulcosigenin Versus Conventional Drugs in Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic index of Bryodulcosigenin, a natural cucurbitane-type triterpenoid (B12794562), against conventional drugs, Dexamethasone and 5-Fluorouracil, in the context of inflammatory bowel disease (IBD). The data presented is derived from preclinical studies and aims to offer an objective comparison of efficacy and toxicity.
Quantitative Comparison of Therapeutic Indices
The therapeutic index (TI) is a quantitative measure of a drug's safety, calculated as the ratio of the toxic dose to the therapeutic dose. A higher TI indicates a wider safety margin. The following table summarizes the available preclinical data for this compound and the selected conventional drugs in murine models of colitis.
| Compound | Therapeutic Application | Efficacy (ED50) Mouse Model | Toxicity (LD50) Mouse Model | Calculated Therapeutic Index (TI = LD50/ED50) |
| This compound | Inflammatory Bowel Disease | 10 mg/kg/day (oral) in DSS-induced colitis[1] | ~340 mg/kg (oral) for Bryonia dioica root extract | ~34 |
| Dexamethasone | Inflammatory Bowel Disease | 1 mg/kg/day (intraperitoneal) in DSS-induced colitis[2] | 577 mg/kg (intraperitoneal) | 577 |
| 5-Fluorouracil (5-FU) | Inflammatory Bowel Disease | 15 mg/kg (intraperitoneal) in DSS-induced colitis[3] | 250-500 mg/kg (intraperitoneal)[4] | 16.7 - 33.3 |
Note: The LD50 for this compound is estimated from studies on Bryonia dioica root extract, the natural source of the compound. The actual LD50 of purified this compound may differ and requires further investigation. The therapeutic index for 5-FU is presented as a range due to variability in reported LD50 values.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these compounds are mediated through distinct signaling pathways. Understanding these mechanisms is crucial for drug development and for identifying potential synergistic or antagonistic interactions.
This compound Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by inhibiting the NLRP3 inflammasome and modulating the TLR4/NF-κB signaling pathway.[1][5] This leads to a downstream reduction in the production of pro-inflammatory cytokines.
References
- 1. This compound a natural cucurbitane-type triterpenoid attenuates dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of cucurbitacin E in some selected herbs of ayurvedic importance through RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Prudent Disposal of Bryodulcosigenin: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Bryodulcosigenin, a steroidal saponin (B1150181) with anti-inflammatory properties. The procedural guidance is designed to assist researchers, scientists, and drug development professionals in managing this compound safely within a laboratory setting.
Summary of this compound Characteristics
The following table summarizes key information about this compound that should inform handling and disposal decisions.
| Property | Data |
| Chemical Name | This compound |
| Synonyms | 11-Oxomogrol |
| Chemical Class | Steroidal Saponin, Triterpenoid |
| Known Biological Activity | Anti-inflammatory |
| Physical Form | Typically a solid powder |
| Storage Conditions | Varies by supplier; often recommended at -20°C or -80°C for long-term storage. |
| Hazards | Hazards are not fully characterized. As a biologically active compound, it should be handled with care to avoid exposure. Similar compounds may have cytotoxic properties. |
Immediate Safety and Disposal Protocol
This step-by-step protocol outlines the recommended procedure for the disposal of this compound and associated waste.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure appropriate PPE is worn:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling the powder outside of a chemical fume hood, a dust mask or respirator may be necessary to prevent inhalation.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is critical to ensure safe disposal and regulatory compliance.
-
Solid Waste:
-
Collect unused or expired this compound powder in a dedicated, sealable, and clearly labeled hazardous waste container.
-
Contaminated materials such as pipette tips, weigh boats, and gloves should also be placed in this container.
-
Do not mix with non-hazardous waste.[1]
-
-
Liquid Waste:
Step 3: Labeling of Hazardous Waste
Properly label all waste containers to ensure safe handling and disposal by EHS personnel.
-
The container must be clearly marked with the words "Hazardous Waste ".
-
List all chemical constituents by their full name (e.g., "this compound," "Methanol"). Avoid abbreviations or chemical formulas.
-
Indicate the approximate concentration or quantity of each component.
-
Include the name of the principal investigator and the laboratory location.
-
Note the date when waste was first added to the container.
Step 4: Storage of Waste
Store hazardous waste containers safely prior to collection.
-
Keep the waste container sealed except when adding waste.
-
Store in a designated, well-ventilated area, away from incompatible materials.
-
Utilize secondary containment, such as a plastic tub, to mitigate potential spills.
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Provide the EHS office with all available information regarding the waste contents.
-
Follow all institutional procedures for waste pickup and documentation.
Experimental Workflow and Decision Making
The following diagram illustrates the decision-making process for the disposal of a research chemical like this compound, particularly when a specific Safety Data Sheet is unavailable.
Caption: Disposal decision workflow for research chemicals.
This workflow emphasizes a conservative approach: in the absence of specific disposal information, the compound must be treated as hazardous waste to ensure the safety of laboratory personnel and compliance with environmental regulations.
References
- 1. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. acs.org [acs.org]
- 4. Safe Chemical Waste Disposal [fishersci.com]
Personal protective equipment for handling Bryodulcosigenin
Essential Safety and Handling Guide for Bryodulcosigenin
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a bioactive cucurbitane-type triterpenoid. Given the absence of a specific Safety Data Sheet (SDS), this document outlines a cautious approach based on general best practices for handling potent natural product extracts and compounds with unknown toxicity.
Hazard Identification and Risk Assessment
This compound is a natural extract with demonstrated anti-inflammatory and neuroprotective effects. As with many biologically active compounds, it should be handled as potentially hazardous. All laboratory personnel must conduct a thorough risk assessment before beginning any experiment involving this compound.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended when handling the pure compound or concentrated solutions.[1] | Prevents dermal absorption, which is a common route of exposure for laboratory chemicals.[2] |
| Eye Protection | Chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a significant splash risk.[3] | Protects against accidental splashes of solutions containing this compound. |
| Body Protection | A buttoned, long-sleeved laboratory coat.[4] A chemical-resistant apron should be worn over the lab coat when handling larger quantities.[5] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A certified respirator (e.g., N95 or higher) should be used when handling the powdered form of the compound to avoid inhalation of aerosols. | Minimizes the risk of respiratory tract exposure to the powdered compound. |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory.[2] | Protects feet from spills and falling objects. |
Handling Procedures
Adherence to these procedural steps is critical for the safe handling of this compound.
-
Preparation :
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Ensure all necessary PPE is readily available and in good condition.
-
Have spill cleanup materials accessible.
-
-
Weighing and Solution Preparation :
-
Handle the solid form of this compound in a chemical fume hood to prevent inhalation of the powder.
-
Use anti-static weighing paper or a weighing boat.
-
When preparing solutions, add the solvent to the pre-weighed compound slowly to avoid splashing.
-
-
Experimental Use :
-
Clearly label all containers with the compound name, concentration, date, and responsible researcher's name.
-
Keep containers sealed when not in use.
-
Transport solutions in secondary containment.
-
Spill and Emergency Procedures
-
Minor Spills :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the contaminated material into a sealed, labeled waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills :
-
Evacuate the laboratory and alert others.
-
Contact the institution's emergency response team.
-
Prevent entry to the contaminated area.
-
-
Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6]
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation : Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste : Collect all contaminated solid materials (e.g., gloves, weighing paper, absorbent pads) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Collect all solutions containing this compound in a labeled, sealed, and chemical-resistant hazardous waste container. Do not pour down the drain.
-
Follow all institutional and local regulations for the disposal of chemical waste.
Experimental Workflow
The following diagram illustrates the standard operational workflow for handling this compound, from initial preparation to final disposal.
Caption: Standard operational workflow for handling this compound.
References
- 1. Which personal protective equipment do you need to [royalbrinkman.com]
- 2. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Safe Lab Practices – Environmental Health & Safety [ehs.ucsc.edu]
- 5. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 6. artsci.usu.edu [artsci.usu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
